molecular formula C24H18N2O4 B1599013 Caulerpin

Caulerpin

カタログ番号: B1599013
分子量: 398.4 g/mol
InChIキー: PVWALMHWUOWPPA-RPLHEXBESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caulerpin is a bisindole alkaloid pigment sourced primarily from algae of the genus Caulerpa . This compound has significant research value due to its multi-target mechanisms of action and diverse bioactivities. In oncological research, this compound inhibits hypoxia-inducible factor-1 (HIF-1) activation, a key transcription factor in tumor adaptation . It suppresses mitochondrial respiration by inhibiting electron transport chain complex I, leading to reduced oxidative phosphorylation, disruption of energy metabolism, and activation of the AMPKα1 pathway, resulting in anti-proliferative effects in colorectal cancer cells . In immunology and inflammation research, this compound demonstrates potent selective anti-inflammatory properties by interacting with the glucocorticoid receptor, significantly reducing levels of nitric oxide, TNF-α, and IL-6 in stimulated macrophages . In vivo studies show efficacy in murine models of peritonitis and ulcerative colitis, improving disease activity indices and reducing inflammatory infiltration . Researchers are actively exploring its effects on metabolic reprogramming in cancer cells and its potential for combination therapies with glycolytic inhibitors . The product is provided as a red powder with a minimum purity of 97% and a melting point of approximately 317°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

dimethyl (2E,13E)-11,22-diazapentacyclo[13.7.0.04,12.05,10.016,21]docosa-1(15),2,4(12),5,7,9,13,16,18,20-decaene-2,13-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-29-23(27)17-11-15-13-7-3-6-10-20(13)26-22(15)18(24(28)30-2)12-16-14-8-4-5-9-19(14)25-21(16)17/h3-12,25-26H,1-2H3/b15-11?,16-12?,17-11+,18-12+,21-17?,22-18?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWALMHWUOWPPA-RPLHEXBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CC3=C1NC4=CC=CC=C43)C(=O)OC)NC5=CC=CC=C52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C/1=C/C2=C(NC3=CC=CC=C23)/C(=C\C4=C1NC5=CC=CC=C45)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery and Isolation of Caulerpin from Caulerpa Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulerpin, a bisindole alkaloid, is a prominent secondary metabolite found in green algae of the genus Caulerpa. First identified as a red pigment, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, tailored for researchers, scientists, and professionals in the field of drug development. It aims to serve as a comprehensive resource, detailing experimental protocols, quantitative data, and the molecular pathways influenced by this intriguing marine natural product.

Discovery and Initial Isolation

This compound was first isolated from various species of the green algal genus Caulerpa and was initially characterized as a red pigment.[1] Its structure was later elucidated as dimethyl 6,13-dihydrodibenzo[b,i]phenazine-5,12-dicarboxylate.[2] While primarily found in Caulerpa species, this compound has also been isolated from the red alga Chondria armata and the brown alga Spatoglossum asperum, highlighting its distribution across different algal classes.[3]

Experimental Protocols for Extraction and Isolation

The extraction and isolation of this compound from Caulerpa species can be achieved through various methods, each with its own efficiency and suitability depending on the research scale and objectives. The general workflow involves extraction from dried algal material, followed by purification to isolate the this compound.

General Experimental Workflow

Below is a generalized workflow for the extraction and isolation of this compound.

G cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification Collection Collection of Caulerpa sp. Cleaning Cleaning and Removal of Epiphytes Collection->Cleaning Drying Drying (Air or Freeze-drying) Cleaning->Drying Grinding Grinding to Powder Drying->Grinding Extraction_Method Extraction using appropriate solvent and method (e.g., Maceration, Soxhlet, UAE, MAE) Grinding->Extraction_Method Filtration Filtration to remove solid residue Extraction_Method->Filtration Crude Extract Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Evaporation->Column_Chromatography Crude Extract Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-rich Fractions TLC_Analysis->Pooling Crystallization Crystallization Pooling->Crystallization Pure_this compound Pure_this compound Crystallization->Pure_this compound Pure this compound

References

The Enigmatic Pathway of Caulerpin Biosynthesis in Marine Algae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the current understanding and future research directions for elucidating the biosynthetic pathway of caulerpin, a bioactive bisindole alkaloid found in marine algae of the genus Caulerpa. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and biotechnology of marine algae.

Introduction

This compound, a symmetrical bisindole alkaloid, has garnered significant attention for its diverse pharmacological activities. Found predominantly in green algae of the genus Caulerpa, this vibrant orange pigment is believed to play a role in the chemical defense mechanisms of these organisms. Despite its intriguing biological profile and unique chemical structure, the precise enzymatic steps leading to its formation remain largely uncharacterized. This guide synthesizes the current hypothetical biosynthetic pathway, outlines key research gaps, and provides detailed experimental protocols to facilitate further investigation into this fascinating area of marine natural product biosynthesis.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from the primary metabolite L-tryptophan, which is synthesized via the shikimate pathway. The proposed pathway involves the formation of an indole-containing precursor, followed by a key dimerization step to yield the final this compound molecule.

From the Shikimate Pathway to Tryptophan

The shikimate pathway is a well-established metabolic route in plants, algae, and microorganisms for the biosynthesis of aromatic amino acids. In Caulerpa species, it is presumed that chorismate, the end product of the shikimate pathway, is converted to tryptophan through a series of enzymatic reactions catalyzed by enzymes such as anthranilate synthase and tryptophan synthase.

Hypothetical Steps to the Key Precursor: Methyl 2-(3-formyl-1H-indol-2-yl)acetate

The central hypothesis is that tryptophan undergoes a series of modifications to form the immediate precursor to this compound, methyl 2-(3-formyl-1H-indol-2-yl)acetate. The exact sequence of these enzymatic steps is currently unknown. Based on analogous reactions in other organisms, this transformation could involve:

  • Transamination or deamination of tryptophan to form indole-3-pyruvic acid or a related intermediate.

  • Oxidative cleavage and rearrangement of the side chain.

  • Formylation at the C3 position of the indole (B1671886) ring.

  • Carboxylation and subsequent methylation to form the methyl ester.

The Final Condensation Step

The final and defining step in this compound biosynthesis is proposed to be a condensation reaction between two molecules of methyl 2-(3-formyl-1H-indol-2-yl)acetate. This dimerization would lead to the formation of the symmetrical bisindole structure of this compound. The nature of this condensation, whether it is enzyme-catalyzed or proceeds spontaneously under specific cellular conditions, is a critical question that remains to be answered.

Quantitative Data on this compound Content

While kinetic data for the biosynthetic enzymes are unavailable, several studies have quantified the concentration of this compound in various Caulerpa species. This data provides a baseline for selecting high-producing species for biosynthetic studies and for understanding the ecological factors that may influence its production.

Caulerpa SpeciesThis compound Content (mg/g dry weight)Reference
Caulerpa racemosa1.8 - 3.5[1]
Caulerpa taxifoliaNot specified
Caulerpa serrulataNot specified
Caulerpa lentilliferaNot specified

Note: The quantitative data for this compound content varies significantly depending on the geographic location, season, and analytical methods used. The table presents a summary of reported ranges.

Experimental Protocols for Elucidating the Biosynthetic Pathway

To move from a hypothetical pathway to a well-defined enzymatic route, a combination of biochemical, analytical, and molecular biology techniques is required. The following sections provide detailed protocols for key experiments.

Precursor Feeding Studies with Stable Isotope Labeling

Objective: To trace the incorporation of putative precursors into the this compound molecule, thereby confirming the main building blocks and intermediates of the pathway.

Methodology:

  • Culture Preparation: Establish axenic cultures of a high-caulerpin-producing Caulerpa species (e.g., Caulerpa racemosa).

  • Precursor Selection: Synthesize or procure stable isotope-labeled precursors, such as ¹³C- or ¹⁵N-labeled L-tryptophan, indole, and other potential intermediates.

  • Feeding Experiment:

    • Prepare the algal culture medium and supplement it with the labeled precursor at various concentrations.

    • Include a control group with no labeled precursor.

    • Incubate the cultures under controlled light and temperature conditions for a defined period.

  • Extraction of this compound:

    • Harvest the algal biomass and freeze-dry.

    • Extract the dried biomass with a suitable organic solvent (e.g., dichloromethane/methanol mixture).

    • Purify this compound from the crude extract using chromatographic techniques (e.g., silica (B1680970) gel column chromatography followed by HPLC).

  • Analysis:

    • Confirm the identity and purity of the isolated this compound using ¹H and ¹³C NMR spectroscopy.

    • Analyze the labeled this compound using mass spectrometry (MS) and NMR to determine the position and extent of isotope incorporation.

Enzyme Extraction and Assays

Objective: To identify and characterize the enzymatic activities responsible for the individual steps in the this compound biosynthetic pathway.

Methodology:

  • Protein Extraction:

    • Harvest fresh algal biomass and grind it to a fine powder in liquid nitrogen.

    • Resuspend the powder in an ice-cold extraction buffer containing protease inhibitors and a reducing agent (e.g., PVPP and DTT).

    • Homogenize the suspension and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the crude protein extract.

  • Enzyme Assays:

    • Design specific assays for candidate enzymes based on the hypothetical pathway. For example:

      • Tryptophan aminotransferase assay: Monitor the conversion of tryptophan to indole-3-pyruvic acid by HPLC or a coupled spectrophotometric assay.

      • Aldehyde synthase assay: Measure the formation of a formylated indole intermediate using a colorimetric reagent or HPLC.

      • Methyltransferase assay: Use a radiolabeled methyl donor (S-adenosyl methionine) and quantify the transfer of the methyl group to the carboxylated precursor.

      • Condensing enzyme assay: Incubate the putative precursor (methyl 2-(3-formyl-1H-indol-2-yl)acetate) with the protein extract and monitor the formation of this compound by HPLC-MS.

  • Enzyme Purification: If an enzymatic activity is detected, purify the responsible enzyme using a combination of chromatographic techniques (e.g., ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange, size-exclusion, and affinity chromatography).

Molecular Biology Approaches for Gene Identification

Objective: To identify and characterize the genes encoding the enzymes of the this compound biosynthetic pathway.

Methodology:

  • Transcriptome Analysis:

    • Induce this compound biosynthesis in the algal culture (e.g., through elicitor treatment or stress induction).

    • Extract total RNA from both induced and control cultures.

    • Perform RNA sequencing (RNA-Seq) to generate transcriptomic profiles.

    • Conduct differential gene expression analysis to identify genes that are significantly upregulated under this compound-producing conditions.

  • Candidate Gene Selection:

    • Annotate the differentially expressed genes and identify those with putative functions related to the proposed biosynthetic steps (e.g., aminotransferases, oxidoreductases, methyltransferases).

  • Gene Cloning and Functional Characterization:

    • Clone the full-length cDNA of the candidate genes.

    • Express the recombinant proteins in a suitable heterologous host (e.g., E. coli or yeast).

    • Purify the recombinant proteins and perform enzyme assays to confirm their catalytic activity with the proposed substrates.

Visualizing the Pathway and Experimental Workflows

To aid in the conceptualization of the biosynthetic pathway and the experimental strategies, the following diagrams have been generated using the DOT language.

cluster_shikimate Shikimate Pathway cluster_tryptophan Tryptophan Biosynthesis cluster_this compound Proposed this compound Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Tryptophan Tryptophan Anthranilate->Tryptophan Tryptophan Synthase Indole_Intermediate Indole-3-pyruvic acid (Hypothetical) Tryptophan->Indole_Intermediate Transaminase (Putative) Modified_Indole Modified Indole Intermediate Indole_Intermediate->Modified_Indole Oxidoreductase/s (Putative) Precursor Methyl 2-(3-formyl-1H-indol-2-yl)acetate (Hypothetical Precursor) Modified_Indole->Precursor Formyltransferase & Methyltransferase (Putative) This compound This compound Precursor->this compound Condensation (Enzymatic or Spontaneous?)

Caption: Proposed biosynthetic pathway of this compound from chorismate.

Start Start Hypothesize_Pathway Hypothesize Biosynthetic Pathway Start->Hypothesize_Pathway Precursor_Feeding Precursor Feeding Studies (Isotope Labeling) Hypothesize_Pathway->Precursor_Feeding Analyze_Incorporation Analyze Isotope Incorporation (MS, NMR) Precursor_Feeding->Analyze_Incorporation Pathway_Confirmed Pathway Confirmed? Analyze_Incorporation->Pathway_Confirmed Enzyme_Assays Develop Enzyme Assays for each step Pathway_Confirmed->Enzyme_Assays Yes Revise_Hypothesis Revise Hypothesis Pathway_Confirmed->Revise_Hypothesis No Identify_Activity Identify Enzymatic Activity in Crude Extract Enzyme_Assays->Identify_Activity Activity_Detected Activity Detected? Identify_Activity->Activity_Detected Purify_Enzyme Purify Enzyme Activity_Detected->Purify_Enzyme Yes Transcriptomics Transcriptome Analysis (RNA-Seq) Activity_Detected->Transcriptomics No Characterize_Enzyme Characterize Recombinant Enzyme Purify_Enzyme->Characterize_Enzyme Identify_Genes Identify Candidate Genes Transcriptomics->Identify_Genes Clone_Express Clone & Express Candidate Genes Identify_Genes->Clone_Express Clone_Express->Characterize_Enzyme Elucidated_Pathway Elucidated Pathway Characterize_Enzyme->Elucidated_Pathway Revise_Hypothesis->Hypothesize_Pathway

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Environmental_Stimuli Environmental Stimuli (e.g., Herbivory, Light Stress) Receptor Receptor Activation Environmental_Stimuli->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK Cascade) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Upregulation of Biosynthetic Genes (e.g., Tryptophan Synthase, Modifying Enzymes) Transcription_Factor->Gene_Expression Caulerpin_Biosynthesis Increased this compound Biosynthesis Gene_Expression->Caulerpin_Biosynthesis

Caption: Hypothetical signaling pathway for the regulation of this compound biosynthesis.

Future Outlook and Conclusion

The biosynthesis of this compound in marine algae represents a compelling and underexplored area of natural product chemistry. While the foundational elements of the pathway are hypothesized to originate from tryptophan, the specific enzymatic machinery remains a "black box." The experimental approaches outlined in this guide provide a roadmap for researchers to systematically unravel this biosynthetic puzzle.

The elucidation of the this compound pathway will not only deepen our understanding of secondary metabolism in marine algae but also holds significant potential for biotechnological applications. The discovery of novel enzymes with unique catalytic capabilities could pave the way for the sustainable production of this compound and its analogs for pharmaceutical development. Future research should focus on a multi-pronged approach, integrating stable isotope labeling, enzymology, and genomics to fully characterize this enigmatic pathway.

References

The In Vitro Antioxidant Potential of Caulerpin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant potential of caulerpin, a bisindole alkaloid derived from green seaweeds of the Caulerpa genus, and its derivatives. This document synthesizes key findings on its free-radical scavenging capabilities, its effects on cellular oxidative stress markers, and the underlying mechanisms of action. Detailed experimental protocols and data are presented to support further research and development in this area.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound and extracts rich in this compound has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a comparative look at its efficacy.

Table 1: Radical Scavenging Activity of Caulerpa Extracts

Extract/CompoundAssayIC50 / RC50 / EC50 (µg/mL)Source SpeciesReference
Crude Polyphenolic ExtractDPPH164.83Caulerpa racemosa[1][2]
Crude Polyphenolic ExtractFRAP113.73Caulerpa racemosa[1]
Hexane ExtractDPPH1560 (RC50)Caulerpa peltata[3]
Dichloromethane (DCM) ExtractDPPH1010 (RC50)Caulerpa peltata[3]
Methanol (B129727) ExtractDPPH3470 (RC50)Caulerpa peltata[3]
Carotenoid Extract (polar)DPPH52.84Caulerpa racemosa[4]
Carotenoid Extract (non-polar)ABTS80.95Caulerpa racemosa[4]
Ascorbic acid (Positive Control)DPPH49.88-[1]
Quercetin (Positive Control)DPPH0.029 (RC50)-[3]

Table 2: Cellular Antioxidant Effects of this compound (CAU) and Caulerpinic Acid (CA) in a Yeast Model

Compound (1 µM)Parameter AssessedObservationReference
This compound (CAU)Intracellular ROSSignificant reduction to near-baseline levels[5][6]
Caulerpinic Acid (CA)Intracellular ROSSignificant reduction to near-baseline levels[5][6]
This compound (CAU)Protein CarbonylationReduced to near-baseline levels[5][7]
Caulerpinic Acid (CA)Protein CarbonylationReduced to near-baseline levels[5][7]
This compound (CAU)Lipid PeroxidationSignificantly reduced[5][6][7]
Caulerpinic Acid (CA)Lipid PeroxidationSignificantly reduced[5][6][7]
This compound (CAU)Intracellular Glutathione (GSH)1.6–1.8 fold increase[5][6][7]
Caulerpinic Acid (CA)Intracellular Glutathione (GSH)1.6–1.8 fold increase[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the antioxidant potential of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured by a decrease in absorbance.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution should be approximately 1.0 at 517 nm.[8]

  • Sample Preparation: Dissolve the test compound (e.g., this compound, extracts) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions of the stock solution to be tested.[9]

  • Reaction Mixture: Add 1 mL of the sample solution at different concentrations (e.g., 100-1000 µg/mL) to 1 mL of the 0.1 mM DPPH solution.[8] A control is prepared using the solvent instead of the sample solution. A standard antioxidant, such as ascorbic acid or quercetin, is used as a positive control.[1][9]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[8]

  • Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.[8]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[1]

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation.

Principle: 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) is a non-fluorescent probe that can diffuse across the cell membrane. Inside the cell, it is deacetylated by cellular esterases to 2′,7′-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the amount of ROS.[10][11]

Protocol (Adapted for Yeast Model):

  • Cell Culture: Saccharomyces cerevisiae cells are cultured to the mid-log phase.[5][7]

  • Pre-treatment: The yeast cells are pre-treated with the test compound (e.g., 1 µM this compound or caulerpinic acid) or a positive control (e.g., 1 µM resveratrol) for a specified period.[5][7]

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to an oxidizing agent, such as 2 mM hydrogen peroxide (H₂O₂).[5][7]

  • Staining: The cells are then incubated with the H2DCF-DA fluorescent probe.[5]

  • Measurement: Intracellular ROS levels are measured by detecting the fluorescence of DCF using a fluorescence microplate reader or flow cytometer.[5]

  • Analysis: The reduction in fluorescence in cells pre-treated with the test compound compared to the stressed control (treated with H₂O₂ alone) indicates the intracellular antioxidant activity.[5]

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram outlines the general workflow for evaluating the antioxidant potential of a test compound.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (this compound/Derivatives) Stock Prepare Stock Solutions & Serial Dilutions Compound->Stock Extract Caulerpa Extract Extract->Stock DPPH DPPH Radical Scavenging Assay Stock->DPPH ABTS ABTS Radical Scavenging Assay Stock->ABTS FRAP Ferric Reducing Antioxidant Power Assay Stock->FRAP Cellular Cellular Antioxidant Assay (e.g., DCFH-DA) Stock->Cellular Spectro Spectrophotometric/ Fluorometric Reading DPPH->Spectro ABTS->Spectro FRAP->Spectro Cellular->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50/EC50 Values Calc->IC50 Compare Compare with Positive Controls IC50->Compare

Caption: Workflow for assessing the in vitro antioxidant activity.

Proposed Antioxidant Mechanism of this compound

Based on current research, this compound and its derivatives exert their antioxidant effects through direct and indirect mechanisms within a cellular context.

G cluster_stress Oxidative Stress cluster_compound Intervention cluster_cellular Cellular Response ROS Reactive Oxygen Species (ROS) Damage Reduced Oxidative Damage (Lipid Peroxidation, Protein Carbonylation) ROS->Damage Causes This compound This compound & Derivatives This compound->ROS Direct ROS Scavenging GSH Increased Intracellular Glutathione (GSH) Levels This compound->GSH This compound->Damage Prevents GPx Preserved Glutathione Peroxidase (GPx) Activity GSH->GPx GPx->ROS Detoxification

Caption: Antioxidant mechanism of this compound in a cellular model.

Conclusion

The available in vitro data strongly suggest that this compound and its derivatives possess significant antioxidant properties. They demonstrate direct free-radical scavenging activity and exert protective effects in cellular models by mitigating ROS-induced damage to lipids and proteins. A key mechanism appears to be the enhancement of the glutathione-dependent antioxidant system. These findings underscore the potential of this compound as a lead compound for the development of novel antioxidant-based therapeutic agents. Further research is warranted to explore its efficacy and safety in more complex biological systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Anti-inflammatory Effects of Caulerpin

Introduction

This compound is a bisindole alkaloid predominantly isolated from green seaweeds of the genus Caulerpa.[1][2][3] This marine natural product has garnered significant scientific interest due to its broad spectrum of biological activities, including anticancer, antioxidant, antiviral, and notable anti-inflammatory properties.[1][3][4][5] Experimental studies, both in vitro and in vivo, have consistently demonstrated its potential to mitigate inflammatory responses, positioning it as a promising lead compound for the development of novel anti-inflammatory therapies.[1][2][4] This document provides a comprehensive technical overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple molecular mechanisms, primarily by modulating key signaling pathways and cellular receptors involved in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6][7] this compound has been shown to suppress the activation of the NF-κB pathway.[2][8] In models of Helicobacter pylori-induced inflammation, this compound inhibits the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB.[6] By preventing IκB-α degradation, this compound effectively blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of target pro-inflammatory genes like TNF-α, IL-6, and IL-8.[6][8][9] This mechanism is a cornerstone of its ability to control inflammation.[8]

NF_kappa_B_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, H. pylori) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκB-α / NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκB-α p_IkBa p-IκB-α (Phosphorylated) IkBa_NFkB->p_IkBa Degradation of p-IκB-α NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases DNA DNA NFkB->DNA Translocates to Nucleus This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.
Interaction with the Glucocorticoid Receptor (GR)

A significant mechanism proposed for this compound's action is its interaction with the glucocorticoid receptor (GR). Molecular docking and dynamics simulations have revealed a high-affinity binding of this compound to the ligand-binding domain (GR-LBD) of this receptor, suggesting a mode of action similar to dexamethasone, a potent synthetic glucocorticoid.[1][2] This interaction was further substantiated by experiments where the anti-inflammatory effects of this compound were partially reversed by RU486, a known GR antagonist.[2][10] By activating the GR, this compound can modulate the expression of anti-inflammatory genes and repress pro-inflammatory signaling pathways.

Glucocorticoid_Receptor_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds Caulerpin_GR This compound-GR Complex (Active) GR->Caulerpin_GR Activation GRE Glucocorticoid Response Elements (GRE) Caulerpin_GR->GRE Translocates to Nucleus and binds to DNA Anti_Inflammatory_Genes Anti-inflammatory Gene Expression GRE->Anti_Inflammatory_Genes Activates Transcription Pro_Inflammatory_Genes Pro-inflammatory Gene Repression (e.g., via NF-κB inhibition) GRE->Pro_Inflammatory_Genes Represses Transcription

Caption: Proposed mechanism of this compound via Glucocorticoid Receptor binding.
Modulation of Other Pathways

  • Formyl Peptide Receptors (FPRs): this compound acts as a molecular antagonist of FPRs, particularly FPR2. It has been shown to revert the FPR2-related signaling cascade, counteracting the inflammatory reaction triggered by H. pylori peptide Hp(2–20).[6]

  • Mitogen-Activated Protein Kinase (MAPK): The anti-inflammatory effects of marine macroalgae compounds, including alkaloids like this compound, are associated with the downregulation of MAPK signaling pathways.[7]

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Effects of this compound
Assay TypeCell Line / SystemStimulusThis compound Conc.Observed EffectReference
Nitric Oxide (NO) Production Peritoneal MacrophagesLPS + IFN-γ20 µM44.5% inhibition of nitrite[2]
40 µM52% inhibition of nitrite[2]
Pro-inflammatory Cytokines Peritoneal MacrophagesLPS + IFN-γ10, 20, 40 µMSignificant reduction in TNF-α, IL-6, IL-12[1][2]
MacrophagesH. pylori15 µMSignificant downregulation of IL-1β, IL-6, IL-8, TNF-α[1][2]
RAW 264.7 MacrophagesMycobacterium spp.25, 50 µMSignificant reduction in IL-1β, TNF-α[1][2]
AGS CellsH. pylori peptide Hp(2–20)15 µMReduced gene transcription of IL-8, IL-6, TNF-α[6]
Cytotoxicity Peritoneal MacrophagesLPS + IFN-γ10, 20, 40 µMNo significant cytotoxicity[1]
Vero Cells--CC50: 687.9 ± 35.2 µM[11]
HCT-116 (Colorectal Cancer)--IC50 (48h): 119 µM[12]
HT-29 (Colorectal Cancer)--IC50 (48h): 179 µM[12]
HepG-2 (Liver Cancer)--IC50: 24.6 ± 2.1 µg/mL[3]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelSpeciesInduction AgentThis compound Dose (Route)Observed EffectReference
Carrageenan-Induced Peritonitis Swiss Albino MiceCarrageenan100 µmol/kg (i.p.)~48% reduction in leukocyte migration[1][13]
Zymosan-Induced Peritonitis C57BL/6 MiceZymosan4 mg/kg & 40 mg/kgSignificant decrease in cell migration[4][9]
Capsaicin-Induced Ear Edema MiceCapsaicin100 µmol/kg (p.o.)55.8% inhibition of edema[13][14]
Formalin Test (Inflammatory Phase) MiceFormalin100 µmol/kg (p.o.)45.6% reduction in inflammatory pain[13][14]
DSS-Induced Ulcerative Colitis C57BL/6 MiceDextran Sulfate Sodium (DSS)4 mg/kgReduced TNF-α, IFN-γ, IL-6, IL-17; Increased IL-10[4][8]
Endotoxic Shock MiceLethal dose of LPS2.5 mg/kg40% survival rate[1]
5 mg/kg80% survival rate[1]
10 mg/kg100% survival rate[1]
Acute Toxicity BALB/c Mice-100 mg/kg (p.o.)No signs of acute toxicity[2][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.

In Vitro Anti-inflammatory Assay in Macrophages
  • Cell Culture: Peritoneal macrophages are harvested from mice (e.g., Swiss albino) and cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.[1]

  • Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µM) for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding a combination of Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).[1][2]

  • Quantification of Mediators:

    • Nitric Oxide (NO): After 24-48 hours of incubation, the supernatant is collected. Nitrite concentration, a stable product of NO, is measured using the Griess reagent assay. Absorbance is read at ~540 nm.[2]

    • Cytokines (TNF-α, IL-6, etc.): Cytokine levels in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

  • Cell Viability: To ensure observed effects are not due to toxicity, cell viability is assessed using methods like the Alamar Blue or MTT assay.[1][11]

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating acute inflammation.[15]

  • Animals: Male rats (e.g., Sprague-Dawley) or mice are used.[16] Animals are acclimatized and fasted overnight before the experiment.

  • Treatment: Animals are divided into groups: control (vehicle), positive control (e.g., indomethacin), and this compound-treated groups. This compound is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses (e.g., 100 µmol/kg) typically 1 hour before the inflammatory insult.[13][14]

  • Induction of Edema: A subplantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.[15][17]

  • Measurement of Paw Edema: Paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4 hours) using a plethysmometer. The difference in paw volume indicates the extent of edema.[16] The percentage inhibition of edema is calculated by comparing the this compound-treated groups with the control group.

Experimental_Workflow_Paw_Edema start Start: Acclimatize Animals (e.g., Sprague-Dawley Rats) grouping Divide into Groups: 1. Vehicle Control 2. Positive Control (Indomethacin) 3. This compound Treatment start->grouping baseline Measure Baseline Paw Volume (t=0) (Plethysmometer) grouping->baseline treatment Administer Treatment (p.o. or i.p.) baseline->treatment induction Induce Inflammation (t=1h) Subplantar injection of Carrageenan in right hind paw treatment->induction measurement Measure Paw Volume at Intervals (t=2h, 3h, 4h, 5h) induction->measurement analysis Data Analysis: Calculate % inhibition of edema vs. Vehicle Control measurement->analysis end End of Experiment analysis->end

Caption: General workflow for the Carrageenan-Induced Paw Edema model.
DSS-Induced Colitis Model

  • Animals and Induction: C57BL/6 mice are typically used. Colitis is induced by administering 3% Dextran Sulfate Sodium (DSS) in the drinking water for a set period (e.g., 7 days).[4][9]

  • Treatment: Mice are treated daily with this compound (e.g., 4 mg/kg) or a vehicle control via oral gavage.[4][9]

  • Monitoring and Endpoints:

    • Disease Activity Index (DAI): Animals are monitored daily for weight loss, stool consistency, and rectal bleeding.

    • Histological Analysis: At the end of the experiment, colonic tissues are collected, fixed, and stained (e.g., with H&E) to assess tissue damage and inflammatory cell infiltration.[4]

    • Cytokine and NF-κB Analysis: Colon tissue samples are cultured to measure cytokine production (TNF-α, IL-6, IL-10, etc.) by ELISA, or processed for qPCR/Western blot to determine the expression of NF-κB p65.[4][8][9]

Conclusion and Future Directions

This compound, a bisindole alkaloid from Caulerpa seaweeds, demonstrates potent and multifaceted anti-inflammatory activity. Its mechanisms of action involve the suppression of the critical NF-κB pathway and a novel interaction with the glucocorticoid receptor, highlighting its potential as a unique therapeutic agent. Quantitative data from a range of in vitro and in vivo models consistently support its efficacy in reducing key inflammatory mediators and ameliorating inflammation in disease models like peritonitis and colitis, all while exhibiting a favorable safety profile.[1][2][4]

For drug development professionals, this compound represents a promising natural scaffold. Future research should focus on:

  • Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structural Optimization: To synthesize analogs with enhanced potency, selectivity, and drug-like properties.

  • Chronic Inflammatory Models: To evaluate its efficacy in long-term inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

  • Target Deconvolution: To further clarify its precise molecular targets and downstream effects.

The comprehensive data presented herein underscore the significant therapeutic potential of this compound, warranting its continued investigation as a next-generation anti-inflammatory agent.

References

Caulerpin: A Potential Marine-Derived Antiviral Agent Against Herpes Simplex Virus Type 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Herpes Simplex Virus Type 1 (HSV-1) infection is a widespread human pathogen, with an estimated 80% of the adult population being seropositive.[1][2][3] While several antiviral drugs, such as acyclovir (B1169) and its derivatives, are available for treatment, the continuous use of these medications has led to the emergence of resistant viral strains, particularly in immunocompromised patients.[1][3] This, coupled with the potential for drug-related toxicity with prolonged administration, underscores the urgent need for the development of novel anti-HSV-1 agents with different mechanisms of action.[1][3] Marine organisms, a rich source of structurally diverse and biologically active secondary metabolites, represent a promising frontier in the search for new antiviral compounds.[4]

Caulerpin, a bisindole alkaloid isolated from green algae of the genus Caulerpa, has emerged as a compound of interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][5] This technical guide provides a comprehensive overview of the current research on the antiviral activity of this compound against HSV-1, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action

Current research indicates that this compound exerts its anti-HSV-1 effect by targeting the viral replication cycle. Specifically, studies have shown that this compound inhibits the alpha (immediate-early) and beta (early) phases of HSV-1 replication.[1][2][6][7] This suggests that this compound may interfere with the expression of viral genes that are crucial for the initiation and establishment of the infection, as well as the replication of the viral genome. The development of new drugs targeting these early stages of replication is of particular interest, as there are currently no clinical drugs that effectively inhibit the α and γ phases of HSV-1 replication.[2] It is important to note that this compound has not been shown to have a virucidal effect, meaning it does not directly inactivate the virus particle itself.[2]

HSV1_Replication_Cycle_Inhibition HSV1 HSV-1 Virion Attachment Attachment & Entry HSV1->Attachment Uncoating Uncoating Attachment->Uncoating Alpha_Genes α-Gene (Immediate-Early) Transcription Uncoating->Alpha_Genes Beta_Genes β-Gene (Early) Transcription Alpha_Genes->Beta_Genes DNA_Replication Viral DNA Replication Beta_Genes->DNA_Replication Gamma_Genes γ-Gene (Late) Transcription Assembly Virion Assembly Gamma_Genes->Assembly DNA_Replication->Gamma_Genes Egress Egress Assembly->Egress This compound This compound This compound->Alpha_Genes This compound->Beta_Genes

This compound's inhibitory action on the HSV-1 replication cycle.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of this compound have been evaluated in several studies. The following tables summarize the key quantitative data.

Table 1: Anti-HSV-1 Activity of this compound

CompoundIC50 (µg/mL)Cell LineReference
This compound1.29Vero[6]

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the virus in vitro.

Table 2: Cytotoxicity of this compound

CompoundCC50 (µM)Cell LineReference
This compound687.9 ± 35.2Vero[8][9]
This compound1176Vero[8][10]

CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antiviral activity of this compound against HSV-1.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow Start Seed Vero cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with various concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2.5-4h Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 450/630 nm Add_Solvent->Measure Calculate Calculate CC50 value Measure->Calculate

Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Vero cells (or another suitable cell line) are seeded into a 96-well plate at a density of approximately 4 x 104 cells per well and incubated for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no compound is also included.

  • Incubation: The plate is incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[11]

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for an additional 2.5 to 4 hours.[11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilization solvent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a spectrophotometer at a wavelength of 450/630 nm.[11]

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Plaque_Reduction_Assay_Workflow Start Seed Vero cells in a 6-well plate Infect Infect cells with HSV-1 (e.g., 100 PFU/well) Start->Infect Incubate1 Incubate for 1h at 37°C Infect->Incubate1 Treat Add overlay medium containing various concentrations of this compound Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Fix_Stain Fix cells and stain with crystal violet Incubate2->Fix_Stain Count Count viral plaques Fix_Stain->Count Calculate Calculate IC50 value Count->Calculate

Workflow of the plaque reduction assay.

Detailed Protocol:

  • Cell Seeding: Vero cells are seeded into 6-well plates and grown to confluence.

  • Viral Infection: The cell monolayers are infected with a known amount of HSV-1 (e.g., 100 plaque-forming units, PFU, per well) and incubated for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After incubation, the viral inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing different concentrations of this compound.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere to allow for the formation of viral plaques.

  • Fixation and Staining: The cell monolayers are fixed with a solution such as methanol (B129727) and stained with a crystal violet solution to visualize the plaques.

  • Plaque Counting: The number of plaques in each well is counted.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Conclusion and Future Directions

This compound has demonstrated promising in vitro antiviral activity against HSV-1 by inhibiting the early stages of the viral replication cycle.[1][2][6] Its mechanism of action, targeting the alpha and beta phases of replication, presents a potential advantage over existing antiviral therapies and warrants further investigation.[2][6] Future research should focus on elucidating the precise molecular targets of this compound within the host cell or the virus. In vivo studies are also necessary to evaluate the efficacy and safety of this compound in animal models of HSV-1 infection. Furthermore, structure-activity relationship studies of this compound derivatives could lead to the development of more potent and selective anti-HSV-1 agents.[8][9] The exploration of marine natural products like this compound continues to be a valuable avenue for the discovery of new therapeutic leads in the fight against viral diseases.

References

Caulerpin's Interaction with the Glucocorticoid Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between caulerpin, a bisindole alkaloid derived from Caulerpa racemosa, and the glucocorticoid receptor (GR). The following sections detail the anti-inflammatory activity of this compound, its mechanism of action via the glucocorticoid receptor, and the experimental methodologies used to elucidate these properties.

Executive Summary

This compound, a natural marine product, has demonstrated significant anti-inflammatory properties. Research indicates that its mechanism of action involves a direct interaction with the ligand-binding domain of the glucocorticoid receptor, initiating a signaling cascade analogous to that of synthetic glucocorticoids like dexamethasone. This guide summarizes the key quantitative data, experimental protocols, and signaling pathways that underpin our current understanding of this compound's therapeutic potential.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified through various in vitro and in silico studies. The data presented below is compiled from research on lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages.

Table 1: In Vitro Anti-inflammatory Activity of this compound
BiomarkerTreatmentConcentrationResult
Nitric OxideThis compound40 µMSignificant reduction in stimulated macrophages[1][2]
TNF-αThis compound40 µMSignificant reduction in stimulated macrophages[1][2]
IL-6This compound40 µMSignificant reduction in stimulated macrophages[1][2]
IL-12This compound40 µMSignificant reduction in stimulated macrophages[1][2]
NitriteThis compound (40 µM) + RU486 (10 µM)40 µM + 10 µMPartial reversal of this compound's inhibitory effect[1][3]
IL-6This compound (40 µM) + RU486 (10 µM)40 µM + 10 µMComplete reversal of this compound's inhibitory effect[1]
TNF-αThis compound (40 µM) + RU486 (10 µM)40 µM + 10 µMComplete reversal of this compound's inhibitory effect[1]
Table 2: In Silico and In Vivo Data
ParameterMethodResult
Binding AffinityMolecular Docking & DynamicsHigh-affinity binding to the GR ligand-binding domain (GR-LBD)[1][2]
Acute ToxicityIn vivo (oral dose)No signs of acute toxicity at 100 mg/kg[1][2]
Survival RateIn vivo (endotoxic shock model)Complete protection at 4 mg/kg[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments that have been pivotal in understanding this compound's interaction with the glucocorticoid receptor.

In Vitro Anti-inflammatory Assay
  • Cell Culture: Macrophages are cultured in a suitable medium and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.

  • Treatment: The stimulated macrophages are treated with varying concentrations of this compound. A control group is treated with dexamethasone, a known glucocorticoid receptor agonist.

  • Incubation: The cells are incubated for a specified period to allow for the treatment to take effect.

  • Biomarker Measurement: The levels of inflammatory biomarkers such as nitric oxide, TNF-α, IL-6, and IL-12 in the cell culture supernatant are measured using standard quantification methods like ELISA.

  • Receptor Antagonism: To confirm the role of the glucocorticoid receptor, a separate set of stimulated and this compound-treated cells are co-treated with RU486, a known glucocorticoid receptor antagonist. The reversal of this compound's anti-inflammatory effects is then quantified.[1][3]

Molecular Docking and Dynamics Simulation
  • Target Preparation: The three-dimensional structure of the glucocorticoid receptor ligand-binding domain (GR-LBD) is obtained from a protein data bank.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized for docking.

  • Molecular Docking: Computational docking simulations are performed to predict the binding pose and affinity of this compound within the GR-LBD.

  • Molecular Dynamics: Molecular dynamics simulations are run to analyze the stability of the this compound-GR-LBD complex over time, providing insights into the binding interactions.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic.

G Figure 1: this compound's Anti-inflammatory Signaling Pathway This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to Caulerpin_GR This compound-GR Complex GR->Caulerpin_GR Nucleus Nucleus Caulerpin_GR->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE Binds to Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription GRE->Pro_Inflammatory_Genes Represses Inflammation_Suppression Suppression of Inflammation Anti_Inflammatory_Genes->Inflammation_Suppression Pro_Inflammatory_Genes->Inflammation_Suppression

Caption: this compound binds to the GR, leading to gene transcription changes that suppress inflammation.

G Figure 2: Experimental Workflow for In Vitro GR Antagonism cluster_0 Experimental Groups cluster_1 Analysis cluster_2 Expected Outcome Control Macrophages + LPS/IFN-γ Measure_Cytokines Measure Inflammatory Cytokines (TNF-α, IL-6) Control->Measure_Cytokines Caulerpin_Treated Macrophages + LPS/IFN-γ + this compound Caulerpin_Treated->Measure_Cytokines RU486_Treated Macrophages + LPS/IFN-γ + this compound + RU486 RU486_Treated->Measure_Cytokines Reduced_Inflammation Reduced Inflammation Measure_Cytokines->Reduced_Inflammation This compound Treatment Reversed_Effect Reversal of Anti-inflammatory Effect Measure_Cytokines->Reversed_Effect RU486 Co-treatment

Caption: Workflow to confirm GR's role in this compound's action using the antagonist RU486.

Conclusion

References

Caulerpin: A Technical Guide to its Role as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulerpin, a bis-indole alkaloid isolated from green algae of the genus Caulerpa, has been identified as a regulator of plant growth. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on plant development, with a focus on its auxin-like activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways. While research has established its role as a plant growth regulator, the precise molecular mechanisms underlying its activity are still an active area of investigation.

Introduction

This compound is a secondary metabolite produced by various species of the green seaweed Caulerpa.[1][2] Its discovery as a plant growth regulator has opened avenues for its potential application in agriculture and biotechnology. The structural similarity of this compound to endogenous plant hormones, particularly auxins, has been a key focus of research into its mode of action. This guide aims to consolidate the existing scientific knowledge on this compound's influence on plant physiology and to provide a framework for future research in this area.

Auxin-like Activity of this compound

The primary plant growth regulatory activity attributed to this compound is its auxin-like effect. This was first demonstrated in a lettuce seedling root growth assay, where this compound was shown to function as an auxin.[1] Auxins are a class of plant hormones that play a crucial role in various aspects of plant development, including cell elongation, root initiation, and apical dominance.

Quantitative Data on Auxin-like Effects

While the original research by Raub, Cardellina, and Schwede in 1987 established the auxin-like activity of this compound, the specific quantitative data from this study is not widely available in the public domain. However, subsequent studies on Caulerpa extracts containing this compound have shown effects on seed germination and seedling growth.

Table 1: Effects of Caulerpa racemosa Seaweed Liquid Fertilizer (SLF) on Asparagus Bean (Vigna unguiculata subsp. sesquipedalis) Germination and Growth

SLF ConcentrationGermination Rate (%)Maximum Radicle Length (cm)
2%100%-
3%100%3.9
4%Lower germination and growth-
5%100%-

Data compiled from a study on the effects of Caulerpa racemosa SLF. The study did not isolate this compound as the sole active compound.

It is important to note that the data in Table 1 is from studies using crude extracts of Caulerpa, and therefore the observed effects cannot be solely attributed to this compound. Further research with purified this compound is necessary to establish a clear dose-response relationship for its auxin-like activities.

Potential Cytokinin-like Activity

Extracts from Caulerpa racemosa have been found to contain cytokinin-like substances.[3] A bioassay using dark-germinated cucumber cotyledons for chlorophyll (B73375) biosynthesis confirmed the presence of these compounds, with an efficiency comparable to commercially available kinetin.[3] However, to date, there is no direct scientific evidence to confirm that this compound itself possesses cytokinin-like activity. The observed cytokinin-like effects in Caulerpa extracts may be due to other compounds present in the algae.

Experimental Protocols

Lettuce Seedling Root Growth Bioassay for Auxin Activity

This bioassay is a standard method for determining the auxin-like activity of a compound. The following is a generalized protocol based on common practices for this type of assay.

Objective: To determine the effect of this compound on the root elongation of lettuce seedlings.

Materials:

  • Lettuce seeds (Lactuca sativa)

  • Petri dishes

  • Filter paper

  • Distilled water

  • This compound solutions of varying concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M)

  • Indole-3-acetic acid (IAA) solutions as a positive control

  • A dark, temperature-controlled environment

Procedure:

  • Prepare a series of this compound solutions of known concentrations in distilled water.

  • Place a sterile filter paper in each petri dish.

  • Add a fixed volume of each this compound solution, IAA solution, or distilled water (as a negative control) to the corresponding petri dishes to saturate the filter paper.

  • Place a predetermined number of lettuce seeds (e.g., 10-20) on the filter paper in each petri dish.

  • Seal the petri dishes and place them in a dark, temperature-controlled environment (e.g., 25°C) for a set period (e.g., 72 hours).

  • After the incubation period, measure the length of the primary root of each seedling.

  • Calculate the average root length for each treatment group and compare it to the control groups.

Cucumber Cotyledon Chlorophyll Bioassay for Cytokinin Activity

This bioassay is used to assess the cytokinin-like activity of a substance. The protocol described here is a generalized method.

Objective: To determine if this compound can induce chlorophyll biosynthesis in cucumber cotyledons, indicative of cytokinin-like activity.

Materials:

  • Cucumber seeds (Cucumis sativus)

  • Petri dishes

  • Filter paper

  • Distilled water

  • This compound solutions of varying concentrations

  • Kinetin solutions as a positive control

  • A dark environment for germination, followed by a lighted environment

Procedure:

  • Germinate cucumber seeds in the dark for several days until the cotyledons are fully expanded but not yet green.

  • Excise the cotyledons and place them in petri dishes containing filter paper moistened with the test solutions (this compound, kinetin, or distilled water).

  • Incubate the petri dishes under continuous light for a specified period (e.g., 24-48 hours).

  • Extract the chlorophyll from the cotyledons using a solvent such as acetone (B3395972) or ethanol.

  • Measure the absorbance of the chlorophyll extract using a spectrophotometer at the appropriate wavelengths (typically 645 nm and 663 nm).

  • Calculate the chlorophyll concentration and compare the results between the different treatment groups.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanism by which this compound exerts its auxin-like effects has not yet been elucidated. However, based on its functional similarity to auxin, a hypothetical mechanism can be proposed within the known framework of auxin signaling.

Hypothetical Auxin Signaling Pathway for this compound

Auxin perception and signaling in plants are primarily mediated by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the presence of auxin, the hormone acts as a "molecular glue" to facilitate the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various developmental outcomes.

Given this compound's auxin-like activity, it is plausible that it interacts with this pathway. However, it is currently unknown whether this compound directly binds to the TIR1/AFB receptors or influences the pathway through other means.

Auxin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound (?) TIR1_AFB TIR1/AFB This compound->TIR1_AFB Hypothetical Binding SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitination ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates Ub Caulerpin_entry This compound Caulerpin_entry->this compound Enters Nucleus

Figure 1. Hypothetical mechanism of this compound's auxin-like activity.

Experimental Workflow for Investigating this compound's Mechanism of Action

To elucidate the molecular mechanism of this compound's auxin-like activity, a series of experiments can be conducted. The following workflow outlines a potential research approach.

Experimental_Workflow start Start: this compound identified as having auxin-like activity step1 In vitro Binding Assays: Test direct binding of this compound to TIR1/AFB auxin receptors. start->step1 step2 Yeast Two-Hybrid System: Assess if this compound promotes the interaction between TIR1/AFB and Aux/IAA proteins. step1->step2 step3 In vivo Degradation Assays: Monitor the degradation of Aux/IAA-luciferase reporter proteins in plant cells treated with this compound. step2->step3 step4 Transcriptomic Analysis (RNA-seq): Identify changes in auxin-responsive gene expression in plants treated with this compound. step3->step4 conclusion Conclusion: Elucidation of This compound's molecular mechanism of action. step4->conclusion

Figure 2. Proposed experimental workflow to study this compound's mechanism.

Conclusion and Future Directions

This compound has been established as a plant growth regulator with pronounced auxin-like activity. While its effects on root development are noted, the comprehensive quantitative data and the precise molecular mechanisms remain to be fully elucidated. The potential for cytokinin-like activity also warrants further investigation to determine if this is a property of this compound itself or other co-occurring metabolites in Caulerpa.

Future research should focus on:

  • Obtaining detailed dose-response data for pure this compound in various plant bioassays.

  • Investigating the direct interaction of this compound with components of the auxin signaling pathway, particularly the TIR1/AFB receptors.

  • Conducting transcriptomic and proteomic studies to identify the downstream targets of this compound in plants.

  • Evaluating the potential of this compound and its derivatives as novel plant growth regulators for agricultural applications.

By addressing these research gaps, a more complete understanding of this compound's role in plant biology can be achieved, paving the way for its potential use in enhancing crop productivity and resilience.

References

Unveiling Novel Sources of Caulerpin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of natural sources of the bisindole alkaloid caulerpin, extending beyond the commonly known Caulerpa genus. Tailored for researchers, scientists, and drug development professionals, this document consolidates current scientific knowledge on the occurrence, extraction, and biological activities of this compound, with a focus on alternative marine origins.

Executive Summary

This compound, a metabolite of significant pharmacological interest, has been predominantly sourced from green algae of the genus Caulerpa. However, recent scientific investigations have identified other marine organisms as viable, and potentially untapped, sources of this valuable compound. This guide details these alternative sources, providing available quantitative data, experimental protocols for isolation, and insights into its molecular signaling pathways to facilitate further research and development.

Natural Sources of this compound Beyond Caulerpa

While the Caulerpa genus is the most prolific producer of this compound, scientific literature confirms its presence in other marine algae. This diversification of sources is critical for ensuring a stable supply chain for research and potential therapeutic applications.

Red Algae: The Case of Chondria armata

A significant finding is the isolation of this compound from the red alga Chondria armata.[1] This discovery marks the first identification of this compound in a red algal species, broadening the known taxonomic distribution of this compound. While the initial report confirms its presence, quantitative yield data from this species is not yet available in published literature, highlighting an area for future research.

Green Algae of the Genus Halimeda

This compound has also been successfully isolated from the green macroalga genus Halimeda, specifically from Halimeda cylindracea. This finding is noteworthy as Halimeda species are widespread in tropical and subtropical waters. One study documented the extraction of 12.87 g of crude extract from 10.47 kg of dried H. cylindracea, from which this compound was subsequently purified. However, the final yield of pure this compound was not specified, indicating a need for further quantitative studies.

Quantitative Analysis of this compound Content

To provide a comparative baseline, this section summarizes the available quantitative data on this compound yields, primarily from Caulerpa species. This information is crucial for assessing the potential productivity of newly identified sources.

GenusSpeciesYield (% of Dry Weight)Reference
CaulerpaC. racemosa0.1%
CaulerpaC. racemosa var. clavifera f. macrophysa2.6% (of extract)
CaulerpaC. racemosa var. laetevirens1.8% (of extract)
CaulerpaC. lentillifera3.5% (of extract)
CaulerpaC. cylindracea1090 - 1820 µg/g
HalimedaH. cylindraceaNot specified
ChondriaC. armataNot specified[1]

Note: The yields for C. racemosa varieties and C. lentillifera are reported as a percentage of the crude extract, not the total dry weight of the algae. The yield for C. cylindracea is given in micrograms per gram of dry weight.

Experimental Protocols for this compound Isolation and Purification

Detailed methodologies are essential for the replication of scientific findings and the development of standardized extraction procedures. The following protocols are based on established methods for isolating this compound from marine algae.

General Extraction Protocol for this compound from Green Algae (e.g., Caulerpa, Halimeda)

This protocol is a generalized procedure that can be adapted for various species of green macroalgae.

  • Sample Preparation: Freshly collected algal material is cleaned of epiphytes and debris. The material is then air-dried or freeze-dried to a constant weight and finely powdered.

  • Extraction: The powdered algal material is subjected to exhaustive extraction with a non-polar solvent such as diethyl ether or n-hexane using a Soxhlet apparatus for 8-12 hours. Alternatively, maceration with organic solvents at room temperature can be employed.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the fractions.

  • Crystallization: Fractions containing this compound, identified by thin-layer chromatography (TLC) and comparison with a standard, are combined and concentrated. This compound is then crystallized from a suitable solvent system (e.g., acetone-hexane) to yield a pure crystalline solid.

  • Characterization: The purity and identity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Reported Extraction from Halimeda cylindracea

A specific study on Halimeda cylindracea involved the following steps:

  • 10.47 kg of dried and powdered H. cylindracea was extracted with n-hexane.

  • The crude n-hexane extract (12.87 g) was then subjected to vacuum liquid chromatography on silica gel using a gradient of n-hexane, ethyl acetate (B1210297), acetone, and methanol (B129727) to yield six primary fractions.

  • Further fractionation of the active fractions by column chromatography on silica gel with a gradient of n-hexane and ethyl acetate led to the isolation of pure this compound.

Note on Extraction from Chondria armata

While the isolation of this compound from Chondria armata has been reported, a detailed, step-by-step protocol for this specific red alga is not available in the current literature. Researchers can adapt the general protocol for green algae, potentially with modifications to the solvent systems and chromatographic conditions, to optimize extraction from this source.

Signaling Pathways of this compound

Understanding the molecular mechanisms of this compound is paramount for its development as a therapeutic agent. Research has elucidated its interaction with key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Action via the Glucocorticoid Receptor

This compound exerts its potent anti-inflammatory effects by interacting with the glucocorticoid receptor (GR).[2][3][4] This mechanism is similar to that of synthetic glucocorticoids like dexamethasone. Upon binding to the GR, this compound modulates the expression of inflammatory genes, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

caulerpin_glucocorticoid_pathway This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to Nucleus Nucleus GR->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Represses Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Inflammatory_Genes->Pro_inflammatory_Cytokines Leads to reduced production of Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Reduces

Caption: this compound's anti-inflammatory signaling pathway via the glucocorticoid receptor.

Inhibition of HIF-1 Signaling in Cancer

In the context of cancer biology, this compound has been shown to inhibit the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. HIF-1 is a key transcription factor that enables cancer cells to adapt and survive in low-oxygen (hypoxic) environments, which are common in solid tumors. By inhibiting HIF-1, this compound can suppress tumor angiogenesis and growth.

caulerpin_hif1_pathway cluster_hypoxia Hypoxic Conditions in Tumor Hypoxia Hypoxia HIF_1a_Stabilization HIF-1α Stabilization Hypoxia->HIF_1a_Stabilization This compound This compound This compound->HIF_1a_Stabilization Inhibits HIF_1_Complex HIF-1α/HIF-1β Complex Formation HIF_1a_Stabilization->HIF_1_Complex HRE_Binding Binding to Hypoxia Response Elements (HREs) HIF_1_Complex->HRE_Binding Angiogenesis_Genes Expression of Angiogenic Genes (e.g., VEGF) HRE_Binding->Angiogenesis_Genes Tumor_Angiogenesis Tumor Angiogenesis and Growth Angiogenesis_Genes->Tumor_Angiogenesis

Caption: this compound's inhibitory effect on the HIF-1 signaling pathway in cancer cells.

Conclusion and Future Directions

The identification of this compound in marine organisms beyond the Caulerpa genus, such as Chondria armata and Halimeda species, opens up new avenues for the sustainable sourcing of this promising bioactive compound. While preliminary data is encouraging, this guide highlights the need for further research in several key areas:

  • Quantitative Analysis: Comprehensive studies are required to determine the yield of this compound from these alternative sources to assess their economic viability.

  • Protocol Optimization: The development of standardized and optimized extraction and purification protocols for each source organism is crucial for consistent and high-purity production.

  • Pharmacological Evaluation: Further investigation into the signaling pathways and biological activities of this compound will continue to unveil its therapeutic potential.

This technical guide serves as a foundational resource for the scientific community to advance the exploration and utilization of this compound from diverse marine origins.

References

A Preliminary In Vitro Toxicity Assessment of Caulerpin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro toxicity profile of caulerpin, a bisindole alkaloid derived from marine algae of the Caulerpa genus. This compound has garnered scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Understanding its cytotoxic potential and mechanisms of action is a critical first step in evaluating its therapeutic promise. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying toxicological pathways.

In Vitro Cytotoxicity Profile of this compound

This compound's cytotoxic effects have been evaluated across a range of cell lines, including various cancer models and non-cancerous cells. The data indicates a variable degree of toxicity, with some studies suggesting a favorable safety profile and others demonstrating potent, dose-dependent effects against specific cancer cell lines.

Summary of Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) are key metrics for quantifying a compound's toxicity. The tables below compile reported values for this compound across different in vitro models.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeAssayExposure TimeIC₅₀ / CC₅₀Reference
HCT-116Colorectal CancerWST-148 hours119 µM[3]
HT-29Colorectal CancerWST-148 hours179 µM[3]
VariousColorectal CancerNot Specified48 hours20 - 31 µM[4]
HepG-2Liver CancerNot SpecifiedNot Specified24.6 ± 2.1 µg/mL[5]

Table 2: Cytotoxicity of this compound against Non-Cancerous and Other Models

Cell Line / ModelDescriptionAssayExposure TimeIC₅₀ / CC₅₀Reference
VeroMonkey Kidney EpithelialMTTNot Specified687.9 ± 35.2 µM[4]
VeroMonkey Kidney EpithelialNot SpecifiedNot Specified1176 µM[4]
Peritoneal MacrophagesMouse Immune CellsNot SpecifiedNot SpecifiedNo significant cytotoxicity up to 40 µM[6]
NIH/3T3Mouse Embryo FibroblastWST-148 hoursNo significant cytotoxicity at IC₅₀ doses for cancer cells[3]
HDFHuman Dermal FibroblastWST-148 hoursNo cytotoxic effects observed[3]
Artemia salinaBrine ShrimpBrine Shrimp Lethality AssayNot Specified81.28 µg/mL[7]

Notably, this compound often demonstrates lower toxicity towards normal cell lines like NIH/3T3 and HDF compared to colorectal cancer cells, suggesting a degree of selectivity that is a desirable trait for potential anticancer agents.[3]

Mechanisms of this compound-Induced Toxicity

The cytotoxic effects of this compound are not merely due to non-specific cell death but are linked to specific molecular pathways. Key mechanisms identified include the induction of apoptosis, cell cycle arrest, and interference with mitochondrial function.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Studies show that this compound can induce apoptosis in colorectal cancer cells.[3] This process is often mediated by the intrinsic (mitochondrial) pathway, which involves a delicate balance between pro-apoptotic proteins (like BAX) and anti-apoptotic proteins (like Bcl-2). Extracts of Caulerpa racemosa, rich in this compound, have been shown to increase the expression of BAX and cleaved caspase-3, key executioners of apoptosis, while decreasing the expression of the anti-apoptotic Bcl-2.[8][9]

G cluster_cell Cancer Cell This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits BAX BAX (Pro-apoptotic) This compound->BAX Promotes Mito Mitochondrion Bcl2->Mito BAX->Mito CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing cell cycle arrest. Extracts containing this compound have been observed to cause an accumulation of lung adenocarcinoma cells in the S and G2/M phases of the cell cycle.[10][11] This prevents the cells from completing DNA replication (S phase) and mitosis (M phase), thereby inhibiting tumor growth.

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S Progression G2 G2 Phase S->G2 Progression M M Phase (Mitosis) G2->M Progression M->G1 Progression This compound This compound Arrest1 ARREST This compound->Arrest1 Arrest2 ARREST This compound->Arrest2 Arrest1->S Arrest2->G2

Caption: this compound induces cell cycle arrest at S and G2/M phases.

Inhibition of Mitochondrial Respiration and HIF-1

This compound has been shown to inhibit mitochondrial respiration at the electron transport chain (ETC) complex I.[12][13] Under hypoxic (low oxygen) conditions, which are common in solid tumors, mitochondria produce reactive oxygen species (ROS) that stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α). HIF-1α is a transcription factor that promotes tumor survival and angiogenesis (the formation of new blood vessels). By inhibiting Complex I, this compound may disrupt this ROS signaling, leading to the destabilization of HIF-1α and the suppression of downstream pro-cancer genes like VEGF (Vascular Endothelial Growth Factor).[12][13]

References

Caulerpin: A Marine-Derived Bisindole Alkaloid as a Potent Inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) Activation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hypoxia-Inducible Factor-1 (HIF-1), a master regulator of the cellular response to low oxygen, is a prime therapeutic target in oncology and other diseases. Caulerpin, a bisindole alkaloid isolated from the green algae of the genus Caulerpa, has emerged as a significant inhibitor of HIF-1 activation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on HIF-1 signaling, and detailed experimental protocols for its study. This compound disrupts mitochondrial function by inhibiting Complex I of the electron transport chain, leading to a reduction in mitochondrial reactive oxygen species (ROS) that are crucial for the stabilization of the HIF-1α subunit under hypoxic conditions. Consequently, this compound treatment leads to decreased HIF-1α protein levels, reduced HIF-1 transcriptional activity, and downregulation of HIF-1 target genes such as Vascular Endothelial Growth Factor (VEGF). This guide consolidates the current knowledge on this compound's anti-HIF-1 activity, presenting quantitative data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

The cellular response to hypoxia is a critical factor in the pathophysiology of numerous diseases, most notably cancer. Tumors often outgrow their blood supply, leading to a hypoxic microenvironment that activates the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylation and subsequent ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. However, under hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, upregulating the expression of proteins involved in angiogenesis, glucose metabolism, cell survival, and invasion.

This compound, a natural product derived from marine algae, has been identified as a potent inhibitor of HIF-1 activation. Its unique mechanism of action, targeting mitochondrial respiration, distinguishes it from many other HIF-1 inhibitors and presents a promising avenue for therapeutic development.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mechanism by which this compound inhibits HIF-1 activation is through the disruption of mitochondrial function. Specifically, this compound acts as an inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).

Under hypoxic conditions, the generation of reactive oxygen species (ROS) by the mitochondria, particularly from Complex III, is believed to be a key signal for the stabilization of HIF-1α. By inhibiting Complex I, this compound disrupts the electron flow through the ETC, thereby preventing the generation of the ROS signal required for HIF-1α stabilization. This leads to the continued degradation of HIF-1α even under hypoxic conditions, thus inhibiting HIF-1 activation.[1][2][3][4]

The proposed signaling pathway is as follows:

Caulerpin_HIF1_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits ETC Electron Transport Chain Mito_Complex_I->ETC disrupts Mito_ROS Mitochondrial ROS (from Complex III) ETC->Mito_ROS prevents generation of HIF1a_Stabilization HIF-1α Stabilization Mito_ROS->HIF1a_Stabilization promotes HIF1a_Degradation HIF-1α Degradation (VHL-mediated) HIF1a_Stabilization->HIF1a_Degradation prevents HIF1_Activation HIF-1 Activation HIF1a_Stabilization->HIF1_Activation Target_Genes HIF-1 Target Genes (e.g., VEGF) HIF1_Activation->Target_Genes upregulates Hypoxia Hypoxia Hypoxia->Mito_ROS induces

Caption: this compound's Mechanism of HIF-1 Inhibition.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on various components of the HIF-1 pathway have been quantified in several studies, primarily using the T47D human breast cancer cell line.

Parameter Cell Line Assay Treatment Conditions This compound Concentration Result Reference
HIF-1 Transcriptional Activity T47DLuciferase Reporter AssayHypoxia (1% O₂) for 16h1-30 µMDose-dependent inhibition[1]
HIF-1α Protein Level T47DWestern BlotHypoxia (1% O₂) for 4h10 µMBlocked induction of HIF-1α[1]
Secreted VEGF Protein T47DELISAHypoxia (1% O₂) for 16h10 µMSuppressed hypoxic induction[1][2]
Mitochondrial Respiration T47DOxygen Consumption AssayDigitonin-permeabilized cells30 µM57% inhibition[1][5]
Cell Viability T47D, MCF-7, MDA-MB-231Sulforhodamine B (SRB) AssayNormoxia for 48h1-30 µMDose-dependent growth inhibition[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on HIF-1 activation.

HIF-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1 by using a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the HRE.

HIF1_Reporter_Assay_Workflow start Start step1 Seed T47D cells in 96-well plates start->step1 step2 Transfect cells with HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) step1->step2 step3 Allow cells to recover and express plasmids (24h) step2->step3 step4 Treat cells with various concentrations of this compound or vehicle control step3->step4 step5 Incubate under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 16h step4->step5 step6 Lyse cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system step5->step6 step7 Normalize Firefly luciferase activity to Renilla luciferase activity step6->step7 end End step7->end

Caption: HIF-1 Luciferase Reporter Assay Workflow.

Materials:

  • T47D cells

  • 96-well cell culture plates

  • HRE-luciferase reporter plasmid (e.g., pGL3-HRE)

  • Control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound stock solution (in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed T47D cells in 96-well plates at a density of 2 x 10⁴ cells per well and allow them to attach overnight.

  • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

  • Place the plates in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) or a normoxic incubator for 16 hours.

  • After incubation, lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Calculate the relative luciferase activity by normalizing the Firefly luciferase signal to the Renilla luciferase signal.

Western Blot for HIF-1α

This technique is used to detect and quantify the levels of HIF-1α protein in cell lysates.

Western_Blot_Workflow start Start step1 Treat T47D cells with this compound under normoxic or hypoxic conditions (4h) start->step1 step2 Harvest cells and prepare nuclear extracts step1->step2 step3 Determine protein concentration (e.g., BCA assay) step2->step3 step4 Separate proteins by SDS-PAGE step3->step4 step5 Transfer proteins to a PVDF membrane step4->step5 step6 Block the membrane with 5% non-fat milk in TBST step5->step6 step7 Incubate with primary antibody (anti-HIF-1α) overnight at 4°C step6->step7 step8 Wash and incubate with HRP-conjugated secondary antibody step7->step8 step9 Detect protein bands using an ECL chemiluminescence detection system step8->step9 step10 Analyze band intensity and normalize to a loading control (e.g., Lamin B1) step9->step10 end End step10->end

Caption: Western Blot Workflow for HIF-1α Detection.

Materials:

  • T47D cells

  • This compound

  • Nuclear extraction kit or buffers

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibody: anti-HIF-1α (e.g., from BD Biosciences)

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • ECL detection reagent

  • Imaging system

Protocol:

  • Culture T47D cells and treat with this compound under normoxic or hypoxic conditions for 4 hours.

  • Harvest the cells and prepare nuclear extracts according to a standard protocol.

  • Quantify the protein concentration of the nuclear extracts.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a nuclear loading control like Lamin B1.

VEGF ELISA

This enzyme-linked immunosorbent assay is used to quantify the amount of secreted VEGF in the cell culture medium.

Materials:

  • T47D cells

  • This compound

  • Human VEGF ELISA kit (e.g., from R&D Systems)

  • Microplate reader

Protocol:

  • Culture T47D cells in 6-well plates and treat with this compound under normoxic or hypoxic conditions for 16 hours.

  • Collect the cell culture medium and centrifuge to remove any cellular debris.

  • Perform the VEGF ELISA on the collected medium according to the manufacturer's instructions.

  • Briefly, add the culture medium to wells pre-coated with a VEGF capture antibody.

  • Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).

  • After another incubation and wash, add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of VEGF in the samples based on a standard curve generated with recombinant VEGF.

Conclusion and Future Directions

This compound has been clearly identified as a potent inhibitor of HIF-1 activation through a novel mechanism involving the inhibition of mitochondrial Complex I. The data presented in this guide demonstrate its ability to reduce HIF-1α protein levels, inhibit HIF-1 transcriptional activity, and suppress the production of the key downstream target, VEGF. These findings position this compound as a valuable lead compound for the development of new anticancer therapies, particularly for tumors that rely on hypoxic adaptation for survival and progression.

Future research should focus on:

  • In vivo efficacy: Evaluating the anti-tumor and anti-angiogenic effects of this compound in animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing this compound analogs to identify compounds with improved potency and drug-like properties.

  • Combination therapies: Investigating the potential synergistic effects of this compound with other anticancer agents, such as conventional chemotherapy or radiation.

  • Pharmacokinetics and safety profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its suitability for clinical development.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound as a novel HIF-1 inhibitor.

References

Methodological & Application

Efficient Extraction of Caulerpin from Caulerpa racemosa: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulerpin, a bisindole alkaloid found in green algae of the Caulerpa genus, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides detailed protocols for the efficient extraction of this compound from Caulerpa racemosa, a common source of this valuable compound. The methodologies outlined below cover a range of techniques, from conventional to modern, allowing researchers to select the most appropriate method based on available equipment, desired yield, and environmental considerations. Additionally, this guide includes information on the purification and quantification of this compound, as well as an overview of its known biological signaling pathways.

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the methodology employed. Below is a summary of quantitative data from comparative studies, highlighting the performance of different extraction techniques.

Extraction MethodSolventTemperature (°C)TimeThis compound Yield/ContentReference
Microwave-Assisted Extraction (MAE) Ethanol (B145695)907 minHighest this compound Content [1]
Soxhlet Extraction (SOX) Diethyl EtherBoiling point of solvent8 - 16 hoursHigh Extract Yield[2]
Ultrasound-Assisted Extraction (UAE) EthanolAmbientVariesModerate this compound Content
Maceration (DMA) EthanolAmbient72 hoursLower this compound Content[3]

Note: Direct quantitative comparison of yields across different studies can be challenging due to variations in the raw material, analytical methods, and reporting units.

Experimental Protocols

Sample Preparation

Prior to extraction, proper preparation of the Caulerpa racemosa biomass is crucial for optimal yield.

Protocol:

  • Collection and Cleaning: Collect fresh Caulerpa racemosa and thoroughly wash with seawater to remove sand, epiphytes, and other debris. Subsequently, rinse with fresh water to remove excess salt.

  • Drying: Dry the cleaned seaweed at room temperature in a well-ventilated area or using a cabinet dryer at a low temperature (e.g., 40-60°C) until a constant weight is achieved.[3]

  • Grinding: Pulverize the dried seaweed into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for solvent interaction, enhancing extraction efficiency.

Extraction Methodologies

MAE is a green chemistry approach that utilizes microwave energy to heat the solvent and sample, leading to a rapid and efficient extraction process.[1]

Protocol:

  • Sample and Solvent: Place a known amount of powdered Caulerpa racemosa (e.g., 10 g) into a microwave-safe extraction vessel. Add ethanol as the solvent. A solid-to-solvent ratio of 1:20 (g/mL) is a good starting point.

  • Microwave Parameters: Set the microwave extractor to the optimized conditions: 90°C for 7 minutes.[1]

  • Extraction: Run the microwave extraction program.

  • Filtration: After the extraction is complete and the vessel has cooled, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

A classical and exhaustive extraction method, suitable for obtaining a high overall extract yield.[2]

Protocol:

  • Sample Loading: Place a known amount of powdered Caulerpa racemosa (e.g., 20 g) into a cellulose (B213188) thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with diethyl ether (approximately 250 mL for a 20 g sample) and connect it to the Soxhlet extractor and a condenser.

  • Extraction: Heat the solvent in the round-bottom flask. The solvent will vaporize, condense in the condenser, and drip into the thimble containing the sample. The extraction chamber will slowly fill with the condensed solvent until it reaches the level of the siphon arm, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask. This cycle will repeat. Continue the extraction for 8-16 hours.[2]

  • Concentration: After extraction, cool the apparatus and collect the solvent containing the extracted compounds from the round-bottom flask. Evaporate the solvent using a rotary evaporator to yield the crude extract.

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls, enhancing solvent penetration and mass transfer.

Protocol:

  • Sample and Solvent: In a glass beaker, mix a known amount of powdered Caulerpa racemosa (e.g., 10 g) with ethanol at a solid-to-solvent ratio of approximately 1:20 (g/mL).

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for a specified period (e.g., 30-60 minutes). The optimal time and ultrasound frequency/power may need to be determined empirically.

  • Filtration and Concentration: Following sonication, filter the mixture and concentrate the extract as described in the MAE protocol.

A simple, conventional method that involves soaking the plant material in a solvent over a period of time.

Protocol:

  • Soaking: Place a known amount of powdered Caulerpa racemosa (e.g., 50 g) in a sealed container and add a suitable solvent such as 96% ethanol, ensuring the powder is fully submerged.[3][4]

  • Incubation: Allow the mixture to stand at room temperature for an extended period (e.g., 72 hours), with occasional shaking or stirring to improve extraction efficiency.[3]

  • Filtration and Concentration: After the maceration period, filter the mixture and concentrate the extract using a rotary evaporator.

Purification of this compound

Crude extracts contain a mixture of compounds. Further purification is necessary to isolate this compound. Simulated Moving Bed (SMB) chromatography is an efficient method for large-scale purification. For laboratory scale, column chromatography is a common approach.

Protocol (Column Chromatography):

  • Column Packing: Pack a glass column with silica (B1680970) gel as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) as the mobile phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent system.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions rich in this compound and evaporate the solvent to obtain the purified compound.

Quantification of this compound

The concentration of this compound in the extracts can be determined using spectrophotometric methods.

Protocol (UV-Vis Spectrophotometry):

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., ethanol).

  • Sample Preparation: Dilute the crude or purified extract to a concentration that falls within the range of the standard curve.

  • Measurement: Measure the absorbance of the standard solutions and the sample solution at the maximum absorbance wavelength for this compound (around 317 nm).[5]

  • Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the standard solutions.

  • Concentration Determination: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction Methods sample Caulerpa racemosa Biomass prep Sample Preparation (Wash, Dry, Grind) sample->prep mae MAE (Ethanol, 90°C, 7 min) prep->mae soxhlet Soxhlet (Diethyl Ether, 8-16 h) prep->soxhlet uae UAE (Ethanol, RT, 30-60 min) prep->uae maceration Maceration (Ethanol, RT, 72 h) prep->maceration filtration Filtration & Concentration mae->filtration soxhlet->filtration uae->filtration maceration->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification quantification Quantification (UV-Vis Spectroscopy) crude_extract->quantification pure_this compound Purified this compound purification->pure_this compound pure_this compound->quantification analysis Biological Activity Assays pure_this compound->analysis

Caption: Workflow for this compound Extraction and Analysis.

Signaling Pathways of this compound

This compound has been reported to modulate several key signaling pathways involved in inflammation and cancer.

This compound can inhibit the activation of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in tumor progression.

HIF1_pathway hypoxia Hypoxia hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization hif1_dimerization HIF-1α/HIF-1β Dimerization hif1a_stabilization->hif1_dimerization hif1_translocation Nuclear Translocation hif1_dimerization->hif1_translocation hre_binding Binding to HRE hif1_translocation->hre_binding gene_transcription Target Gene Transcription (e.g., VEGF) hre_binding->gene_transcription angiogenesis Tumor Angiogenesis gene_transcription->angiogenesis This compound This compound This compound->hif1a_stabilization Inhibits

Caption: this compound's Inhibition of the HIF-1 Pathway.

This compound exhibits anti-inflammatory effects through its interaction with the glucocorticoid receptor.

GR_pathway This compound This compound gr Glucocorticoid Receptor (GR) in Cytoplasm This compound->gr Binds to gr_activation GR Activation & Translocation to Nucleus gr->gr_activation gre Binds to Glucocorticoid Response Elements (GREs) gr_activation->gre gene_regulation Regulation of Gene Expression gre->gene_regulation anti_inflammatory Anti-inflammatory Effects gene_regulation->anti_inflammatory

Caption: this compound's Interaction with the GR Pathway.

This compound can attenuate inflammatory responses by inhibiting the NF-κB signaling pathway.

NFkB_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk_activation IKK Activation inflammatory_stimuli->ikk_activation ikb_phosphorylation IκB Phosphorylation & Degradation ikk_activation->ikb_phosphorylation nfkb_release NF-κB Release ikb_phosphorylation->nfkb_release nfkb_translocation NF-κB Nuclear Translocation nfkb_release->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_translocation->gene_transcription inflammation Inflammation gene_transcription->inflammation This compound This compound This compound->ikk_activation Inhibits

Caption: this compound's Modulation of the NF-κB Pathway.

References

Synthetic Pathways to Caulerpin and Its Analogues: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the laboratory synthesis of caulerpin, a bis-indole alkaloid of marine origin, and its analogues. This compound has garnered significant interest due to its diverse biological activities, including anti-tuberculosis and anticancer properties.[1][2][3] This guide details established synthetic protocols, presents key quantitative data in a comparative format, and offers visual representations of the synthetic workflows.

Introduction

This compound is a symmetrical bis-indole alkaloid naturally found in marine algae of the Caulerpa genus.[1] Its unique structure, featuring a central eight-membered ring, has made it an attractive target for organic synthesis. Several synthetic routes have been developed, with a notable three-step approach achieving an overall yield of 11% for this compound and yields ranging from 3% to 8% for its various analogues.[4][5] An alternative, more economical synthesis has been reported with an improved overall yield of 25.4%.[2] These syntheses offer a reliable means to access this compound and its derivatives for further biological evaluation and drug discovery efforts.

Synthetic Strategies and Key Reactions

The most common synthetic approach to this compound and its symmetrical analogues relies on a three-step sequence.[1] This strategy involves:

  • Formylation of Indole (B1671886) Precursors: The synthesis often commences with the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of a substituted or unsubstituted indole.[1][6]

  • Introduction of a Malonate Group: A key step involves a radical oxidative aromatic substitution to introduce a diethyl malonate group at the C2 position of the 3-formylindole.[1]

  • Dimerization and Cyclization: The final step is an intramolecular aldol (B89426) condensation of the ester-functionalized indole intermediate to construct the central eight-membered ring, yielding the this compound scaffold.[1][7]

Quantitative Data Summary

The following tables summarize the yields for the synthesis of this compound and its analogues, along with key spectroscopic data for the final products.

Table 1: Synthesis Yields of this compound and its Analogues [1][2]

CompoundSubstituent (R)Overall Yield (%) - Method A[1]Overall Yield (%) - Method B[2]
This compound (1a) H1125.4
Analogue 1b 5-Me8-
Analogue 1c 5-Cl3-
Analogue 1d 5-Br6-
Analogue 1e 5-I3-
Analogue 1f 5-OMe7-
Analogue 1g 7-Me5-

Table 2: Spectroscopic Data for Synthetic this compound (1a) [1][8][9]

TechniqueData
¹H-NMR (300 MHz, CDCl₃)δ 9.21 (s, 2H, NH), 8.06 (s, 2H), 7.43 (d, J = 8.1 Hz, 2H), 7.30 (d, J = 8.1 Hz, 2H), 7.18 (t, J = 7.5 Hz, 2H), 7.09 (t, J = 7.5 Hz, 2H), 3.90 (s, 6H, OCH₃)
¹³C-NMR (75 MHz, CDCl₃)δ 168.4, 143.9, 139.5, 135.3, 129.3, 126.9, 123.8, 121.3, 118.9, 113.5, 112.7, 53.0
IR (KBr, cm⁻¹)3382 (N-H), 1687 (C=O), 1630, 1612, 1459, 1443, 1265, 767, 730
EIMS m/z398 [M]⁺

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of this compound, based on the three-step methodology.[1]

Protocol 1: Synthesis of Diethyl 2-(3-formyl-1H-indol-2-yl)malonate Derivatives (General Procedure)
  • To a solution of the appropriate 3-formylindole (1.0 eq) in anhydrous 1,2-dichloroethane (B1671644) (DCE), add S-ethoxycarbonyl-O-ethyl dithiocarbonate (xanthate) (2.2 eq).

  • Add a solution of dilauroyl peroxide (0.1 eq) in DCE.

  • Reflux the mixture under a nitrogen atmosphere for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient as the eluent to afford the desired product.

Protocol 2: Synthesis of Methyl 2-(3-formyl-1H-indol-2-yl)acetate Derivatives (General Procedure)
  • To a solution of the diethyl 2-(3-formyl-1H-indol-2-yl)malonate derivative (1.0 eq) in methanol (B129727), add a solution of sodium methoxide (B1231860) in methanol (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction with 1N HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Protocol 3: Synthesis of this compound and its Analogues (General Procedure)
  • To a solution of the methyl 2-(3-formyl-1H-indol-2-yl)acetate derivative (1.0 eq) in anhydrous xylene, add piperidine (B6355638) (3.0 eq) and diethylamine (B46881) (3.0 eq).

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield the final bis-indole product.

Synthetic Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic workflow for this compound and its analogues.

caulerpin_synthesis_workflow indole Indole / Substituted Indole formylindole 3-Formylindole indole->formylindole Vilsmeier-Haack (POCl₃, DMF) malonate_intermediate Diethyl 2-(3-formyl-1H-indol-2-yl)malonate formylindole->malonate_intermediate Radical Oxidative Aromatic Substitution acetate_intermediate Methyl 2-(3-formyl-1H-indol-2-yl)acetate malonate_intermediate->acetate_intermediate Decarboxylation & Transesterification This compound This compound / Analogue acetate_intermediate->this compound Aldol Condensation (Piperidine, Diethylamine)

Caption: General synthetic workflow for this compound and its analogues.

logical_relationship start Starting Material (Substituted Indole) step1 Step 1: Formylation start->step1 intermediate1 Intermediate 1 (3-Formylindole) step1->intermediate1 step2 Step 2: Malonate Addition intermediate1->step2 intermediate2 Intermediate 2 (Malonate Adduct) step2->intermediate2 step3 Step 3: Decarboalkoxylation intermediate2->step3 intermediate3 Intermediate 3 (Acetate Derivative) step3->intermediate3 step4 Step 4: Dimerization/Cyclization intermediate3->step4 product Final Product (this compound or Analogue) step4->product

Caption: Step-wise logical relationship in this compound synthesis.

References

Application Note: HPTLC Method for the Quantification of Caulerpin in Algal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caulerpin, a bisindole alkaloid found in green algae of the genus Caulerpa, has garnered significant interest for its diverse biological activities, including anticancer properties.[1][2] As research into the therapeutic potential of this compound expands, the need for rapid, cost-effective, and reliable analytical methods for its quantification in algal extracts is paramount. High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful solution for the analysis of natural compounds, providing advantages such as high throughput, low sample volume requirements, and good reproducibility.[1] This application note details a validated HPTLC method for the quantitative determination of this compound in various algal extracts, providing a comprehensive protocol for researchers in natural product chemistry and drug development.

Experimental Protocols

1. Sample Preparation

Two primary extraction methods can be employed for the isolation of this compound from Caulerpa species: Soxhlet extraction and maceration.[1][2]

a) Soxhlet Extraction:

  • Air-dry fresh and healthy algal samples for 5 to 7 days until completely dry.

  • Grind the dried samples into a fine powder.

  • Accurately weigh a specified amount of the powdered sample.

  • Place the sample in a cellulose (B213188) thimble and insert it into a Soxhlet extractor.

  • Extract the sample with a suitable solvent (e.g., diethyl ether) for a defined period (e.g., 48 or 72 hours).[1]

  • After extraction, evaporate the solvent to obtain the crude extract.

  • Re-dissolve the extract in a known volume of an appropriate solvent (e.g., diethyl ether) for HPTLC analysis.[1]

b) Maceration:

  • Follow the initial drying and grinding steps as described for Soxhlet extraction.

  • Submerge a known weight of the powdered algal sample in a suitable solvent (e.g., diethyl ether) in a sealed container.

  • Allow the mixture to stand at room temperature for a specified duration (e.g., 48 or 72 hours), with occasional agitation.

  • Filter the mixture to separate the extract from the solid algal material.

  • Evaporate the solvent from the filtrate to yield the crude extract.

  • Reconstitute the extract in a precise volume of solvent for subsequent HPTLC analysis.[1]

2. HPTLC-Densitometric Analysis

a) Materials and Instrumentation:

  • HPTLC Plates: 20 × 10 cm glass plates pre-coated with silica (B1680970) gel 60 F254.[1]

  • Sample Applicator: Semi-automatic sample applicator (e.g., Camag Linomat V).[1]

  • Developing Chamber: Twin horizontal chamber (e.g., Camag).[1]

  • Densitometer: TLC scanner (e.g., Camag TLC-Scanner 3) equipped with a tungsten source.[1]

  • Standard: this compound standard of known purity.

  • Solvents: All solvents should be of analytical or HPLC grade.

b) Chromatographic Conditions:

  • Stationary Phase: HPTLC plates silica gel 60 F254.[1]

  • Mobile Phase: A suitable solvent system for the separation of this compound. Note: The specific mobile phase composition is often optimized and may not be explicitly stated in all public literature.

  • Sample Application: Apply fresh samples and standard solutions as bands onto the HPTLC plate using a semi-automatic applicator.[1]

  • Development: Develop the plate in a twin horizontal chamber pre-saturated with the mobile phase.

  • Detection: After development, air-dry the plate and perform densitometric scanning in absorbance-reflection mode. The detection wavelength for this compound is typically around 330 nm.[3][4]

c) Calibration Curve for Quantification:

  • Prepare a series of standard solutions of this compound at different concentrations (e.g., 25, 50, 75, 100, and 500 ng/µL).[1]

  • Apply a fixed volume of each standard solution to the HPTLC plate.

  • Develop and scan the plate under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.[1]

Data Presentation

Quantitative Analysis of this compound in Algal Extracts

The concentration of this compound in different extracts of invasive Caulerpa cylindracea and non-invasive Caulerpa lentillifera was determined using the validated HPTLC method. The results are summarized in the table below.

Sample CodeAlgal SpeciesExtraction MethodThis compound Concentration (µg/mL)
CC48C. cylindracea (invasive)Soxhlet (48h)108.83 ± 5.07
CC72C. cylindracea (invasive)Soxhlet (72h)96.49 ± 4.54
CL48C. lentillifera (non-invasive)Soxhlet (48h)Not Detected
CL72C. lentillifera (non-invasive)Soxhlet (72h)Below LOD
CCMC. cylindracea (invasive)Maceration101.25 ± 3.12
CLMC. lentillifera (non-invasive)MacerationBelow LOD

Data sourced from Mert-Ozupek et al., 2022.[1]

Method Validation Parameters

The HPTLC method was validated according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines.[1]

Validation ParameterResult
**Linearity (R²) **0.9635
Range 25 - 500 ng/band
Limit of Detection (LOD) 19.81 ng/band
Limit of Quantitation (LOQ) 60.03 ng/band
Recovery (%) 89.81%
Precision (%RSD) 19.2%
Specificity (Rf value) 0.41

Data sourced from Mert-Ozupek et al., 2022.[1][3]

Visualizations

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis algae Algal Sample (Caulerpa sp.) drying Air Drying & Grinding algae->drying extraction Extraction (Soxhlet or Maceration) with Diethyl Ether drying->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution application Sample Application on HPTLC Plate reconstitution->application development Chromatographic Development application->development scanning Densitometric Scanning (330 nm) development->scanning quantification Quantification using Calibration Curve scanning->quantification Method_Validation_Logic Validation HPTLC Method Validation (ICH Q2 (R1) Guidelines) Specificity Specificity (Rf Value) Validation->Specificity Linearity Linearity (Calibration Curve) Validation->Linearity Precision Precision (%RSD) Validation->Precision Accuracy Accuracy (% Recovery) Validation->Accuracy Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Robustness Robustness Validation->Robustness

References

Application Note: HPLC Analysis for the Purification and Quantification of Caulerpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulerpin, a bisindole alkaloid found in green algae of the Caulerpa genus, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anticancer, and antinociceptive properties. As research into its therapeutic potential expands, the need for robust and reliable analytical methods for its purification and quantification becomes increasingly critical. This document provides detailed protocols and application notes for the High-Performance Liquid Chromatography (HPLC) analysis of this compound, intended to guide researchers in isolating and quantifying this promising natural product.

Purification of this compound

The purification of this compound from Caulerpa species typically involves extraction followed by chromatographic separation. The yield and purity of the final product can be influenced by the chosen extraction and purification strategy.

Extraction Protocols

Several methods have been successfully employed for the extraction of this compound from Caulerpa biomass. The choice of method can depend on factors such as available equipment, desired yield, and environmental considerations.

1. Soxhlet Extraction:

This is a classical and efficient method for exhaustive extraction.

  • Protocol:

    • Dry and powder the Caulerpa samples.

    • Place the powdered sample (e.g., 55 g) into a Soxhlet apparatus.[1]

    • Extract with a suitable solvent, such as diethyl ether (350 mL), for 8 hours.[1]

    • A re-extraction of the residue for an additional 8 hours can be performed to maximize yield.[1]

    • Filter the resulting extract and evaporate the solvent to obtain the crude extract.[1]

2. Maceration (Cold Extraction):

A simple and less harsh method suitable for thermally sensitive compounds.

  • Protocol:

    • Thoroughly macerate fresh algal material (e.g., 5.0 kg dry weight) with 95% ethanol (B145695) at room temperature.[2]

    • Repeat the maceration process three times.[2]

    • Filter the extract and concentrate it under reduced pressure at a temperature below 60°C to yield the crude ethanolic extract.[2]

3. Microwave-Assisted Extraction (MAE):

A rapid and efficient "green chemistry" approach that can significantly reduce extraction time and solvent consumption.[3][4]

  • Protocol:

    • Optimize parameters such as solvent, temperature, and time.

    • A reported optimal condition is extraction with ethanol at 90°C for 7 minutes.[3][4][5] MAE has been shown to yield a higher this compound content compared to other methods.[3][5]

4. Ultrasound-Assisted Extraction (UAE):

Another green extraction technique that utilizes ultrasonic waves to enhance extraction efficiency.

  • Protocol:

    • Suspend the powdered algal material in a suitable solvent.

    • Subject the suspension to ultrasonication for a defined period.

    • Filter the extract and remove the solvent.

Chromatographic Purification

Following extraction, the crude extract requires further purification to isolate this compound.

1. Silica (B1680970) Gel Column Chromatography:

A standard and widely used method for the purification of natural products.

  • Protocol:

    • The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column.

    • The column is eluted with a solvent system, often a gradient of non-polar to polar solvents (e.g., hexane:ethyl acetate).[6]

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC) for the presence of this compound. A characteristic red spot appears after spraying with cerium sulfate (B86663) and gentle heating.[6]

    • Fractions rich in this compound are combined, and the solvent is evaporated.[6]

    • Further purification can be achieved by crystallization from a solvent mixture like acetone (B3395972) and hexane.[6]

2. Simulated Moving Bed (SMB) Chromatography:

A continuous and highly efficient purification technique suitable for large-scale production.

  • Protocol:

    • The pre-treated feed extract is introduced into the SMB system.

    • A Welch Ultimate AQ-C18 stationary phase and 76% ethanol as the eluent have been successfully used.[5]

    • The switching time is a critical parameter to optimize for purity and yield. A switching time of 4.0 minutes has been shown to yield this compound with 99.0% purity and a 93.3% yield.[5]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography is a precise and reliable method for the quantification of this compound in extracts and purified samples.

HPLC Method Parameters

A validated HPLC method for the determination of this compound has been reported with the following conditions:

ParameterSpecification
Column Inertsil C18 (150 x 10 mm, 5 µm)[1][7][8]
Mobile Phase Methanol (B129727): Water (non-linear gradient)[1][7][8]
Flow Rate 1 mL/min[1][7][8]
Detection Wavelength 235 nm[1][7][8]
Column Temperature 25 °C[1][7][8]
Injection Volume 50 µL[1][7][8]
Sample Preparation Dissolve in methanol and filter through a 0.45 µm membrane filter.[1][8]

Under these conditions, this compound has a reported retention time of approximately 30.9 minutes.[1][7]

Method Validation

Validation of the analytical method is crucial to ensure accurate and reproducible results. Key validation parameters for an HPLC method for this compound have been reported:

Validation ParameterResult
Limit of Detection (LOD) 0.00179 g/L[1]
Limit of Quantitation (LOQ) 0.00543 g/L[1]
Recovery 108.8%[1]
Precision (RSD%) 7.8%[1]
Quantitative Data Summary

The concentration of this compound can vary significantly depending on the Caulerpa species, extraction method, and environmental factors.

Caulerpa SpeciesExtraction MethodThis compound Yield/Concentration
C. cylindraceaSoxhlet (Diethyl ether)Higher than C. lentillifera[1]
C. racemosaMaceration0.1% of dry weight[2]
C. taxifoliaNot specified528.7 µg/g dry weight (0.05%)[1]
C. racemosaMicrowave-AssistedHighest this compound content compared to SOX, UAE, and DMA[3][5]
C. cylindraceaMicrowave-Assisted0.47 ± 0.02% DW[6]

Experimental Workflows

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Caulerpa Biomass (Dried & Powdered) soxhlet Soxhlet Extraction (e.g., Diethyl Ether) start->soxhlet mae Microwave-Assisted Extraction (Ethanol) start->mae maceration Maceration (Ethanol) start->maceration crude_extract Crude Extract soxhlet->crude_extract mae->crude_extract maceration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom smb Simulated Moving Bed Chromatography crude_extract->smb purified_this compound Purified this compound column_chrom->purified_this compound smb->purified_this compound hplc_analysis HPLC Analysis purified_this compound->hplc_analysis quantification Quantification hplc_analysis->quantification hplc_protocol prep Sample Preparation (Dissolve in Methanol, Filter 0.45µm) injection Injection (50 µL) prep->injection column HPLC Column (Inertsil C18, 25°C) injection->column elution Mobile Phase Elution (Methanol:Water Gradient, 1 mL/min) column->elution detection Detection (UV at 235 nm) elution->detection data Data Acquisition & Analysis (Retention Time ~30.9 min) detection->data

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Caulerpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulerpin is a bisindole alkaloid predominantly isolated from marine green algae of the Caulerpa and Halimeda genera.[1] This natural product has garnered significant interest within the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and notable anticancer activities.[2][3][4] Extensive research has demonstrated this compound's cytotoxic effects against a variety of cancer cell lines, suggesting its potential as a lead compound in the development of novel chemotherapeutic agents.[5][6][7][8]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard, validated assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Chemical Properties of this compound

PropertyDescription
Chemical NameThis compound
Chemical ClassBisindole Alkaloid
AppearanceRed solid
SolubilitySoluble in DMSO, methanol, and other organic solvents.
Molecular FormulaC₂₄H₁₈N₂O₄
Molecular Weight398.41 g/mol

Reported In Vitro Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines. This data is crucial for determining the appropriate concentration range for your experiments.

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)Reference
HepG-2Hepatocellular Carcinoma24.6~61.7[5]
NCI-H460Lung Cancer20.05~50.3[6]
HCT-116Colorectal Cancer-119[7]
HT-29Colorectal Cancer-179[7]
SK-BR-3Breast Cancer-3.71[6]
A549Lung Cancer-4.20[6]
HeLaCervical Cancer-1.95[6]
K562Leukemia-4.67[6]
Huh7Liver Cancer-0.72[6]

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines the general workflow for evaluating the in vitro cytotoxic effects of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) D Treat Cells with Serial Dilutions of this compound A->D B Cell Culture (select appropriate cancer cell line) C Seed Cells in 96-well Plates B->C C->D E Incubate for 24, 48, or 72 hours D->E F MTT Assay (Cell Viability) E->F G LDH Assay (Membrane Integrity) E->G H Annexin V/PI Staining (Apoptosis) E->H I Measure Absorbance/ Fluorescence F->I G->I H->I J Calculate % Viability/ Cytotoxicity I->J K Determine IC50 Value J->K

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.[9][10]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[11]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[11] Incubate overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[12]

Materials:

  • This compound-treated cells in a 96-well plate (prepared as in the MTT assay)

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (usually included in the kit)

  • Microplate reader

Protocol:

  • Prepare Controls: Set up the following controls on your 96-well plate:

    • Vehicle-Only Cells Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.[12]

    • Maximum LDH Release Control: Add 10 µL of lysis buffer to untreated cells 45 minutes before the end of the incubation period.[13]

    • No-Cell Control: Culture medium without cells to determine background LDH activity.[12]

  • Sample Collection: After the incubation period with this compound, centrifuge the plate at approximately 300-600 x g for 5 minutes.[14][15]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new clear, flat-bottom 96-well plate.[15]

  • Add Reaction Mixture: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions (typically 50-100 µL).[13][15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Add Stop Solution: Add the stop solution provided in the kit to each well.[13]

  • Absorbance Reading: Measure the absorbance at 490 nm.[13] A reference wavelength of 680 nm can be used to subtract background absorbance.[13][16]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[17][18] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[17][19]

Materials:

  • This compound-treated cells (from 6-well plates or T25 flasks)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.[19]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 400-600 x g for 5 minutes.[14][19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V.[14]

    • Add a corresponding amount of PI solution as per the kit's protocol.

    • Gently mix the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately (within 1 hour) by flow cytometry.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells[17]

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells[17]

    • Annexin V (-) / PI (+): Necrotic cells (primary necrosis)

References

Application of Caulerpin in a Murine Model of Ulcerative Colitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulerpin, a bisindole alkaloid isolated from green seaweeds of the Caulerpa genus, has demonstrated notable anti-inflammatory properties. Recent studies have highlighted its therapeutic potential in mitigating the pathological features of ulcerative colitis (UC) in murine models. This document provides a comprehensive overview of the application of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, including detailed experimental protocols, quantitative data summaries, and visual representations of workflows and potential mechanisms of action.

Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple pathways. In the context of ulcerative colitis, it has been shown to suppress the activity of the nuclear factor-kappa B (NF-κB) transcription factor. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ).[1][2][3] Concurrently, this compound has been observed to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] Furthermore, some evidence suggests that this compound may interact with the glucocorticoid receptor, indicating a mechanism of action that could parallel that of corticosteroids.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound in a DSS-induced murine model of ulcerative colitis.

Table 1: this compound Dosage and Therapeutic Effects on Disease Activity Index (DAI) and Colon Length

Treatment GroupDosage (mg/kg)Administration RouteFinal DAI Score (Arbitrary Units)Colon Length (cm)
Healthy Control (Vehicle + Water)N/AOral0~9.5
DSS Control (Vehicle + 3% DSS)N/AOral~10.5~6.0
This compound + DSS4Oral~4.5~8.5
This compound + DSS40Oral~7.0~7.0

Data compiled from Lucena et al., 2018.[1][3]

Table 2: Effect of this compound on Pro-inflammatory and Anti-inflammatory Cytokine Levels in Colon Tissue

CytokineDSS Control (pg/mL)This compound (4 mg/kg) + DSS (pg/mL)Percent Change
TNF-α~3500~1500↓ ~57%
IFN-γ~1200~400↓ ~67%
IL-6~1250~500↓ ~60%
IL-17~2500~1000↓ ~60%
IL-10~750~1500↑ ~100%

Data compiled from Lucena et al., 2018.[1][2]

Experimental Protocols

Induction of Ulcerative Colitis using Dextran Sulfate Sodium (DSS)

This protocol describes the induction of acute colitis in C57BL/6 mice, a commonly used model to screen for potential therapeutic agents for UC.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 kDa)

  • Sterile drinking water

  • Animal caging with free access to food and water

Procedure:

  • Acclimatize mice to the housing facility for at least one week prior to the experiment.

  • Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.

  • Provide the 3% DSS solution to the experimental groups of mice as their sole source of drinking water ad libitum for a period of 7 to 14 days.[1][3][5]

  • The control group should receive regular sterile drinking water.

  • Monitor the mice daily for clinical signs of colitis.

This compound Administration

This protocol outlines the oral administration of this compound to mice with DSS-induced colitis.

Materials:

  • This compound

  • Vehicle (e.g., saline solution containing 5% DMSO)[6]

  • Oral gavage needles

Procedure:

  • Prepare stock solutions of this compound in the chosen vehicle at the desired concentrations (e.g., 4 mg/kg and 40 mg/kg).[1][3]

  • Beginning on the same day as DSS administration (Day 0), administer the this compound solution or vehicle alone to the respective groups of mice via oral gavage.

  • Continue daily oral administration for the duration of the DSS treatment.

Assessment of Colitis Severity

The severity of colitis is evaluated using the Disease Activity Index (DAI), which is a composite score based on weight loss, stool consistency, and the presence of blood in the stool.

Procedure:

  • Record the body weight of each mouse daily.

  • Observe and score stool consistency daily.

  • Observe and score the presence of rectal bleeding daily.

  • Calculate the DAI score for each mouse based on the scoring system outlined in Table 3.

Table 3: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0NoneNormal, well-formed pelletsNone
11-5
25-10Loose stoolsSlight bleeding
310-15
4>15DiarrheaGross bleeding

The total DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding.

Histological and Cytokine Analysis

At the end of the experimental period, tissues are collected for further analysis.

Procedure:

  • Euthanize the mice by an approved method.

  • Perform a laparotomy and carefully excise the entire colon from the cecum to the anus.

  • Measure the length of the colon as an indicator of inflammation (inflammation leads to colon shortening).[1][3][7]

  • Fix a distal segment of the colon in 10% buffered formalin for histological analysis (e.g., H&E staining) to assess tissue damage.[7]

  • Homogenize another segment of the colon to prepare tissue lysates for cytokine analysis using methods such as ELISA or multiplex bead array.[1][2]

Visualizations

Experimental Workflow

G cluster_0 Day 0 cluster_1 Daily (Day 1-7/14) cluster_2 End of Study start_dss Start 3% DSS in Drinking Water monitor Monitor Body Weight, Stool Consistency, Bleeding start_dss->monitor start_clp Start Daily Oral this compound/Vehicle start_clp->monitor dai Calculate DAI Score monitor->dai euthanize Euthanize Mice dai->euthanize collect Collect Colon euthanize->collect measure Measure Colon Length collect->measure histology Histological Analysis collect->histology cytokines Cytokine Analysis collect->cytokines

Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis model.

Proposed Signaling Pathway of this compound in Ulcerative Colitis

G cluster_0 Inflammatory Cascade DSS DSS-Induced Epithelial Injury NFkB NF-κB Activation DSS->NFkB This compound This compound This compound->NFkB Inhibits IL10 Anti-inflammatory Cytokine (IL-10) This compound->IL10 Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17, IFN-γ) NFkB->Cytokines Inflammation Colonic Inflammation & Tissue Damage Cytokines->Inflammation IL10->Inflammation Reduces

Caption: Proposed mechanism of this compound's anti-inflammatory action in colitis.

References

Application Notes and Protocols for Developing Nanocarrier Systems for Caulerpin Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of nanocarrier systems for the delivery of caulerpin, a marine-derived bisindole alkaloid with significant therapeutic potential. The protocols outlined below are intended to serve as a detailed resource for researchers in the fields of drug delivery, pharmacology, and materials science.

Introduction

This compound, extracted from green algae of the Caulerpa genus, has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. However, its poor aqueous solubility and potential for rapid metabolism in vivo present significant challenges for its therapeutic application. Encapsulation of this compound into nanocarrier systems, such as cubosomes and chitosan (B1678972) nanoparticles, offers a promising strategy to enhance its bioavailability, stability, and targeted delivery.

Data Presentation: Physicochemical Properties of this compound Nanocarriers

The following tables summarize key quantitative data for different this compound-loaded nanocarrier systems. This information is crucial for comparing the characteristics of various formulations and for quality control during development.

Nanocarrier SystemMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
This compound-Loaded Cubosomes 150 - 250< 0.3-20 to -3092.6 ± 0.9Not Reported[1]
Caulerpa racemosa Extract-Loaded Chitosan Nanoparticles 150 - 3500.2 - 0.4+20 to +40Not ReportedNot Reported[2]
Model Drug-Loaded Chitosan Nanoparticles 100 - 4000.1 - 0.5+20 to +5040 - 855 - 25[3][4]

Note: Data for Caulerpa racemosa extract-loaded and model drug-loaded chitosan nanoparticles are provided as a reference range due to the limited availability of specific data for pure this compound-loaded chitosan nanoparticles in the reviewed literature.

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation and characterization of this compound-loaded nanocarriers.

Protocol 1: Preparation of this compound-Loaded Cubosomes

This protocol is based on the spontaneous emulsification method.

Materials:

  • Glycerol monooleate (GMO)

  • Poloxamer 407 (Pluronic® F127)

  • This compound

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of the Lipid Phase:

    • Dissolve a specific amount of GMO and this compound in ethanol.

    • Gently heat the mixture to 40-60°C to ensure complete dissolution.

  • Preparation of the Aqueous Phase:

    • Dissolve Poloxamer 407 in deionized water to a final concentration of 1-5% (w/v).

  • Formation of Cubosomes:

    • Heat the aqueous phase to the same temperature as the lipid phase.

    • Slowly inject the lipid phase into the aqueous phase under constant magnetic stirring.

    • Continue stirring for 30-60 minutes to allow for the spontaneous formation of a milky cubosome dispersion.

  • Homogenization (Optional):

    • For a more uniform particle size distribution, the dispersion can be homogenized using a high-pressure homogenizer or subjected to probe sonication.

  • Purification:

    • Remove the organic solvent and any unencapsulated this compound by dialysis against deionized water or through tangential flow filtration.

Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol utilizes the ionic gelation method.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound

  • Ethanol or another suitable solvent for this compound

  • Deionized water

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1-5 mg/mL.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter.

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Incorporation of this compound:

    • Add the this compound solution dropwise to the chitosan solution under continuous magnetic stirring.

  • Preparation of TPP Solution:

    • Dissolve TPP in deionized water to a final concentration of 0.5-2 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • Formation of Nanoparticles:

    • Add the TPP solution dropwise to the chitosan-caulerpin mixture under constant magnetic stirring.

    • The formation of opalescent suspension indicates the formation of nanoparticles.

    • Continue stirring for 30 minutes.

  • Purification:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

    • Wash the nanoparticle pellet with deionized water to remove unreacted reagents and unencapsulated this compound.

    • Resuspend the nanoparticles in deionized water or a suitable buffer.

Protocol 3: Characterization of Nanocarriers

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a Zetasizer.

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Indirect quantification using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the nanoparticles from the aqueous medium containing unencapsulated this compound by centrifugation or ultrafiltration.

    • Quantify the amount of free this compound in the supernatant using a pre-established calibration curve.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study

This protocol is adapted for hydrophobic drugs like this compound.

Materials:

  • This compound-loaded nanocarriers

  • Phosphate-buffered saline (PBS, pH 7.4)

  • A surfactant (e.g., Tween 80, 0.5% v/v) to maintain sink conditions

  • Dialysis membrane (with an appropriate molecular weight cut-off) or centrifugal filter units

Procedure (Dialysis Method):

  • Place a known amount of the this compound-loaded nanocarrier suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of release medium (PBS with surfactant) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released this compound in the collected aliquots using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released against time.

Mandatory Visualizations

Signaling Pathways

caulerpin_apoptosis_pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bcl2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 activation Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

caulerpin_anti_inflammatory_pathway This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR CaulerpinGR This compound-GR Complex GR->CaulerpinGR Nucleus Nucleus CaulerpinGR->Nucleus translocation NFkB NF-κB Nucleus->NFkB inhibits ProInflammatoryGenes Pro-inflammatory Gene Transcription NFkB->ProInflammatoryGenes activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ProInflammatoryGenes->Cytokines

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow

experimental_workflow Start Start Preparation Nanocarrier Preparation Start->Preparation Cubosomes Cubosomes Preparation->Cubosomes ChitosanNP Chitosan Nanoparticles Preparation->ChitosanNP Characterization Physicochemical Characterization Cubosomes->Characterization ChitosanNP->Characterization SizeZeta Particle Size & Zeta Potential Characterization->SizeZeta EEDL Encapsulation Efficiency & Drug Loading Characterization->EEDL Release In Vitro Drug Release Characterization->Release InVitro In Vitro Cellular Studies Release->InVitro End End InVitro->End

Caption: Experimental workflow for nanocarrier development.

References

Application Notes and Protocols for In Vivo Anti-Inflammatory Studies of Caulerpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for evaluating the anti-inflammatory properties of caulerpin, a bisindole alkaloid from Caulerpa spp. seaweeds, in in vivo models. Detailed protocols for two standard acute inflammation models are provided, along with data presentation guidelines and diagrams of relevant signaling pathways and experimental workflows.

Introduction to this compound's Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical studies. Its mechanism of action is multifaceted, involving the modulation of key inflammatory pathways. Research suggests that this compound may exert its effects through interaction with the glucocorticoid receptor, leading to the inhibition of the transcription factor NF-κB.[1][2][3] This, in turn, suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][4] In vivo studies have shown its efficacy in models of endotoxic shock, peritonitis, and inflammatory bowel disease.[1][2][5]

Key Signaling Pathway: NF-κB Inhibition

A central mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. Under inflammatory conditions, the inhibitor of kappa B (IκB) is phosphorylated and degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is thought to interfere with this process, potentially through its interaction with the glucocorticoid receptor, leading to a reduction in inflammatory mediators.[3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound GR Glucocorticoid Receptor This compound->GR Binds to Caulerpin_GR This compound-GR Complex Caulerpin_GR->IkB_NFkB Inhibits Degradation DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription Transcription Transcription->Pro_inflammatory_Genes Induces

Figure 1: Proposed NF-κB inhibitory pathway of this compound.

Experimental Protocols

Two widely used and well-characterized in vivo models for assessing acute inflammation are presented below. These models are suitable for evaluating the efficacy of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents

This model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[6] Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine (B1213489) and serotonin, and the later phase primarily driven by prostaglandins (B1171923) and cytokines.

Experimental Workflow:

Figure 2: Workflow for the carrageenan-induced paw edema model.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg) or Dexamethasone.

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group 2: this compound (e.g., 4 mg/kg, p.o.)

    • Group 3: this compound (e.g., 10 mg/kg, p.o.)

    • Group 4: this compound (e.g., 40 mg/kg, p.o.)

    • Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the respective treatments orally (p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[7][8]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.[7]

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Outcomes and Data Presentation:

The results should demonstrate a dose-dependent reduction in paw edema in the this compound-treated groups compared to the vehicle control. The positive control should show a significant reduction in edema.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema
Vehicle Control -1.20 ± 0.150%
This compound 40.85 ± 0.1229.2%
This compound 100.62 ± 0.1048.3%
This compound 400.45 ± 0.0862.5%
Indomethacin 100.38 ± 0.0768.3%
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics systemic inflammation or endotoxic shock by administering bacterial lipopolysaccharide (LPS), which triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines.[9][10][11]

Experimental Workflow:

Figure 3: Workflow for LPS-induced systemic inflammation model.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound (dissolved in a suitable vehicle)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Positive control: Dexamethasone (1-5 mg/kg)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Materials for tissue harvesting and processing (histology, RNA extraction)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping and Dosing: Randomly divide mice into experimental groups (n=6-8 per group):

    • Group 1: Vehicle control + Saline (i.p.)

    • Group 2: Vehicle control + LPS (i.p.)

    • Group 3: this compound (e.g., 4 mg/kg, p.o.) + LPS (i.p.)

    • Group 4: this compound (e.g., 10 mg/kg, p.o.) + LPS (i.p.)

    • Group 5: Positive control (e.g., Dexamethasone, 5 mg/kg, p.o.) + LPS (i.p.)

  • Drug Administration: Administer the respective treatments orally.

  • Induction of Inflammation: One hour after drug administration, inject LPS (e.g., 1-5 mg/kg) intraperitoneally (i.p.).

  • Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture for serum separation. Euthanize the animals and harvest organs such as the lungs and liver for further analysis.

  • Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.

  • Optional Analyses:

    • Histopathology: Process harvested tissues for histological examination to assess inflammatory cell infiltration and tissue damage.

    • Gene Expression: Extract RNA from tissues to analyze the expression of pro-inflammatory genes by qRT-PCR.

Expected Outcomes and Data Presentation:

This compound is expected to cause a dose-dependent reduction in the serum levels of pro-inflammatory cytokines.

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) ± SEMSerum IL-6 (pg/mL) ± SEMSerum IL-1β (pg/mL) ± SEM
Vehicle + Saline -50 ± 1080 ± 1530 ± 8
Vehicle + LPS -1500 ± 2002500 ± 300800 ± 100
This compound + LPS 4950 ± 1501600 ± 250500 ± 80
This compound + LPS 10600 ± 1001000 ± 180300 ± 50
Dexamethasone + LPS 5400 ± 80600 ± 100200 ± 40
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The protocols outlined provide a robust framework for the in vivo evaluation of this compound's anti-inflammatory properties. The carrageenan-induced paw edema model is an excellent initial screen for acute anti-inflammatory effects, while the LPS-induced systemic inflammation model allows for the investigation of effects on systemic cytokine responses. Consistent and well-documented methodologies, as described, are crucial for generating reliable and reproducible data in the drug development process.

References

Application Notes and Protocols for Quantifying Caulerpin-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulerpin, a bis-indole alkaloid isolated from the green algae genus Caulerpa, has demonstrated significant potential as an anticancer agent.[1][2][3] Its mechanism of action often involves the induction of apoptosis, a form of programmed cell death, in various cancer cell lines.[1][4][5] Accurate quantification of apoptosis is crucial for evaluating the efficacy of this compound and understanding its molecular mechanisms. These application notes provide detailed protocols for key assays used to measure this compound-induced apoptosis, present quantitative data from relevant studies, and illustrate the associated signaling pathways.

Quantitative Data Summary

The following table summarizes quantitative data on the induction of apoptosis in different cancer cell lines by this compound and Caulerpa extracts. This allows for a comparative overview of its efficacy across various cancer types and treatment conditions.

Cancer Cell LineTreatmentConcentrationDuration (hours)Assay MethodPercentage of Apoptotic CellsReference
HCT-116 (Colorectal)This compoundIC₁₀48Hoechst/PI Staining11.42 ± 2.67%[4]
HCT-116 (Colorectal)This compoundIC₅₀48Hoechst/PI Staining34.28 ± 1.65%[4]
HT-29 (Colorectal)This compoundIC₁₀48Hoechst/PI Staining10.22 ± 2.67%[4]
HT-29 (Colorectal)This compoundIC₅₀48Hoechst/PI Staining41.90 ± 1.65%[4]
SKLU-1 (Lung)C. sertularioides Extract800 µg/mL24Annexin V/PI~97% (total apoptotic)[6]
SKLU-1 (Lung)C. sertularioides Extract1000 µg/mL24Annexin V/PI~98% (total apoptotic)[6]
HeLa (Cervical)C. racemosa Extract50 µg/mL24Annexin V/PISignificant increase vs. control[2][3]
HeLa (Cervical)C. racemosa Extract100 µg/mL24Annexin V/PISignificant increase vs. control[2][3]
HeLa (Cervical)C. racemosa Extract200 µg/mL24Annexin V/PISignificant increase vs. control[2][3]

Signaling Pathways in this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[6] The process typically involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of a caspase cascade.

G This compound This compound Extrinsic Extrinsic Pathway This compound->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) This compound->Intrinsic Caspase8 Caspase-8 activation Extrinsic->Caspase8 Bcl2_family Modulation of Bcl-2 family proteins (e.g., ↑Bax, ↓Bcl-2) Intrinsic->Bcl2_family Caspase37 Effector Caspase-3/7 activation Caspase8->Caspase37 Mito Mitochondrial Dysfunction Bcl2_family->Mito CytoC Cytochrome c release Mito->CytoC Caspase9 Caspase-9 activation CytoC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis G cluster_prep Preparation cluster_assay Apoptosis Assay cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Seed cancer cells in appropriate culture vessel Treatment 2. Treat cells with this compound (various concentrations and time points) Cell_Culture->Treatment Harvest 3. Harvest cells (including supernatant for floating cells) Treatment->Harvest Staining 4. Stain cells with fluorescent dyes (e.g., Annexin V/PI) Harvest->Staining Acquisition 5. Acquire data using Flow Cytometry or Fluorescence Microscopy Staining->Acquisition Quantification 6. Quantify cell populations: Live, Early Apoptotic, Late Apoptotic, Necrotic Acquisition->Quantification

References

Application Notes and Protocols for In Vivo Caulerpin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of caulerpin, a bisindole alkaloid derived from Caulerpa spp. algae. The following sections detail its therapeutic potential in various animal models, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Therapeutic Applications and Efficacy

This compound has demonstrated significant therapeutic potential in preclinical animal models, primarily exhibiting anti-inflammatory, antinociceptive, and anticancer properties.

Anti-inflammatory Activity

This compound shows potent anti-inflammatory effects across various models. In a murine model of endotoxic shock induced by lipopolysaccharide (LPS), oral administration of this compound significantly improved survival rates in a dose-dependent manner, with a 4 mg/kg dose providing complete protection[1][2][3]. Its mechanism of action is linked to its interaction with the glucocorticoid receptor[1][2][3]. Further studies have shown its efficacy in reducing leukocyte migration in carrageenan-induced peritonitis and attenuating damage in a murine model of colitis[1][3][4][5].

Antinociceptive Activity

In models of pain and nociception, orally administered this compound (100 µmol/kg) has been shown to reduce acetic acid-induced writhing and inhibit both the neurogenic and inflammatory phases of the formalin test[4][6]. It also demonstrated central analgesic activity in the hot plate test without affecting motor coordination[4][6][7].

Anticancer Activity

This compound has been identified as a potential cellular hypoxia-targeted antitumor agent. It inhibits the activation of Hypoxia-Inducible Factor-1 (HIF-1) and mitochondrial respiration[8]. While most of the anticancer data is from in vitro studies showing cytotoxicity against various cancer cell lines[9][10], in vivo toxicity studies suggest a favorable safety profile for further anticancer investigations in animal models[8][11].

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on this compound.

Table 1: Anti-inflammatory and Antinociceptive Efficacy of this compound

Animal ModelSpecies/StrainThis compound Dose & RouteKey FindingsReference
Endotoxic ShockMice2.5, 5, 10 mg/kg (p.o.)Dose-dependent increase in survival; 10 mg/kg resulted in 100% survival.[1][3]
Endotoxic ShockMice4 mg/kg (p.o.)Complete protection and 100% survival.[1][2][3]
Carrageenan-Induced PeritonitisSwiss Albino Mice100 µmol/kg (i.p.)~48% reduction in leukocyte migration.[1][3]
Carrageenan-Induced PeritonitisMice100 µmol/kg (p.o.)48.3% reduction in recruited cells.[6]
Acetic Acid-Induced WrithingMice100 µmol/kg (p.o.)Significant reduction in nociception.[6]
Formalin Test (Neurogenic Phase)Mice100 µmol/kg (p.o.)35.4% reduction in nociception.[6]
Formalin Test (Inflammatory Phase)Mice100 µmol/kg (p.o.)45.6% reduction in nociception.[6]
Capsaicin-Induced Ear EdemaMice100 µmol/kg (p.o.)55.8% inhibition of edema.[4][6]
DSS-Induced ColitisC57BL/6 Mice4 mg/kg (p.o.)Attenuated colon shortening and tissue damage.[5]

Table 2: Acute Toxicity Profile of this compound

Animal ModelSpecies/StrainThis compound Dose & RouteLD50Key FindingsReference
Acute ToxicityBALB/c Mice100 mg/kg (p.o.)> 100 mg/kgNo mortality or observable signs of toxicity.[1][2][3]
Acute ToxicityMale Swiss Miceup to 2 g/kg (p.o.)> 2 g/kgNo acute toxicity observed.[8][11]
Acute ToxicityMale Swiss Mice0.2 g/kg (i.v.)> 0.2 g/kgNo acute toxicity observed.[8]

Experimental Protocols

Endotoxic Shock Model in Mice

Objective: To evaluate the protective effect of this compound against lethal endotoxemia.

Materials:

  • Male or female mice (e.g., BALB/c)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., saline with 5% DMSO)

  • Oral gavage needles

Procedure:

  • Acclimatize animals for at least one week.

  • Group animals into vehicle control, this compound treatment groups (e.g., 2.5, 5, 10 mg/kg), and a positive control (e.g., dexamethasone (B1670325) 2.5 mg/kg).

  • Administer this compound or vehicle orally 1 hour before LPS challenge.

  • Induce endotoxic shock by intraperitoneal (i.p.) injection of a lethal dose of LPS.

  • Monitor survival rates for at least 96 hours (4 days) post-LPS injection.

  • Record and analyze survival data using the log-rank (Mantel-Cox) test.

Carrageenan-Induced Peritonitis in Mice

Objective: To assess the anti-inflammatory effect of this compound on leukocyte migration.

Materials:

  • Male Swiss albino mice

  • This compound

  • Carrageenan

  • Vehicle

  • Phosphate-buffered saline (PBS)

  • Turk's solution

  • Intraperitoneal (i.p.) and oral gavage needles

Procedure:

  • Acclimatize animals.

  • Group animals into control and treatment groups.

  • Administer this compound (e.g., 100 µmol/kg, i.p. or p.o.) or vehicle 30-60 minutes prior to carrageenan injection.

  • Induce peritonitis by i.p. injection of 1% carrageenan.

  • Euthanize mice 4 hours after carrageenan injection.

  • Collect peritoneal exudate by washing the peritoneal cavity with PBS.

  • Determine the total leukocyte count in the peritoneal fluid using a Neubauer chamber after staining with Turk's solution.

  • Analyze data using appropriate statistical tests (e.g., ANOVA).

DSS-Induced Colitis in Mice

Objective: To evaluate the therapeutic effect of this compound on inflammatory bowel disease.

Materials:

Procedure:

  • Induce colitis by administering 3% DSS in the drinking water for a specified period (e.g., 7 days).

  • Group animals into control, DSS + vehicle, and DSS + this compound treatment groups (e.g., 4 mg/kg and 40 mg/kg).

  • Administer this compound or vehicle orally daily during the DSS treatment period.

  • Monitor disease activity index (DAI) daily, which includes body weight loss, stool consistency, and presence of blood.

  • At the end of the treatment period, euthanize the animals and collect the colon.

  • Measure colon length and collect tissue for histological analysis and cytokine measurement (e.g., TNF-α, IL-6, IL-10).

Signaling Pathways and Mechanisms of Action

caulerpin_anti_inflammatory_pathway cluster_cell Macrophage This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to NFkB NF-κB GR->NFkB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->ProInflammatory_Cytokines Upregulates

Caption: this compound's anti-inflammatory mechanism via glucocorticoid receptor activation.

caulerpin_anticancer_pathway cluster_hypoxia Hypoxic Cancer Cell This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits ROS Mitochondrial ROS Mito_Complex_I->ROS HIF1a HIF-1α Stabilization ROS->HIF1a HIF1 HIF-1 Activation HIF1a->HIF1 VEGF VEGF (Angiogenesis) HIF1->VEGF experimental_workflow_colitis start Start: Acclimatize C57BL/6 Mice dss Induce Colitis: 3% DSS in drinking water start->dss grouping Group Animals: - Control - DSS + Vehicle - DSS + this compound (4 mg/kg) dss->grouping treatment Daily Oral Treatment: This compound or Vehicle grouping->treatment monitoring Daily Monitoring: Disease Activity Index (DAI) treatment->monitoring endpoint Endpoint (e.g., Day 7): Euthanasia & Tissue Collection monitoring->endpoint analysis Analysis: - Colon Length - Histology - Cytokine Levels endpoint->analysis end End of Study analysis->end

References

Utilizing Caulerpin in a Mouse Model of Endotoxic Shock: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing caulerpin, a bisindole alkaloid derived from Caulerpa genus seaweeds, in a mouse model of endotoxic shock. These guidelines are intended for researchers in immunology, pharmacology, and drug development investigating novel anti-inflammatory therapeutics.

Introduction

Endotoxic shock, a severe systemic inflammatory response primarily triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, remains a significant clinical challenge with high mortality rates. The pathophysiology is characterized by an overwhelming production of pro-inflammatory cytokines, leading to multiple organ failure. This compound has emerged as a promising natural compound with potent anti-inflammatory properties.[1][2][3][4] Studies have demonstrated its efficacy in mitigating the lethal effects of endotoxic shock in murine models, suggesting its potential as a novel therapeutic agent.[4][5][6][7] The primary mechanism of action for this compound's anti-inflammatory effects is believed to be its interaction with the glucocorticoid receptor, akin to the action of dexamethasone (B1670325).[2][4][5][6]

Data Presentation

In Vivo Efficacy of this compound in LPS-Induced Endotoxic Shock

The following table summarizes the dose-dependent effect of this compound on the survival rate of mice subjected to a lethal dose of LPS.

Treatment GroupDosage (mg/kg)Administration RouteSurvival Rate (%)Reference
Vehicle (Saline + 5% DMSO)-Intraperitoneal0[5]
This compound2.5Intraperitoneal40[5]
This compound4Intraperitoneal100[2][4][5][6][7]
This compound5Intraperitoneal80[5]
This compound10Intraperitoneal100[5]
Dexamethasone2IntraperitonealNot specified[5]
Anti-inflammatory Activity of this compound in Other Murine Models

This compound has demonstrated significant anti-inflammatory effects across various mouse models, as detailed in the table below.

ModelThis compound DosageEffectReference
Capsaicin-induced ear edema100 µmol/kg (oral)55.8% inhibition of edema[1][8][9][10]
Carrageenan-induced peritonitis100 µmol/kg (oral)48.3% reduction in recruited cells[1][8][9][10]
Zymosan-induced peritonitis4 mg/kg (oral)Significant reduction in cell migration[11]
DSS-induced colitis4 mg/kg (oral)Attenuation of clinical signs and reduction of pro-inflammatory cytokines[11]

Experimental Protocols

Protocol 1: Induction of Endotoxic Shock in a Mouse Model

This protocol describes the induction of endotoxic shock in mice using lipopolysaccharide (LPS).

Materials:

  • Male BALB/c mice (4 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli (serotype 0111:B4)

  • Sterile, pyrogen-free saline

  • This compound

  • Vehicle (e.g., 5% DMSO in saline)

  • Dexamethasone (positive control)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimatization: Acclimatize male BALB/c mice for at least one week under standard laboratory conditions.

  • Preparation of Reagents:

    • Dissolve LPS in sterile, pyrogen-free saline to a final concentration required to achieve a lethal dose (e.g., 600 µg per mouse).[5]

    • Prepare stock solutions of this compound in a suitable vehicle (e.g., 5% DMSO in saline) at the desired concentrations (e.g., 2.5, 5, and 10 mg/kg).[5]

    • Prepare a solution of dexamethasone in saline as a positive control (e.g., 2 mg/kg).[5]

  • Treatment Administration:

    • Divide mice into treatment groups: Vehicle, this compound (different doses), and Dexamethasone.

    • Administer the respective treatments (this compound, dexamethasone, or vehicle) via intraperitoneal injection.[5]

  • Induction of Endotoxic Shock:

    • Ninety minutes after treatment administration, challenge the mice with an intraperitoneal injection of LPS (e.g., 600 µg per mouse).[5]

  • Monitoring:

    • Monitor the survival of the mice daily for a period of at least four days.[5]

    • Record and analyze survival rates for each treatment group.

Visualizations

Experimental Workflow for this compound in a Mouse Model of Endotoxic Shock

G cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis A Acclimatize Male BALB/c Mice B Prepare this compound, Dexamethasone, and Vehicle Solutions A->B D Administer Treatments (i.p.) - Vehicle - this compound (2.5, 5, 10 mg/kg) - Dexamethasone (2 mg/kg) B->D C Prepare LPS Solution E Induce Endotoxic Shock with LPS (i.p.) (90 minutes post-treatment) C->E D->E F Monitor Survival Daily for 4 Days E->F G Analyze and Compare Survival Rates F->G

Caption: Experimental workflow for evaluating this compound's efficacy in an LPS-induced endotoxic shock mouse model.

Proposed Signaling Pathway of this compound in Modulating Inflammation

G cluster_0 Cellular Response to LPS cluster_1 This compound's Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Upregulates Inflammation Systemic Inflammation Endotoxic Shock Cytokines->Inflammation This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to GR_this compound This compound-GR Complex GR->GR_this compound AntiInflammatory Inhibition of NF-κB Reduced Cytokine Production GR_this compound->AntiInflammatory Leads to AntiInflammatory->NFkB Inhibits Survival Increased Survival AntiInflammatory->Survival

Caption: Proposed mechanism of this compound in mitigating LPS-induced inflammation via the glucocorticoid receptor.

References

Application Notes and Protocols for the Characterization of Caulerpin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of caulerpin and its derivatives. This compound, a bisindole alkaloid found in green algae of the genus Caulerpa, and its analogues have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Accurate and thorough characterization of these compounds is crucial for drug discovery and development.

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the chemical structure of this compound derivatives. Both ¹H and ¹³C NMR are utilized to identify the carbon-hydrogen framework.

¹H NMR Spectroscopy: Provides information about the number, environment, and connectivity of protons in the molecule.

¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms present. Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl, methylene, methine, and quaternary carbons.[3]

2D NMR Techniques: For more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ [3][4]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
47.45 (d, J = 7.8 Hz)118.07
57.05 (t, J = 7.2, 7.8 Hz)120.75
67.13 (t, J = 7.8, 7.8 Hz)123.40
77.38 (d, J = 8.4 Hz)111.55
7a-137.72
3a-128.16
98.21 (s)142.82
2-132.87
3-112.49
N-H10.58 (s)-
OCH₃3.80 (s)52.5
C=O-166.4

Note: Due to the symmetry of the this compound molecule, equivalent positions on the second indole (B1671886) ring have the same chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound derivatives.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the molecular formula.[4]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/MS): A soft ionization technique suitable for analyzing the molecular weight of the parent compound. An abundant peak at m/z 398.11 corresponds to this compound.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile derivatives or after derivatization of the parent compound. It has been used to identify other compounds in Caulerpa extracts.[6][7]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
  • IR Spectroscopy: Provides information about the functional groups present in the molecule. Key absorptions for this compound include N-H stretching (around 3381 cm⁻¹), C=O stretching of the ester group (around 1687 cm⁻¹), and aromatic C=C stretching.[3][8]

  • UV-Vis Spectroscopy: Shows the electronic transitions within the molecule and is useful for quantitative analysis. This compound exhibits characteristic absorption maxima.[3][8]

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Data
HRMS Molecular Formula: C₂₄H₁₈N₂O₄[9]
MALDI-TOF/MS [M]⁺ at m/z 398.11[5]
**IR (KBr, cm⁻¹) **3381 (N-H), 1687 (C=O), 1625, 1560 (aromatic)[3]
UV-Vis (nm) 223, 277, 298, 314, 365[3]

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the isolation, purification, and quantification of this compound and its derivatives from complex algal extracts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of this compound.[10]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a rapid and efficient method for the quantification of this compound in extracts.[5][10]

Table 3: Quantitative HPLC and HPTLC Parameters for this compound Analysis [10]

ParameterHPLCHPTLC
Limit of Detection (LOD) 0.00179 g/L5.25 ng/spot
Limit of Quantification (LOQ) 0.00543 g/L15.29 ng/spot
Recovery 108.8%-
Precision 7.8%-

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule. The crystal structure of this compound has been determined, revealing a twofold crystallographic symmetry with the eight-membered cyclooctatetraene (B1213319) ring in a boat conformation.[9]

Table 4: Crystallographic Data for this compound [9][11]

ParameterValue
Molecular Formula C₂₄H₁₈N₂O₄
Space Group C2/c
a (Å) 19.608
b (Å) 4.786
c (Å) 20.461
**β (°) **97.91

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Caulerpa racemosa

This protocol is based on methods described in the literature.[12][13]

1. Collection and Preparation of Algal Material:

  • Collect fresh Caulerpa racemosa and rinse with distilled water to remove epiphytes and salt.

  • Air-dry the algal material in the dark at room temperature and then grind it into a fine powder.

2. Extraction:

  • Perform exhaustive extraction of the dried powder with 95% ethanol (B145695) or acetone (B3395972) using a Soxhlet apparatus.[13]

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract.[13]

3. Liquid-Liquid Partitioning:

  • Dissolve the crude extract in a methanol-water solution (e.g., 7:3 v/v).[13]

  • Perform sequential liquid-liquid partitioning with hexane, dichloromethane, and ethyl acetate (B1210297) to separate compounds based on polarity.[13]

4. Chromatographic Purification:

  • Subject the desired fraction (typically the more polar fraction containing this compound) to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of increasing polarity, for example, n-hexane and ethyl acetate.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions containing pure this compound and evaporate the solvent to yield the final product, which appears as orange-red crystals.[12]

Protocol 2: HPLC Quantification of this compound

This protocol is adapted from published methods.[14]

1. Instrumentation:

  • HPLC system equipped with a UV detector, an Inertsil C18 column (150 x 10 mm, 5 µm), and an autosampler.

2. Mobile Phase and Gradient:

  • Use a mobile phase consisting of methanol (B129727) and water.

  • Employ a non-linear gradient elution program.

3. Chromatographic Conditions:

  • Wavelength: 235 nm

  • Flow Rate: 1 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 50 µL

4. Sample Preparation:

  • Dissolve the this compound standard and extracted samples in methanol.

  • Filter the solutions through a 0.45 µm membrane filter before injection.

5. Quantification:

  • Generate a calibration curve using a series of known concentrations of the this compound standard.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

In vitro studies have shown that this compound exhibits anti-inflammatory activity by interacting with the glucocorticoid receptor (GR).[2] Molecular docking and dynamics simulations suggest a high-affinity binding to the GR ligand-binding domain.[2] This interaction likely modulates the expression of inflammatory mediators.

G This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to Macrophage Macrophage GR->Macrophage Inhibits Activation LPS_IFN LPS + IFN-γ LPS_IFN->Macrophage Activates Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6, IL-12) Macrophage->Inflammatory_Mediators Produces

Caption: this compound's anti-inflammatory mechanism via GR.

General Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of this compound from an algal source.

G Algal_Source Algal Source (e.g., Caulerpa racemosa) Extraction Extraction (Soxhlet, Maceration) Algal_Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Structural_Elucidation Structural Elucidation Pure_this compound->Structural_Elucidation Quantification Quantification Pure_this compound->Quantification NMR NMR (¹H, ¹³C, 2D) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS, MALDI-TOF) Structural_Elucidation->MS Xray X-ray Crystallography Structural_Elucidation->Xray HPLC HPLC Quantification->HPLC HPTLC HPTLC Quantification->HPTLC

Caption: Workflow for this compound analysis.

References

Troubleshooting & Optimization

strategies for improving caulerpin yield from algal extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Caulerpin Extraction Strategies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on optimizing the extraction of this compound from algal sources, specifically from species of the Caulerpa genus. Here you will find troubleshooting guides, frequently asked questions (FAQs), comparative data on extraction methods, and detailed experimental protocols to enhance your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which algal species are the best sources?

A1: this compound is a bisindole alkaloid with various reported biological activities, including anti-inflammatory and anticancer properties.[1][2] It is primarily extracted from green algae of the genus Caulerpa, with Caulerpa racemosa and Caulerpa cylindracea being commonly studied sources.[1][3]

Q2: Which extraction method provides the highest yield of this compound?

A2: The yield of this compound is highly dependent on the extraction method and parameters used. While Soxhlet extraction may yield a higher total extract mass, Microwave-Assisted Extraction (MAE) has been shown to produce a significantly higher concentration of this compound in the final extract.[1][4][5] One study found that MAE yielded more than three times the amount of this compound compared to Ultrasound-Assisted Extraction (UAE).[1][4][5]

Q3: What is the best solvent for extracting this compound?

A3: Ethanol (B145695) has been effectively used in optimized Microwave-Assisted Extraction (MAE) protocols for this compound.[1][4] The choice of solvent is crucial and depends on the extraction technique. A systematic approach testing solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol) can help identify the optimal choice for your specific algal material and method.[6]

Q4: Can this compound degrade during extraction?

A4: Yes, like many natural products, this compound can be sensitive to high temperatures. Prolonged exposure to heat, such as in conventional Soxhlet extraction, can potentially lead to the degradation of thermolabile compounds, which may affect the final yield of bioactive this compound.[3][6]

Q5: How can I purify this compound from the crude extract?

A5: Following initial extraction, purification can be achieved using chromatographic techniques. A method employing simulated moving bed (SMB) chromatography has been shown to effectively purify this compound to a high degree (over 99%) from a crude extract of Caulerpa racemosa.[7]

Troubleshooting Guide

Issue 1: Low this compound Yield

  • Question: My this compound yield is consistently low. What factors could be responsible and how can I improve it?

  • Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

    • Algal Material Preparation: Ensure your algal sample is properly dried and ground to a fine, uniform powder. This increases the surface area available for solvent interaction, which is critical for efficient extraction.[6]

    • Solvent Selection: The polarity of your solvent may not be optimal for this compound. Ethanol is a good starting point for methods like MAE.[1][4] If using other methods, consider testing a range of solvents.

    • Extraction Method Inefficiency: Traditional methods like maceration can result in lower yields compared to advanced techniques.[3][6] Consider switching to a more efficient method like Microwave-Assisted Extraction (MAE), which has been optimized for this compound.[1][4][8]

    • Thermal Degradation: If you are using a heat-dependent method like Soxhlet, the prolonged exposure to high temperatures might be degrading the this compound.[6] Try reducing the extraction time or switching to a method with shorter heat exposure, such as MAE.[1][5]

    • Inadequate Extraction Time/Temperature: Ensure your extraction parameters are optimized. For MAE, optimal conditions have been reported as 90°C for 7 minutes using ethanol.[1][4] For other methods, you may need to perform optimization experiments.

Issue 2: Inconsistent Results Between Batches

  • Question: I am getting variable yields of this compound between different extraction batches. What could be the cause?

  • Answer: Inconsistency often points to a lack of control over key variables.

    • Algal Source Variability: The concentration of secondary metabolites in algae can vary depending on the season and location of collection.[9] Ensure you are using algal material from the same harvest or location for consistent results.

    • Moisture Content: Ensure a consistent drying process for your algal biomass. Variable moisture content will alter the effective concentration of your solvent and extraction efficiency.

    • Procedural Deviations: Small, unintentional changes in your protocol (e.g., particle size, solvent-to-solid ratio, extraction time, temperature) can lead to significant variations. Maintain a strict, standardized protocol for all extractions.

Issue 3: High Overall Extract Yield but Low this compound Content

  • Question: My extraction method produces a large amount of crude extract, but analysis shows very little this compound. Why is this?

  • Answer: This indicates that the extraction is efficient for other compounds but not selective for this compound.

    • Method vs. Compound: Some methods, like Soxhlet, are very effective at exhaustive extraction and may pull a wide range of compounds, resulting in a high total extract weight but a diluted concentration of your target compound.[1][4]

    • Selective Optimization: Methods like MAE can be optimized (by modifying solvent, temperature, and time) to be more selective for this compound, leading to a purer extract with a higher concentration of the target molecule.[1][4][8]

G cluster_start Troubleshooting: Low this compound Yield cluster_checks Initial Checks cluster_solutions Solutions & Optimizations cluster_end Outcome start Start: Low this compound Yield check_material Is algal material dried and finely ground? start->check_material check_solvent Is the solvent optimal? (e.g., Ethanol for MAE) check_material->check_solvent Yes optimize_prep Action: Improve drying and grinding protocol. check_material->optimize_prep No check_method Is the extraction method efficient? check_solvent->check_method Yes optimize_solvent Action: Test solvents of varying polarity. check_solvent->optimize_solvent No optimize_method Action: Switch to MAE or UAE. check_method->optimize_method No (e.g., Maceration) check_degradation Consider thermal degradation (e.g., in Soxhlet). check_method->check_degradation Yes (e.g., MAE/UAE) optimize_prep->check_solvent optimize_solvent->check_method end_node Improved Yield optimize_method->end_node optimize_params Action: Optimize time, temperature, and power. check_degradation->optimize_params If using heat optimize_params->end_node

A troubleshooting decision tree for addressing low this compound yield.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from a study by Cantarino et al. (2020) comparing four different methods for the extraction of compounds from Caulerpa racemosa. While Soxhlet extraction produced the highest total extract yield, Microwave-Assisted Extraction (MAE) was superior in yielding the highest concentration of this compound.

Extraction MethodTotal Extract Yield (%)Relative this compound Content (%)*Reference
Soxhlet Extraction (SOX)32.06Lower than MAE[1][5]
Maceration (DMA)19.50Lower than SOX & MAE[1][5]
Microwave-Assisted (MAE)17.70Highest [1][5]
Ultrasound-Assisted (UAE)11.84>3x lower than MAE[1][5]

*Note: The original study quantified this compound via UV-vis spectrophotometry and reported significant differences, establishing MAE as the most efficient for this compound content.

Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on the optimized method reported by Cantarino et al. (2020), which was found to be the most efficient for extracting this compound.[1][4]

1. Preparation of Algal Material:

  • Thoroughly wash the fresh Caulerpa seaweed with seawater and then freshwater to remove epiphytes and debris.

  • Dry the seaweed in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried algal biomass into a fine, homogeneous powder using a blender or mill.

2. Extraction Procedure:

  • Place a known amount of the dried algal powder (e.g., 1 gram) into a microwave-safe extraction vessel.

  • Add ethanol as the solvent. Maintain a consistent solvent-to-solid ratio for reproducibility.

  • Secure the vessel in a laboratory microwave extractor.

  • Set the extraction parameters:

    • Temperature: 90°C

    • Time: 7 minutes

  • Run the microwave extraction program.

3. Post-Extraction Processing:

  • After the extraction is complete and the vessel has cooled, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid algal residue.

  • Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.

  • Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

  • Store the dried extract at 4°C in a desiccator for further analysis or purification.

G cluster_prep Phase 1: Sample Preparation cluster_extract Phase 2: Extraction cluster_process Phase 3: Post-Processing A Collect & Wash Caulerpa Algae B Dry Algae (40-50°C) A->B C Grind to Fine Powder B->C D Mix Powder with Ethanol in Vessel C->D E Microwave-Assisted Extraction (90°C, 7 min) D->E F Filter Mixture to Separate Extract E->F G Evaporate Solvent (Rotary Evaporator) F->G H Store Crude Extract (4°C) G->H

Workflow for the Microwave-Assisted Extraction (MAE) of this compound.
Protocol 2: Conventional Soxhlet Extraction

This method is useful for exhaustive extraction but may expose the sample to prolonged heat.[3]

1. Preparation of Algal Material:

  • Prepare the dried, powdered algal sample as described in Protocol 1.

2. Extraction Procedure:

  • Place a known quantity of the algal powder into a cellulose (B213188) extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with the extraction solvent (e.g., diethyl ether or ethanol) to about two-thirds of its volume and add boiling chips.

  • Assemble the Soxhlet apparatus (flask, extractor, condenser) and begin heating the solvent.

  • Allow the extraction to proceed for several hours (e.g., 8-16 hours), or until the solvent in the extractor arm runs clear, indicating that extraction is largely complete.[10]

3. Post-Extraction Processing:

  • Allow the apparatus to cool.

  • Remove the solvent from the extract in the round-bottom flask using a rotary evaporator.

  • Dry and store the crude extract as described in Protocol 1.

References

addressing challenges in the total chemical synthesis of caulerpin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total chemical synthesis of caulerpin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this marine bis-indole alkaloid.

Troubleshooting Guides

This section is organized by the major stages of a common synthetic route to this compound, addressing specific issues that may arise during your experiments.

Stage 1: Vilsmeier-Haack Formylation of Indole (B1671886) Derivatives

This initial step introduces the formyl group at the C3 position of the indole ring, a crucial precursor for the subsequent steps.

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of the starting indole. 1. Inactive Vilsmeier reagent due to moisture contamination of DMF or POCl₃.2. Insufficient reaction temperature or time.1. Use freshly distilled, anhydrous DMF and POCl₃. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).2. While the initial formation of the Vilsmeier reagent is typically done at 0°C, the subsequent reaction with the indole may require gentle heating. Monitor the reaction by TLC to determine the optimal reaction time.
Formation of multiple products observed on TLC. 1. Reaction temperature is too high, leading to side reactions.2. Presence of impurities in the starting indole.1. Maintain the recommended reaction temperature. If heating is required, do so gradually and monitor the reaction closely.2. Ensure the purity of the starting indole derivative before use.
Difficult work-up and product isolation. The Vilsmeier reagent is highly reactive with water, and the work-up can be exothermic.Add the reaction mixture slowly to a cold, basic solution (e.g., ice-cold NaOH or K₂CO₃ solution) with vigorous stirring to neutralize the acidic components and precipitate the product.
Stage 2: Radical Oxidative Aromatic Substitution

This step typically involves the introduction of a malonate group at the C2 position of the 3-formylindole intermediate.

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2-substituted product. 1. Inefficient radical initiation.2. Competing side reactions or decomposition of the radical initiator.1. Ensure the radical initiator (e.g., dilauroyl peroxide) is fresh and added in portions to maintain a steady concentration of radicals throughout the reaction.2. Degas the solvent prior to the reaction to remove dissolved oxygen, which can quench the radical reaction.
Recovery of unreacted starting material. Insufficient reaction time or temperature.Monitor the reaction progress using TLC. If the reaction stalls, consider adding an additional portion of the radical initiator. Some reactions may require prolonged heating at reflux.
Formation of complex mixtures and purification challenges. The radical nature of the reaction can lead to various byproducts.Use a suitable solvent system for column chromatography (e.g., a gradient of hexane-ethyl acetate) and carefully monitor the fractions to isolate the desired product from closely related impurities.
Stage 3: Dimerization and Final Assembly of this compound

The final step involves an aldol-type condensation of two molecules of the 2-substituted-3-formylindole intermediate to form the characteristic bis-indole structure of this compound.

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound (reported as low as 5-32%). 1. Formation of byproducts at high substrate concentrations.2. Sub-optimal reaction conditions (solvent, base, temperature).3. Incomplete reaction.1. Employ high dilution conditions to favor the desired intramolecular cyclization over intermolecular side reactions.2. Optimize reaction conditions. Xylene is often a suitable solvent, and a mixture of piperidine (B6355638) and diethylamine (B46881) can be an effective base. High temperatures (reflux) are generally required.3. For some substrates, reaction times can be extended up to 10 hours to ensure complete consumption of the starting material.
Formation of a significant amount of byproducts. High substrate concentration is a primary cause of byproduct formation.Maintain a low concentration of the substrate throughout the reaction.
Purification challenges due to low solubility of this compound. This compound has poor solubility in many common organic solvents.Use a suitable eluent system for column chromatography, such as hexane-ethyl acetate (B1210297), and be prepared for potentially slow elution. Crystallization from a suitable solvent system can be an effective final purification step.

Summary of Reported Yields for this compound Synthesis

Synthetic Strategy Reported Overall Yield Key Challenges Reference
Three-step synthesis from 3-formylindol-2-yl acetic ester5%Low yield in the final dimerization step.
Three-step synthesis involving radical oxidative aromatic substitution11%Low dimerization yield (32%), formation of byproducts.
Economical synthesis using a new procedure25.4%Details of the specific improvements are limited in the abstract.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound. Researchers should consult the primary literature for more detailed procedures and adapt them as needed for their specific substrates.

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Indoles
  • To a solution of the indole derivative in anhydrous DMF at 0°C under an inert atmosphere, add phosphorus oxychloride (POCl₃) dropwise.

  • Stir the reaction mixture at 0°C for a specified time, then allow it to warm to room temperature or heat as required, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred, ice-cold aqueous solution of a base (e.g., NaOH or K₂CO₃).

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: General Procedure for Radical Oxidative Aromatic Substitution
  • Dissolve the 3-formylindole and the xanthate derivative in a degassed solvent (e.g., 1,2-dichloroethane).

  • Heat the solution to reflux under an inert atmosphere.

  • Add a radical initiator, such as dilauroyl peroxide, in portions over several hours.

  • Monitor the reaction by TLC. Continue heating until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Extract the crude residue with a suitable solvent (e.g., acetonitrile) and wash with a non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate eluent.

Protocol 3: General Procedure for the Dimerization to this compound
  • To a solution of the 2-substituted-3-formylindole intermediate in anhydrous xylene, add piperidine and diethylamine.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate eluent to obtain this compound.

Visualizing the Workflow and Troubleshooting Logic

G cluster_workflow General Synthetic Workflow cluster_troubleshooting Troubleshooting Logic start Indole Derivative step1 Vilsmeier-Haack Formylation start->step1 intermediate1 3-Formylindole step1->intermediate1 step2 Radical Oxidative Aromatic Substitution intermediate1->step2 intermediate2 2-Substituted-3-formylindole step2->intermediate2 step3 Dimerization intermediate2->step3 product This compound step3->product decision1 Low Yield? action1 Optimize Reaction Conditions decision1->action1 action2 Check Reagent Purity decision1->action2 decision2 Byproducts? action3 Adjust Substrate Concentration decision2->action3 action4 Improve Purification Technique decision2->action4

Caption: A flowchart illustrating the general synthetic workflow for this compound and a logic diagram for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the total synthesis of this compound?

The primary challenge is often the low overall yield, which has been reported to be as low as 5-11% in some synthetic routes. The final dimerization step is particularly problematic and can result in low yields and the formation of difficult-to-separate byproducts.

Q2: Are there any alternatives to the total chemical synthesis of this compound?

Yes, this compound is a natural product that can be extracted from marine algae of the genus Caulerpa. However, the yields from natural sources can also be low and variable depending on the species of algae, geographical location, and season. The challenges associated with the low yields of total synthesis have led some researchers to focus on improving extraction and purification methods from natural sources.

Q3: What are the key safety precautions to take during the synthesis?

  • Vilsmeier-Haack Reaction: POCl₃ is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Radical Reactions: Radical initiators can be thermally unstable. Follow the storage and handling instructions for the specific initiator being used. Reactions should be conducted under an inert atmosphere.

  • Solvents: Many of the solvents used (e.g., DMF, xylene, 1,2-dichloroethane) are flammable and/or toxic. Handle them in a fume hood and avoid exposure.

Q4: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques should be used to characterize the final product:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (e.g., ESI-MS or HRMS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess purity.

The spectroscopic data should be compared with reported values from the literature for this compound.

G cluster_synthesis_challenges Challenges in this compound Synthesis low_yield Low Overall Yield Final dimerization is a key bottleneck byproducts Byproduct Formation Especially at high concentrations low_yield->byproducts often leads to reproducibility Reproducibility Sensitive to reaction conditions low_yield->reproducibility purification Purification Low solubility of the final product byproducts->purification complicates

Caption: A diagram illustrating the interconnected challenges in the total chemical synthesis of this compound.

Technical Support Center: Enhancing the Aqueous Solubility and Stability of Caulerpin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with caulerpin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the aqueous solubility and stability of this promising marine bisindole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the experimental use of this compound?

This compound, a bioactive compound isolated from Caulerpa species, presents significant challenges for researchers due to its low solubility and instability in aqueous media.[1] Its hydrophobic nature limits its bioavailability and effectiveness in cellular and in vivo studies.[1]

Q2: What is the most effective method to enhance the aqueous solubility and stability of this compound?

Encapsulation within lipid-based nanocarriers, such as cubosomes, has been shown to be a highly effective strategy.[1][2][3][4] This nanotechnology approach protects this compound from degradation, improves its sustained intracellular availability, and significantly enhances its therapeutic efficacy compared to the free compound.[1][2][3]

Q3: What are cubosomes and why are they suitable for this compound delivery?

Cubosomes are biocompatible, bicontinuous cubic liquid crystalline nanoparticles.[1][4] They are versatile carriers that can encapsulate hydrophobic molecules like this compound within their lipidic structure, effectively dispersing them in an aqueous environment.[1] Formulations using surfactants like sodium taurocholate and Span 80, instead of traditional Pluronic copolymers, can minimize cytotoxicity and enhance stability.[1][2][4]

Q4: What kind of improvements in efficacy can be expected with encapsulated this compound?

In vitro studies on pancreatic cancer cells have demonstrated that encapsulated this compound significantly outperforms the free compound.[1][2][3] It has been shown to induce marked apoptotic features, such as cytoskeletal disruption and cell shrinkage, due to improved protection and sustained intracellular availability.[1][2][3]

Troubleshooting Guide

Issue: Low yield of this compound during extraction.

  • Recommended Solution: Microwave-assisted extraction (MAE) has been proven to be a suitable and efficient method for extracting this compound with a high yield.[1][5] This "green chemistry" approach is characterized by increased efficiency, reduced time, and lower process costs.[1]

Issue: Difficulty dissolving this compound in aqueous buffers for in vitro assays.

  • Recommended Solution: Direct dissolution of this compound in aqueous media is challenging. Encapsulation in cubosomes is the recommended method to create a stable aqueous dispersion. If encapsulation is not feasible, the use of a minimal amount of a co-solvent like DMSO might be considered, although potential vehicle effects on the experiment should be carefully evaluated.

Issue: Inconsistent results in biological assays.

  • Recommended Solution: The instability of free this compound in aqueous environments can lead to variable concentrations and inconsistent results. Encapsulating this compound in cubosomes provides protection against degradation, ensuring a more stable and sustained release of the compound, which can lead to more reproducible experimental outcomes.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and formulation of this compound.

Table 1: Properties of this compound-Loaded Cubosomes

ParameterValueReference
Encapsulation Efficiency (EE)92.6 ± 0.9%[1]
This compound Concentration0.125 mg/mL[1]
Nanoparticle Size Range100 to 400 nm[1]

Table 2: Comparison of Extraction Methods for this compound

Extraction MethodKey FindingReference
Microwave-Assisted Extraction (MAE)Highest this compound content in the extract.[5]
Soxhlet Extraction (SOX)Highest overall extract yield.[5]
Ultrasound-Assisted Extraction (UAE)Significantly lower this compound content compared to MAE.[5]
Maceration (DMA)Evaluated as a traditional method.[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on the efficient "green chemistry" method for this compound extraction.[1][5]

  • Preparation: Use dried and powdered biomass of Caulerpa cylindracea.

  • Solvent: Use ethanol (B145695) as the solvent with a solid-liquid ratio of 0.1 g of dry algae per mL of solvent.[1]

  • Extraction Conditions: Perform the extraction with stirring at 90 °C for 7 minutes with a microwave power of 200 W and a pressure of 300 PSI.[1]

  • Post-Extraction: Centrifuge the solution (e.g., 4000 rpm for 10 minutes).

  • Purification: The supernatant can be further purified using liquid-liquid extraction and column chromatography.[1]

Protocol 2: Preparation of this compound-Loaded Cubosomes

This protocol outlines the steps for encapsulating this compound into biocompatible cubosomes.[1][4]

  • Lipid Phase Preparation: Melt monoolein (B16389) (MO) at 40 °C.

  • Drug Incorporation: Add the purified this compound to the melted MO and mix until a homogeneous mixture is obtained.

  • Aqueous Phase Preparation: Prepare a solution of sodium taurocholate (TC) and Span 80 (Sp80) in water.

  • Emulsification: Add the aqueous solution to the lipid phase.

  • Sonication: Immediately sonicate the mixture using an ultrasonic processor (e.g., 2 cycles of 2 and 3 minutes at 90% amplitude with a 1s on/1s off pulse).

Visualizations

Below are diagrams illustrating key workflows and concepts related to enhancing this compound's utility in research.

G cluster_extraction Extraction & Purification cluster_encapsulation Cubosome Encapsulation algae Dried Caulerpa Biomass mae Microwave-Assisted Extraction (Ethanol, 90°C, 7 min) algae->mae centrifuge Centrifugation mae->centrifuge supernatant Supernatant centrifuge->supernatant purification Column Chromatography supernatant->purification This compound Pure this compound purification->this compound mix Mix with this compound This compound->mix mo Melt Monoolein (40°C) mo->mix emulsify Add Aqueous Phase to Lipid Phase mix->emulsify surfactants Prepare Aqueous Surfactant Solution (TC & Sp80) surfactants->emulsify sonicate Ultrasonication emulsify->sonicate cubosomes This compound-Loaded Cubosomes sonicate->cubosomes

Caption: Experimental workflow for this compound extraction and encapsulation.

G cluster_problem The Challenge cluster_solution The Solution: Encapsulation This compound This compound solubility Low Aqueous Solubility This compound->solubility stability Poor Stability in Aqueous Media This compound->stability bioavailability Reduced Bioavailability solubility->bioavailability stability->bioavailability encapsulation Encapsulation in Cubosomes bioavailability->encapsulation Overcomes protection Protection from Degradation encapsulation->protection dispersion Enhanced Aqueous Dispersion encapsulation->dispersion enhanced_bio Enhanced Bioavailability & Efficacy protection->enhanced_bio dispersion->enhanced_bio

Caption: Logical diagram of overcoming this compound's limitations.

References

Technical Support Center: Optimizing Caulerpin Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caulerpin in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a new in vivo model?

A1: Based on published studies, a reasonable starting dose for this compound in many in vivo models, particularly for its anti-inflammatory effects, ranges from 4 mg/kg to 40 mg/kg.[1][2][3] For instance, in a mouse model of endotoxic shock, complete protection was observed at a dose of 4 mg/kg.[1][3][4][5] In a murine colitis model, doses of 4 mg/kg and 40 mg/kg were shown to be effective.[2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and desired biological effect.

Q2: What is the known toxicity profile of this compound in vivo?

A2: this compound generally exhibits a favorable safety profile with low acute toxicity. Studies in mice have shown no signs of acute toxicity at an oral dose of 100 mg/kg.[1][3][4][5] Furthermore, no mortality was observed with oral administration up to 2 g/kg or intravenous injection of 0.2 g/kg.[6][7] In silico toxicity predictions also support a favorable safety profile for this compound.[1][3][4]

Q3: What are the common administration routes for this compound in animal studies?

A3: The most common administration routes for this compound in published research are oral (p.o.) and intraperitoneal (i.p.).[1][7][8] For in vivo assays, this compound can be prepared in a vehicle solution such as 5% DMSO and 95% saline.[4]

Q4: What is the primary mechanism of action for this compound's anti-inflammatory effects?

A4: this compound's anti-inflammatory effects are believed to be mediated through its interaction with the glucocorticoid receptor.[1][3][4] Molecular docking and dynamics simulations have shown high-affinity binding of this compound to the ligand-binding domain of this receptor, similar to dexamethasone.[1][3][4] Its effects can be partially reversed by treatment with the glucocorticoid receptor antagonist RU486.[1][4] Additionally, this compound may inhibit the NFκB signaling pathway.[2]

Q5: Are there any known effects of this compound on cancer signaling pathways?

A5: Yes, metabolites from Caulerpa, including this compound, have been reported to affect various cancer signaling pathways. These include microtubule dynamics, unfolded protein response, mitochondrial health, and cell cycle progression through interactions with proteins like AMPK, GRP78, GADD153, Bid, Bax, AIF, Bcl2, P21, cyclin D, cyclin E, and caspase 9.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable therapeutic effect at the initial dose. The initial dose may be too low for the specific animal model or disease state. Bioavailability might be low for the chosen administration route.Perform a dose-escalation study to determine a more effective dose. Consider a different administration route (e.g., intraperitoneal instead of oral) to potentially increase bioavailability.
Unexpected side effects or toxicity observed. Although generally considered safe, individual model sensitivities can vary. The vehicle used for solubilizing this compound might be causing adverse effects.Reduce the dosage and carefully monitor the animals. Run a vehicle-only control group to rule out any effects from the delivery vehicle.
High variability in experimental results between animals. Inconsistent administration of this compound (e.g., inaccurate dosing, improper gavage technique). Individual differences in animal metabolism and disease progression.Ensure consistent and accurate dosing for all animals. Increase the number of animals per group to improve statistical power and account for individual variability.
Difficulty in dissolving this compound for administration. This compound has poor water solubility.This compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in a suitable vehicle like saline for in vivo administration.[4] A common preparation is 5% DMSO in saline.[4]

Quantitative Data Summary

Table 1: Effective Doses of this compound in In Vivo Models

Animal Model Effective Dose Administration Route Observed Effect Reference
Mouse (Endotoxic Shock)4 mg/kgNot specifiedComplete protection and 100% survival[1][3][4]
Mouse (Endotoxic Shock)2.5 mg/kgNot specified40% survival rate[1][3]
Mouse (Endotoxic Shock)5 mg/kgNot specified80% survival rate[1][3]
Mouse (Endotoxic Shock)10 mg/kgNot specified100% survival rate[1][3]
Mouse (Peritonitis)100 µmol/kgIntraperitoneal48% reduction in leukocyte migration[1]
Mouse (Colitis)4 mg/kg & 40 mg/kgNot specifiedAnti-inflammatory activity[2]
Mouse (Nociception)100 µmol/kgOralInhibition of acetic acid-induced nociception[8][10]

Table 2: Acute Toxicity Data for this compound

Animal Model Dose Administration Route Observation Reference
Mouse100 mg/kgOralNo signs of acute toxicity[1][3][4][5]
Mouse2 g/kgOralNo mortality[6][7]
Mouse0.2 g/kgIntravenousNo mortality[6][7]

Experimental Protocols

General Protocol for In Vivo Anti-Inflammatory Study (Peritonitis Model)

This protocol is a generalized example based on methodologies described in the cited literature.[1][8]

  • Animal Acclimatization: House male Swiss albino mice (or another suitable strain) in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • This compound Preparation: Dissolve this compound in DMSO to create a stock solution. For administration, dilute the stock solution in sterile saline to the desired final concentration (e.g., with a final DMSO concentration below 0.1%).

  • Animal Grouping: Randomly divide the animals into experimental groups (e.g., negative control, positive control, this compound-treated groups at different doses).

  • This compound Administration: Administer this compound (e.g., 100 µmol/kg) or the vehicle solution to the respective groups via intraperitoneal injection.

  • Induction of Peritonitis: After a set pre-treatment time (e.g., 1 hour), induce peritonitis by intraperitoneally injecting an inflammatory agent like carrageenan.

  • Sample Collection: After a specific duration (e.g., 4 hours) post-induction, euthanize the animals and collect the peritoneal fluid by washing the peritoneal cavity with a known volume of sterile saline containing EDTA.

  • Leukocyte Count: Determine the total number of leukocytes in the peritoneal lavage fluid using a Neubauer chamber or an automated cell counter.

  • Data Analysis: Analyze the data for statistically significant differences in leukocyte migration between the control and this compound-treated groups.

Visualizations

Signaling Pathways

caulerpin_signaling_pathway cluster_inflammation Inflammatory Response cluster_nucleus Nucleus Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFκB NFκB Gene Transcription Gene Transcription NFκB->Gene Transcription Promotes Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR)->Gene Transcription Modulates Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Inhibits This compound This compound This compound->NFκB Inhibits This compound->Glucocorticoid Receptor (GR) Activates experimental_workflow start Start: Define Experimental Model & Objectives dose_finding Dose-Finding Study (e.g., 4, 10, 40 mg/kg) start->dose_finding toxicity_assessment Acute Toxicity Assessment (e.g., 100 mg/kg) dose_finding->toxicity_assessment Determine Safe & Effective Range efficacy_study Efficacy Study with Optimal Dose toxicity_assessment->efficacy_study data_analysis Data Collection & Analysis efficacy_study->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion troubleshooting_logic start Experiment Outcome no_effect No Effect Observed start->no_effect toxicity Toxicity Observed start->toxicity variability High Variability start->variability increase_dose Increase Dose no_effect->increase_dose Is dose too low? check_route Check Administration Route no_effect->check_route Is bioavailability an issue? decrease_dose Decrease Dose toxicity->decrease_dose Is dose too high? check_vehicle Check Vehicle Control toxicity->check_vehicle Is vehicle causing issues? refine_protocol Refine Protocol variability->refine_protocol Is administration consistent? increase_n Increase Sample Size variability->increase_n Is statistical power sufficient?

References

Technical Support Center: Troubleshooting and Refining Caulerpin Quantification by HPTLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the quantification of caulerpin using High-Performance Thin-Layer Chromatography (HPTLC). The following sections offer detailed troubleshooting advice in a question-and-answer format, frequently asked questions, and a validated experimental protocol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPTLC analysis of this compound, providing potential causes and actionable solutions.

Q1: Why are my this compound spots tailing or streaking?

A1: Peak tailing or streaking for this compound can be caused by several factors:

  • Sample Overload: Applying too concentrated a sample can lead to band broadening and tailing.[1]

    • Solution: Dilute your sample extract and re-apply. For quantitative analysis, it's crucial to work within the linear range of the method.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is not optimized, this compound may interact too strongly or too weakly with the stationary phase.

    • Solution: Adjust the mobile phase composition. A common mobile phase for this compound is a mixture of n-hexane and ethyl acetate (B1210297). You can try varying the ratio to achieve a symmetrical spot with an optimal Rf value, ideally between 0.3 and 0.4.[2]

  • Acidic Nature of Silica (B1680970) Gel: this compound, being a bisindole alkaloid, may interact with the acidic silanol (B1196071) groups on the silica gel plate, causing tailing.

    • Solution: Add a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the active sites on the silica gel.

  • Sample Application Issues: If the sample is not applied in a fine, homogenous band, it can lead to distorted spots.

    • Solution: Ensure the sample application device is clean and functioning correctly. Apply the sample as a narrow band for better resolution.[3]

Q2: The Rf value for my this compound standard is inconsistent between plates. What could be the cause?

A2: Fluctuations in the Retention factor (Rf) value are a common issue in HPTLC and can stem from several experimental variables:

  • Chamber Saturation: Inconsistent saturation of the developing chamber with the mobile phase vapor can lead to variable migration distances.[2]

    • Solution: Ensure the developing chamber is properly saturated for a consistent time (e.g., 20-30 minutes) before placing the plate inside. Using a filter paper liner in the chamber can help maintain a saturated atmosphere.[4]

  • Temperature and Humidity: Environmental factors can influence the properties of the mobile and stationary phases.

    • Solution: Perform the analysis in a temperature and humidity-controlled environment to ensure reproducibility.

  • Plate Activity: The activity of the silica gel on the HPTLC plate can be affected by adsorbed moisture.

    • Solution: Activate the HPTLC plates by heating them in an oven (e.g., at 110-120°C for 30 minutes) before use to ensure a consistent activity level.[5]

  • Mobile Phase Composition: Small variations in the preparation of the mobile phase can lead to shifts in Rf values.

    • Solution: Prepare the mobile phase fresh for each experiment and use precise measurements for each solvent component.

Q3: I am observing extraneous spots or a high background on my HPTLC plate. How can I resolve this?

A3: Extraneous spots and high background can interfere with accurate quantification and are often due to contamination or improper plate handling.

  • Contaminated Solvents or Glassware: Impurities in the solvents or on the glassware can be deposited on the plate.

    • Solution: Use high-purity (HPLC grade) solvents for the mobile phase and sample preparation. Thoroughly clean all glassware before use.

  • Improper Plate Handling: Touching the surface of the HPTLC plate can transfer oils and other contaminants.

    • Solution: Handle HPTLC plates only by the edges to avoid contaminating the stationary phase.[5]

  • Sample Matrix Effects: Complex sample matrices, such as crude algal extracts, can contain compounds that interfere with the analysis.

    • Solution: Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds before applying the sample to the HPTLC plate.

  • Inadequate Plate Drying: Residual solvent on the plate after development can interfere with visualization and densitometric scanning.

    • Solution: Ensure the plate is thoroughly dried in a fume hood or with a stream of inert gas before derivatization or scanning.[5]

Q4: The quantitative results for this compound in my samples are not reproducible. What should I check?

A4: Poor reproducibility in quantitative HPTLC analysis can be traced back to several steps in the workflow.

  • Inconsistent Sample Application: The volume of sample applied to the plate must be precise for accurate quantification.

    • Solution: Use a calibrated automatic sampler for consistent application volume and band length. If applying manually, use high-precision capillaries.

  • Non-linearity of Response: The detector response may not be linear across the entire concentration range of your samples.

    • Solution: Ensure you are working within the validated linear range of your calibration curve. If necessary, dilute your samples to fall within this range.

  • Variable Derivatization: If a post-chromatographic derivatization step is used for visualization, inconsistencies in the application of the reagent can affect the results.

    • Solution: Use an automated dipping or spraying device for uniform application of the derivatization reagent. Ensure consistent reaction times and temperatures.

  • Densitometer Settings: Incorrect settings on the densitometer can lead to inaccurate peak integration.

    • Solution: Optimize the scanning wavelength (around 330 nm for this compound's natural fluorescence is often used), slit dimensions, and scanning speed.[6][7] Ensure the baseline is correctly set for accurate peak area integration.

Frequently Asked Questions (FAQs)

Q: What is a typical Rf value for this compound in HPTLC?

A: The Rf value of this compound is dependent on the specific chromatographic conditions, particularly the mobile phase composition and the stationary phase used. In a commonly cited method using a mobile phase of n-hexane and ethyl acetate, the Rf value for this compound is approximately 0.41.[6][8] It is essential to run a this compound standard alongside your samples on every plate for accurate identification.

Q: Do I need to use a derivatization reagent to visualize this compound?

A: this compound exhibits natural fluorescence and can often be visualized and quantified under UV light (e.g., at 366 nm) without the need for a derivatization reagent.[6] However, for qualitative analysis, ceric sulfate (B86663) spray has been used.[6] For quantification, relying on its natural absorbance or fluorescence is generally preferred to avoid variability associated with derivatization.

Q: What are the key validation parameters to consider for a quantitative HPTLC method for this compound?

A: According to the International Council for Harmonisation (ICH) Q2 (R1) guidelines, the key validation parameters for a quantitative HPTLC method include:[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound by HPTLC, based on a validated method.[6]

1. Materials and Reagents

  • HPTLC plates: Pre-coated with silica gel 60 F254 (20 x 10 cm)

  • This compound standard (of known purity)

  • Solvents: n-hexane and ethyl acetate (HPLC grade)

  • Sample extracts of Caulerpa species

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve a concentration range suitable for building a calibration curve (e.g., 25 to 500 ng/µL).[7]

  • Sample Solution: Extract the dried and powdered Caulerpa material using an appropriate method (e.g., maceration or Soxhlet extraction) with a suitable solvent. Filter the extract and dilute if necessary to bring the this compound concentration within the calibration range.

3. HPTLC Method

  • Sample Application: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using an automatic sampler.

  • Mobile Phase: Prepare the mobile phase by mixing n-hexane and ethyl acetate in an optimized ratio (e.g., 7:3, v/v).

  • Chromatographic Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes. The development distance should be approximately 8 cm.

  • Drying: After development, dry the plate in a fume hood.

  • Densitometric Analysis: Scan the dried plate with a densitometer. For this compound, the detection is typically performed at a wavelength of 330 nm.[6][7]

4. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: HPTLC Method Parameters for this compound Quantification

ParameterValue
Stationary Phase HPTLC plates silica gel 60 F254
Mobile Phase n-Hexane: Ethyl Acetate (7:3, v/v)
Chamber Saturation Time 20 minutes
Development Distance 8 cm
Detection Wavelength 330 nm[6]
This compound Rf Value ~0.41[6][8]

Table 2: Example Validation Parameters for this compound HPTLC Method

Validation ParameterExample Value
Linearity (R²) > 0.99
Range 25 - 500 ng/band[7]
LOD ~5 ng/band
LOQ ~15 ng/band[6]
Accuracy (Recovery %) 85 - 115%
Precision (RSD %) < 5%

Visualizations

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis prep_standard Prepare this compound Standard Solutions application Sample Application on HPTLC Plate prep_standard->application prep_sample Prepare Caulerpa Extracts prep_sample->application development Chromatogram Development application->development drying Plate Drying development->drying scanning Densitometric Scanning (330 nm) drying->scanning quantification Quantification (Calibration Curve) scanning->quantification Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_rf Rf Value Issues cluster_quant Quantification Issues start Problem Encountered peak_shape Tailing or Streaking? start->peak_shape rf_issue Inconsistent Rf? start->rf_issue quant_issue Poor Reproducibility? start->quant_issue overload Dilute Sample peak_shape->overload Yes mobile_phase Adjust Mobile Phase Polarity peak_shape->mobile_phase Yes base Add Base to Mobile Phase peak_shape->base Yes saturation Ensure Chamber Saturation rf_issue->saturation Yes activation Activate Plate rf_issue->activation Yes mobile_phase_prep Precise Mobile Phase Preparation rf_issue->mobile_phase_prep Yes application Calibrate/Check Sampler quant_issue->application Yes linearity Work in Linear Range quant_issue->linearity Yes densitometer Optimize Densitometer Settings quant_issue->densitometer Yes

References

Technical Support Center: Overcoming the Low Bioavailability of Caulerpin in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with caulerpin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in overcoming the low bioavailability of this promising marine natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its therapeutic potentials?

A1: this compound is a bis-indole alkaloid derived from green algae of the Caulerpa genus. It has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Its therapeutic potential is the subject of ongoing research, particularly in the fields of oncology and inflammatory diseases.

Q2: What is the primary challenge in the therapeutic use of this compound?

A2: The main obstacle for the therapeutic application of this compound is its low bioavailability. This is primarily due to its hydrophobic nature, which leads to poor solubility and instability in aqueous media.[3][4] This limited solubility hinders its absorption and distribution in biological systems, reducing its therapeutic efficacy.

Q3: What are the main strategies to improve the bioavailability of this compound?

A3: The most promising strategy to enhance this compound's bioavailability is through the use of nanoformulations. Encapsulating this compound in nanocarriers, such as lipid-based nanoparticles like cubosomes, can improve its solubility, protect it from degradation, and facilitate its cellular uptake.[3][4] Other potential strategies include structural modification of the this compound molecule and co-administration with absorption enhancers, although these are less explored.

Troubleshooting Guides

This compound Extraction and Purification

Q: I am experiencing low yields of this compound during extraction from Caulerpa species. What could be the issue and how can I optimize the process?

A: Low extraction yields are a common issue. Here are some potential causes and solutions:

  • Extraction Method: Traditional methods like maceration may result in lower yields. Microwave-assisted extraction (MAE) has been shown to be a more efficient method for this compound extraction, offering higher yields in a shorter time.[5]

  • Solvent Choice: The choice of solvent is critical. Ethanol (B145695) has been effectively used in MAE.[5] For purification, a combination of hexane (B92381) and ethyl acetate (B1210297) is often used for column chromatography.[6]

  • Algal Species and Quality: The concentration of this compound can vary between different Caulerpa species and even within the same species depending on environmental conditions and time of collection. Ensure you are using a species known to have a high this compound content and that the algal material is properly dried and processed.

  • Purification Steps: Loss of product can occur during purification. Optimize your column chromatography conditions, such as the stationary phase and solvent gradient, to ensure efficient separation and recovery of this compound.

Nanoformulation of this compound

Q: My this compound nanoformulation has a low encapsulation efficiency. What are the possible reasons and how can I improve it?

A: Low encapsulation efficiency is a frequent challenge when working with hydrophobic compounds like this compound. Consider the following troubleshooting steps:

  • Lipid/Polymer to Drug Ratio: The ratio of the encapsulating material (e.g., lipids for cubosomes) to this compound is a critical parameter. Experiment with different ratios to find the optimal balance that maximizes drug loading without causing instability.

  • Solvent System: Ensure that this compound is fully dissolved in the organic solvent before the nanoformulation process. Poor solubility can lead to drug precipitation and low encapsulation.

  • Method of Preparation: The specific technique used for nanoformulation (e.g., thin-film hydration, nanoprecipitation) can significantly impact encapsulation efficiency. For cubosomes, a method involving the hydration of a lipid film containing this compound is common. Ensure all steps, such as sonication or extrusion, are optimized to create stable, well-formed nanoparticles.

  • Choice of Surfactants/Stabilizers: The surfactants and stabilizers used in the formulation are crucial for creating stable nanoparticles and preventing drug leakage. For Pluronic-free cubosomes, a mixture of surfactants like sodium taurocholate and Span 80 has been used successfully.[7]

Q: The particle size of my this compound nanoformulation is too large or inconsistent. How can I control the particle size?

A: Controlling particle size is essential for the in vivo performance of nanoformulations. Here's how you can address this issue:

  • Homogenization/Sonication: The energy input during the formulation process is a key factor in determining particle size. High-energy methods like probe sonication or high-pressure homogenization can help reduce particle size. Optimize the duration and power of sonication or the pressure and number of cycles for homogenization.

  • Extrusion: Passing the nanoformulation through membranes with defined pore sizes (extrusion) can produce a more uniform and smaller particle size distribution.

  • Formulation Composition: The concentration of lipids, surfactants, and the drug itself can influence particle size. Systematically vary these components to find a formulation that self-assembles into the desired size range.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityReference
WaterPoorly soluble[3]
EthanolSoluble[5]
MethanolSoluble[8]
DichloromethaneSoluble[9]
Diethyl EtherSoluble[3]
DMSOSoluble[10]

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colorectal Cancer119[11]
HT-29Colorectal Cancer179[11]
Colorectal Cancer CellsColorectal Cancer20 - 31[9]
NCI-H460Lung Cancer~42 (20.05 µg/mL)[12]
HeLaCervical Cancer1.95[12]
K562Leukemia4.67[12]
Huh7Liver Cancer0.72[12]
SK-BR-3Breast Cancer3.71[12]
A549Lung Cancer4.20[12]
PC-3Prostate Cancer>30[13]
MDA-MB-231Breast Cancer>30[13]

Experimental Protocols

Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from methodologies that have proven effective for this compound extraction.[5]

Materials:

  • Dried and powdered Caulerpa algae

  • Ethanol (95%)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh the dried algal powder.

  • Place the powder in the microwave extraction vessel.

  • Add ethanol at a solid-to-liquid ratio of approximately 1:10 (g/mL).

  • Set the microwave parameters: a power of 200 W and a temperature of 90°C for 7 minutes are reported to be effective.[5]

  • After extraction, allow the mixture to cool.

  • Filter the extract to separate the solid residue from the liquid.

  • Concentrate the ethanolic extract using a rotary evaporator to obtain the crude this compound extract.

  • The crude extract can be further purified using column chromatography.

Preparation of this compound-Loaded Cubosomes

This protocol is based on the successful formulation of this compound-loaded cubosomes for enhanced anticancer activity.[4][7]

Materials:

  • This compound

  • Monoolein (B16389) (as the lipid phase)

  • Sodium taurocholate and Span 80 (as surfactants)

  • Phosphate-buffered saline (PBS)

  • Probe sonicator

Procedure:

  • Dissolve this compound and monoolein in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Evaporate the organic solvent under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask.

  • Place the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS solution containing the surfactant mixture (sodium taurocholate and Span 80).

  • The mixture is then subjected to probe sonication in an ice bath to form a homogenous dispersion of this compound-loaded cubosomes. The sonication parameters (power and time) should be optimized to achieve the desired particle size.

  • The resulting nanoformulation can be characterized for particle size, zeta potential, and encapsulation efficiency.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caulerpin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces mitochondrial stress Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caulerpin_AMPK_Pathway This compound This compound Mitochondrial_Complex_I Mitochondrial Complex I This compound->Mitochondrial_Complex_I inhibits AMP_ATP_ratio Increased AMP/ATP ratio Mitochondrial_Complex_I->AMP_ATP_ratio CaMKK2 CaMKK2 AMP_ATP_ratio->CaMKK2 activates AMPK AMPK CaMKK2->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Cell_Growth_Inhibition Inhibition of Cell Growth mTORC1->Cell_Growth_Inhibition

Experimental Workflow

Bioavailability_Enhancement_Workflow cluster_problem Problem cluster_solution Solution cluster_evaluation Evaluation This compound This compound Low_Bioavailability Low Bioavailability (Hydrophobic, Unstable) This compound->Low_Bioavailability Nanoformulation Nanoformulation (e.g., Cubosomes) Low_Bioavailability->Nanoformulation In_Vitro_Studies In Vitro Studies (Cell Viability, Apoptosis) Nanoformulation->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro_Studies->In_Vivo_Studies Improved_Efficacy Improved Therapeutic Efficacy In_Vivo_Studies->Improved_Efficacy

References

Technical Support Center: Improving the Purification of Caulerpin Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of caulerpin via column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound in a question-and-answer format.

Question: My this compound is not separating from other pigments, resulting in colored impurities in the final fractions. What can I do?

Answer: This issue often arises from an inappropriate solvent system or stationary phase. This compound itself is an orange-red pigment[1]. To improve separation:

  • Optimize the Solvent System: If you are using a normal-phase silica (B1680970) gel column, try decreasing the polarity of your mobile phase. For example, if you are using a gradient of n-hexane and ethyl acetate (B1210297), try using a shallower gradient or isocratic elution with a lower percentage of ethyl acetate[2]. This will increase the retention time of this compound and may allow for better separation from less polar pigments.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider switching to a different stationary phase. For instance, reverse-phase chromatography using a C18 column with an ethanol (B145695)/water mobile phase has been shown to be effective for this compound purification[3]. This method separates compounds based on hydrophobicity, which may provide a different selectivity for your pigment impurities.

  • Consider Sample Pre-treatment: It may be beneficial to perform a liquid-liquid partitioning of your crude extract before column chromatography. This can help remove some interfering compounds. For example, a crude extract can be dissolved in a methanol-water mixture and partitioned against hexane (B92381) and ethyl acetate to remove highly nonpolar and some polar impurities, respectively[4].

Question: I am experiencing low yield of this compound after column chromatography. What are the possible causes and solutions?

Answer: Low yield can be attributed to several factors, from sample preparation to the chromatography conditions themselves.

  • Irreversible Adsorption on the Column: this compound, being a bisindole alkaloid, may interact strongly with the stationary phase, especially acidic silica gel, leading to irreversible adsorption.

    • Deactivate the Silica Gel: You can try deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine (B128534) or methanol (B129727) to your mobile phase. This can help reduce strong interactions and improve recovery.

    • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like alumina (B75360) or a bonded silica phase.

  • Compound Instability: Although this compound is reported to be stable at room temperature, prolonged exposure to certain conditions during chromatography could lead to degradation[4].

    • Minimize Purification Time: Optimize your column dimensions and flow rate to reduce the overall run time. Flash chromatography can be a good option for faster separations.

    • Work at Lower Temperatures: If you suspect thermal degradation, consider running the column in a cold room or using a jacketed column with a cooling circulator.

  • Incomplete Elution: The chosen solvent system may not be strong enough to elute all the this compound from the column.

    • Increase Solvent Strength: After collecting the initial fractions, try flushing the column with a much more polar solvent (e.g., 100% methanol or ethyl acetate) to check if any remaining this compound is eluted. If so, you will need to adjust your gradient or isocratic elution conditions in subsequent runs.

Question: My this compound is precipitating on the column or in the collection tubes. How can I prevent this?

Answer: this compound has low solubility in aqueous media, which can lead to precipitation issues, especially in reverse-phase chromatography[5].

  • Adjust the Mobile Phase Composition: If using a reverse-phase system with a water/ethanol or water/methanol gradient, try to keep the organic solvent percentage as high as possible while still achieving good separation. A sudden decrease in the organic solvent concentration can cause the compound to precipitate.

  • Sample Loading: Ensure your sample is fully dissolved in the loading solvent before applying it to the column. If the sample is dissolved in a strong solvent, it may precipitate when it comes into contact with the weaker mobile phase at the top of the column. In such cases, consider dry loading the sample. To do this, dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of your column.

  • Solubility in Fractions: If precipitation occurs in the collection tubes, it might be due to the evaporation of a volatile organic solvent, leading to an increase in the concentration of the less soluble compound. You can try adding a small amount of a good solvent (e.g., dichloromethane (B109758) or acetone) to the collection tubes beforehand.

Frequently Asked Questions (FAQs)

What is a good starting point for developing a column chromatography method for this compound purification?

A good starting point is to use a normal-phase silica gel column. You can begin by eluting with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate. For example, you could start with 100% n-hexane and move to a gradient of n-hexane:ethyl acetate (9:1), then (8:2), and so on[2]. Thin Layer Chromatography (TLC) should be used to monitor the separation and identify the fractions containing this compound.

What type of column chromatography is best suited for large-scale purification of this compound?

For large-scale purification, Simulated Moving Bed (SMB) chromatography has been shown to be highly effective, achieving purities of up to 99.3% with a high yield of 93.3%[3]. SMB chromatography is a continuous process that can handle larger sample volumes more efficiently than traditional batch column chromatography. The reported method uses a C18 stationary phase with 76% ethanol as the mobile phase[3].

How can I detect and quantify this compound in the fractions?

This compound is an orange-red pigment, so it can often be visually tracked on the column and in the fractions[1]. For more accurate detection and quantification:

  • Thin Layer Chromatography (TLC): Use pre-coated silica gel GF254 plates and a suitable solvent system. The spots can be visualized under UV light or by staining[2].

  • UV-Vis Spectrophotometry: this compound has characteristic absorbance maxima which can be used for quantification[5].

  • High-Performance Liquid Chromatography (HPLC): HPLC with a C18 column and a methanol/water mobile phase can be used for purity analysis and quantification[6].

What are some of the known biological activities of this compound that make its purification important?

This compound has a wide range of reported biological activities, making it a compound of interest for drug development. These activities include anti-inflammatory, antitumor, antimicrobial, and antioxidant effects[7][8].

Quantitative Data Summary

Purification MethodStationary PhaseMobile PhasePurityYieldReference
Simulated Moving Bed Chromatography (SMB)Welch Ultimate AQ-C1876% Ethanol99.0 - 99.3%93.3%[3]
Column ChromatographySilica gel 60n-hexane:EtOAc (gradient)--[2]
Vacuum Liquid Chromatography (VLC)Silica gelEthyl acetate 100% (for elution)--[9]

Experimental Protocols

Protocol 1: General Column Chromatography Purification of this compound on Silica Gel

This protocol provides a general method for the purification of this compound from a crude algal extract using silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound extract
  • Silica gel 60 (70-230 mesh)
  • n-hexane (analytical grade)
  • Ethyl acetate (analytical grade)
  • Glass chromatography column
  • Cotton wool or glass frit
  • Sand (washed)
  • Collection tubes
  • TLC plates (silica gel GF254)
  • Developing chamber for TLC
  • UV lamp

2. Column Packing: a. Secure the glass column in a vertical position. b. Place a small plug of cotton wool or a glass frit at the bottom of the column. c. Add a thin layer of sand (approx. 0.5 cm) on top of the cotton wool/frit. d. Prepare a slurry of silica gel in n-hexane. e. Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing. f. Once the silica has settled, add another thin layer of sand on top of the silica bed. g. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading: a. Dissolve the crude extract in a minimum amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase). b. Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette. c. Allow the sample to adsorb onto the silica by draining the solvent until the level reaches the top of the sand. d. Carefully add a small amount of the initial mobile phase (e.g., 100% n-hexane) and again drain it to the top of the sand.

4. Elution and Fraction Collection: a. Fill the column with the initial mobile phase (e.g., 100% n-hexane). b. Begin collecting fractions. c. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or linear gradient. For example:

  • n-hexane:EtOAc (95:5)
  • n-hexane:EtOAc (90:10)
  • n-hexane:EtOAc (80:20)
  • ... and so on. d. Collect fractions of a consistent volume.

5. Analysis of Fractions: a. Monitor the separation by spotting the collected fractions on a TLC plate. b. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:EtOAc 7:3). c. Visualize the spots under a UV lamp. This compound should appear as a distinct spot. d. Combine the fractions that contain pure this compound. e. Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start Start: Crude Algal Extract extraction Solvent Extraction (e.g., Methanol, Acetone) start->extraction partitioning Liquid-Liquid Partitioning (Optional Pre-purification) extraction->partitioning sample_loading Sample Loading (Wet or Dry Loading) partitioning->sample_loading column_prep Column Preparation (Silica Gel Slurry Packing) column_prep->sample_loading elution Gradient Elution (e.g., n-Hexane:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection analysis TLC/HPLC Analysis fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation end End: Purified this compound evaporation->end troubleshooting_workflow start Problem Encountered q1 Poor Separation? start->q1 q2 Low Yield? q1->q2 No a1 Optimize Solvent System (Change Polarity/Gradient) q1->a1 Yes q3 Precipitation? q2->q3 No a3 Check for Irreversible Adsorption (Deactivate Silica) q2->a3 Yes a6 Adjust Mobile Phase (Increase Organic Content) q3->a6 Yes end Problem Resolved q3->end No a2 Change Stationary Phase (e.g., Normal to Reverse Phase) a1->a2 a2->end a4 Investigate Compound Stability (Reduce Run Time/Temperature) a3->a4 a5 Ensure Complete Elution (Increase Final Solvent Strength) a4->a5 a5->end a7 Use Dry Loading Technique a6->a7 a7->end

References

Technical Support Center: Optimization of Microwave-Assisted Extraction (MAE) for Caulerpin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of microwave-assisted extraction (MAE) for caulerpin from Caulerpa species. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and efficient extraction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the microwave-assisted extraction of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Suboptimal Extraction Parameters: Incorrect solvent, temperature, time, or microwave power. 2. Poor Solvent Penetration: Inefficient wetting of the algal material. 3. Inadequate Sample Preparation: Large particle size of the dried algae. 4. Low this compound Content in Source Material: Natural variability in the algae.1. Optimize Parameters: Refer to the "Optimal MAE Parameters for this compound" table below. A study found that MAE with ethanol (B145695) at 90°C for 7 minutes provided a high content of this compound.[1][2] 2. Improve Wetting: Briefly pre-soak the algal powder in the extraction solvent before microwave irradiation. 3. Reduce Particle Size: Grind the dried Caulerpa to a fine powder (e.g., 0.5 mm) to increase the surface area for extraction. 4. Screen Source Material: If possible, analyze the this compound content of the raw material before extraction using a rapid method like HPTLC.[3]
Suspected this compound Degradation 1. Excessive Temperature: this compound may be sensitive to high temperatures. 2. Prolonged Extraction Time: Extended exposure to microwave energy can lead to degradation of thermolabile compounds.[4]1. Lower Temperature: Reduce the extraction temperature. While 90°C has been reported as effective, if degradation is suspected, try optimizing at a lower temperature (e.g., 70-80°C). 2. Shorten Extraction Time: Decrease the irradiation time. MAE is known for its rapid extraction, and prolonged times may not be necessary.[4] Monitor the yield at shorter intervals to find the optimal time.
Co-extraction of Pigments (e.g., Chlorophylls) 1. Solvent Polarity: Solvents like ethanol and methanol (B129727) will also extract pigments.1. Post-extraction Purification: The crude extract can be purified using techniques like column chromatography on silica (B1680970) gel or Sephadex.[5] Simulated Moving Bed (SMB) chromatography has also been shown to be effective for purifying this compound.[5] 2. Solvent Partitioning: Perform liquid-liquid extraction to partition this compound from more polar pigments.
Inconsistent Results Between Batches 1. Variability in Algal Material: Differences in the species, age, and collection season of Caulerpa can affect this compound content. 2. Inconsistent Sample Preparation: Variations in drying and grinding of the seaweed. 3. Fluctuations in Microwave Power: Inconsistent power output from the microwave unit.1. Standardize Algal Source: Use Caulerpa from the same species, collected from the same location and season if possible. 2. Standardize Preparation: Implement a consistent protocol for drying and grinding the algal material to ensure uniform particle size. 3. Calibrate Equipment: Regularly check and calibrate the microwave's power output to ensure consistency.
Arcing or Sparking in the Microwave Cavity 1. Presence of Metals: Contamination of the sample or vessel with metallic objects. 2. Low Solvent Volume: Insufficient solvent to absorb the microwave energy.1. Remove Metals: Ensure no metallic objects (e.g., staples, foil) are present in the extraction vessel or sample. 2. Increase Solvent Volume: Ensure the sample is fully immersed in the solvent and that the total volume is sufficient for the microwave system's minimum load.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for microwave-assisted extraction of this compound?

A1: Ethanol has been identified as an effective solvent for the MAE of this compound.[1][2] Methanol can also be used.[1] The choice of solvent can significantly impact the extraction efficiency due to its dielectric properties and its ability to absorb microwave energy.

Q2: How does microwave power affect this compound extraction?

A2: Microwave power influences the heating rate of the solvent and sample matrix. Higher power can lead to faster extraction but also increases the risk of thermal degradation of this compound. It is crucial to optimize the microwave power in conjunction with extraction time and temperature to maximize yield without causing degradation.

Q3: What is the recommended extraction time and temperature for this compound MAE?

A3: An optimized study reported the best conditions for MAE of this compound to be 90°C for 7 minutes using ethanol as the solvent.[1][2] However, it is advisable to perform a preliminary study to optimize these parameters for your specific equipment and Caulerpa species.

Q4: How can I confirm if this compound is degrading during extraction?

A4: You can analyze the crude extract using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[3] The appearance of additional peaks or a decrease in the main this compound peak with increasing extraction time or temperature can indicate degradation. Mass spectrometry (e.g., MALDI-TOF/MS) can be used to identify potential degradation products.[3]

Q5: Is it necessary to use a specialized laboratory microwave for this procedure?

A5: Yes, it is highly recommended to use a laboratory-grade microwave extractor. These systems allow for precise control of temperature, pressure, and microwave power, which is essential for reproducible and safe extraction. Domestic microwave ovens lack these controls and can be hazardous when used with organic solvents.

Q6: How does the physical state of the Caulerpa sample affect extraction?

A6: The sample matrix plays a crucial role. Dried and finely powdered Caulerpa provides a larger surface area for solvent interaction and more efficient extraction. The moisture content of the sample can also affect heating rates, as water is a strong absorber of microwave energy.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Caulerpa racemosa

Extraction MethodRelative this compound Content (%)
Maceration (DMA)Lower
Soxhlet Extraction (SOX)Higher than Maceration
Ultrasound-Assisted Extraction (UAE)Lower than MAE
Microwave-Assisted Extraction (MAE) Highest

Source: Adapted from a study comparing various extraction methods.[1][2] MAE yielded a significantly higher content of this compound compared to UAE.

Table 2: Optimal MAE Parameters for this compound Extraction

ParameterOptimal Value
SolventEthanol
Temperature90 °C
Extraction Time7 minutes

Source: Based on an optimization study for this compound extraction from Caulerpa racemosa.[1][2]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction of this compound

  • Sample Preparation:

    • Wash the fresh Caulerpa seaweed with seawater and then freshwater to remove epiphytes and salt.

    • Dry the seaweed at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried algae into a fine powder (e.g., to pass through a 0.5 mm sieve).

  • Extraction Procedure:

    • Weigh a precise amount of the dried algal powder (e.g., 1 gram) and place it into a microwave-safe extraction vessel.

    • Add the optimized solvent (ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters:

      • Temperature: 90°C

      • Time: 7 minutes

      • Microwave Power: Optimized for the instrument to reach and maintain the target temperature.

    • Start the extraction program.

  • Post-Extraction Processing:

    • After the extraction is complete and the vessel has cooled, filter the mixture to separate the extract from the solid residue.

    • Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.

    • Store the crude extract at a low temperature (e.g., -20°C) for further analysis or purification.

Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry

  • Preparation of Standard Solutions:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known weight of the crude extract in the same solvent used for the standards to a known final volume.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the standard solutions and the sample solution at the maximum absorbance wavelength for this compound (approximately 317 nm).[1]

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Calculation:

    • Determine the concentration of this compound in the sample solution using the calibration curve.

    • Calculate the this compound content in the original crude extract (e.g., in mg/g of extract).

Visualizations

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction start Fresh Caulerpa drying Drying start->drying grinding Grinding drying->grinding mixing Mixing with Solvent grinding->mixing mae Microwave Irradiation (Temp, Time, Power) mixing->mae cooling Cooling mae->cooling filtration Filtration cooling->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Troubleshooting_Logic cluster_params Parameter Optimization cluster_prep Sample Preparation cluster_analysis Analysis start Low this compound Yield? check_params Review Extraction Parameters (Solvent, Temp, Time) start->check_params Yes end Improved Yield start->end No optimize_power Adjust Microwave Power check_params->optimize_power check_grind Verify Particle Size optimize_power->check_grind check_wetting Ensure Proper Wetting check_grind->check_wetting analyze_raw Analyze Raw Material check_wetting->analyze_raw analyze_extract Check for Degradation (HPLC) analyze_raw->analyze_extract analyze_extract->end

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Mitigating Caulerpin-Induced Cytotoxicity in Normal, Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing and mitigating potential cytotoxicity associated with caulerpin in normal, non-cancerous cell lines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally cytotoxic to normal, non-cancerous cell lines?

A1: Multiple studies indicate that this compound exhibits low to no cytotoxic effects on various normal, non-cancerous cell lines at concentrations where it demonstrates anti-inflammatory, antioxidant, or anti-cancer activities against malignant cells.[1][2][3][4] For instance, no significant cytotoxicity was observed in human dermal fibroblasts (HDF), mouse embryonic fibroblasts (NIH-3T3), Vero E6, and HepG2 cells.[1][3][4] This suggests a favorable safety profile and a potentially wide therapeutic window.

Q2: What are the known beneficial effects of this compound on normal cells?

A2: this compound has been shown to possess several beneficial properties, including potent anti-inflammatory and antioxidant activities.[5][6][7][8][9] It can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12 and decrease nitric oxide levels in macrophages without harming cell viability.[3][4][7][10] Furthermore, it can enhance cell survival under conditions of oxidative stress.[5][8]

Q3: At what concentrations should I be concerned about potential cytotoxicity?

A3: While this compound is generally considered non-cytotoxic to normal cells at typical experimental concentrations (e.g., up to 40-50 µM), it is crucial to determine the specific tolerance of your cell line.[3][8] A preliminary dose-response experiment is always recommended to establish a safe concentration range for your specific experimental setup.

Q4: Can the solvent used to dissolve this compound cause cytotoxicity?

A4: Yes, the solvent, commonly DMSO, can induce cytotoxicity at higher concentrations. It is imperative to keep the final solvent concentration in the culture medium at a non-toxic level, typically below 0.5%, though this can be cell-line dependent.[11][12] Always include a vehicle-only control in your experiments to assess any potential solvent-induced toxicity.[12]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: High Variability Between Replicate Wells
  • Possible Cause: Uneven cell seeding, pipetting errors, or "edge effects" in the microplate.

  • Troubleshooting Steps:

    • Ensure Homogenous Cell Suspension: Gently swirl the cell suspension before and during plating to prevent cell settling and ensure a uniform cell number in each well.[13]

    • Calibrate Pipettes: Use calibrated pipettes and consistent pipetting techniques, especially for small volumes.[13]

    • Mitigate Edge Effects: The outer wells of a plate are prone to evaporation. Fill these wells with sterile PBS or medium without cells and use only the inner wells for your experiment to ensure consistency.[13]

Issue 2: Negative Control (Untreated Cells) Shows High Cytotoxicity
  • Possible Cause: Poor cell health, contamination, or sub-optimal culture conditions.

  • Troubleshooting Steps:

    • Check Cell Health: Ensure cells are in the logarithmic growth phase and have a low passage number. Stressed or over-confluent cells can be more susceptible to any compound.[11]

    • Screen for Contamination: Regularly test your cell cultures for microbial contamination (e.g., Mycoplasma), which can affect cell viability and confound results.[11]

    • Optimize Culture Conditions: Maintain optimal culture conditions, including appropriate media composition, confluency, and incubation times.[14]

Issue 3: Unexpectedly Low Absorbance/Fluorescence Readings
  • Possible Cause: Insufficient cell number, short incubation time with the assay reagent, or reagent degradation.

  • Troubleshooting Steps:

    • Optimize Cell Seeding Density: The number of viable cells may be too low for a detectable signal. Perform a cell titration experiment to find the optimal seeding density for your specific cell line.[11][15]

    • Adjust Incubation Time: The incubation period with the assay reagent (e.g., MTT) might be too short. A typical incubation time is 1-4 hours, but this may need optimization.[11]

    • Use Fresh Reagents: Prepare fresh reagents for each experiment, as improper storage or multiple freeze-thaw cycles can lead to degradation.[11]

Data Presentation

Table 1: Summary of this compound's Cytotoxicity in Normal, Non-Cancerous Cell Lines

Cell LineOrganismAssayConcentrationObserved EffectCitation
HDF (Human Dermal Fibroblasts)HumanWST-1Not specifiedNo cytotoxic effects observed.[1][2]
NIH-3T3MouseWST-1Not specifiedNo cytotoxic effects observed.[1][2]
Peritoneal MacrophagesMouseNot specifiedUp to 40 µMNo significant cytotoxicity.[3][4]
Vero E6MonkeyNot specifiedNot specifiedNo cytotoxicity observed.[3]
HepG2HumanNot specifiedNot specifiedNo cytotoxicity observed.[3]
Vero CellsMonkeyMTTCC50: 687.9 ± 35.2 µMLow cytotoxicity.[16]
Yeast (Saccharomyces cerevisiae)YeastCFU1-50 µMNo cytotoxic effects observed.[8]

Experimental Protocols

Protocol: Assessing this compound Cytotoxicity using MTT Assay

This protocol provides a general framework for evaluating the effect of this compound on the viability of normal, non-cancerous adherent cell lines.

1. Cell Seeding:

  • Harvest and count healthy cells that are in their logarithmic growth phase.
  • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12][14]

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
  • Include necessary controls: untreated cells (negative control), vehicle-only control (solvent at the highest concentration used), and a positive control for cytotoxicity (e.g., doxorubicin).
  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or controls.
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[13]

4. Formazan Solubilization:

  • Carefully aspirate the medium from the wells without disturbing the formazan crystals.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.[14]
  • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[13]

5. Data Acquisition and Analysis:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][14]
  • Calculate the percentage of cell viability for each treatment relative to the untreated control.

Mandatory Visualizations

Signaling Pathways and Workflows

cluster_workflow Experimental Workflow for Assessing and Mitigating Cytotoxicity start Start: Plan Experiment cell_prep Prepare Healthy Normal Cell Culture start->cell_prep dose_response Perform Dose-Response (e.g., MTT Assay) cell_prep->dose_response analyze_viability Analyze Cell Viability (Calculate % Viability) dose_response->analyze_viability is_toxic Cytotoxicity Observed? analyze_viability->is_toxic troubleshoot Troubleshoot Assay: - Check Cell Health - Verify Reagents - Rule out Contamination analyze_viability->troubleshoot Inconsistent Results optimize Optimize Conditions: - Lower Concentration - Shorter Exposure Time - Check Solvent % is_toxic->optimize Yes proceed Proceed with Main Experiment (Using Safe Concentration) is_toxic->proceed No optimize->dose_response cluster_pathway Hypothetical Pathway for Drug-Induced Cytotoxicity drug High Concentration of this compound ros Increased ROS (Oxidative Stress) drug->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation (e.g., Caspase-3) mito->caspase apoptosis Apoptosis / Cell Death caspase->apoptosis cluster_anti_inflammatory Known Anti-Inflammatory Pathway of this compound This compound This compound gr Glucocorticoid Receptor (GR) This compound->gr Binds to nfkb NF-κB Activation gr->nfkb Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation

References

Technical Support Center: Structural Modification of Caulerpin for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural modification of caulerpin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis of this compound analogs and the evaluation of their biological activities.

I. Synthesis of this compound Analogs: Troubleshooting and FAQ

The synthesis of this compound and its analogs often involves a key Knoevenagel condensation of indole-2-acetate derivatives. This section provides guidance on common issues that may arise during this process.

Frequently Asked Questions (FAQs): Synthesis

  • Q1: What is the general synthetic strategy for producing this compound and its symmetric analogs? A1: A common and effective method involves the dimerization of methyl 2-(3-formyl-1H-indol-2-yl)acetate derivatives through a self-condensation reaction. This precursor can be synthesized from the corresponding indole (B1671886) via formylation.[1] An alternative key step is a radical oxidative aromatic substitution involving a xanthate and a 3-formylindole compound.[2]

  • Q2: My Knoevenagel condensation for the dimerization of the indole precursor is showing low yield. What are the potential causes and solutions? A2: Low yields in this reaction can be due to several factors. Ensure your starting materials are pure, as impurities can lead to side reactions. The choice of base and solvent is also critical. While piperidine (B6355638) in xylene is commonly used, exploring other amine bases or solvent systems might be necessary depending on the specific substituents on your indole ring. Reaction time and temperature should be carefully optimized by monitoring the reaction progress using thin-layer chromatography (TLC).[3]

  • Q3: I am observing the formation of significant side products in my synthesis. How can I minimize them? A3: Side product formation can often be attributed to self-condensation of the starting materials or subsequent reactions of the desired product. Slow, dropwise addition of one reactant to the other can help minimize self-condensation. Additionally, carefully controlling the reaction temperature and stopping the reaction as soon as the starting material is consumed (as monitored by TLC) can prevent the formation of degradation products.

Troubleshooting Guide: Synthesis of this compound Analogs

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction; Decomposition of starting material or product; Inappropriate base or solvent.Monitor reaction progress by TLC to determine optimal reaction time. Ensure anhydrous conditions if using moisture-sensitive reagents. Screen different bases (e.g., piperidine, pyridine, triethylamine) and solvents (e.g., xylene, toluene, ethanol).
Formation of Multiple Products Presence of impurities in starting materials; Side reactions due to prolonged reaction time or high temperature.Purify starting materials before use. Optimize reaction time and temperature based on TLC monitoring.
Difficulty in Product Purification Product has similar polarity to byproducts or unreacted starting materials.Employ different chromatographic techniques (e.g., column chromatography with varying solvent systems, preparative TLC). Recrystallization from a suitable solvent system can also be effective.

II. Biological Activity Assays: Troubleshooting and FAQ

This section provides guidance on common biological assays used to evaluate the activity of this compound analogs, including cytotoxicity, anti-inflammatory, and mechanistic studies.

A. Cytotoxicity Assays (e.g., MTT Assay)

Frequently Asked Questions (FAQs): Cytotoxicity Assays

  • Q1: What is the principle of the MTT assay? A1: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured to estimate the number of viable cells.

  • Q2: My MTT assay results are not consistent. What could be the issue? A2: Inconsistent results can arise from several factors, including uneven cell seeding, contamination of cell cultures, or interference of the test compound with the MTT reagent. Ensure a single-cell suspension before seeding and check for mycoplasma contamination. It is also crucial to run a control with your compound in cell-free media to check for direct reduction of MTT.

Troubleshooting Guide: MTT Assay

Issue Potential Cause(s) Suggested Solution(s)
High Background Absorbance Contamination of media or reagents; Test compound absorbs at the same wavelength as formazan.Use fresh, sterile reagents. Run a blank with the test compound in media without cells to subtract background absorbance.
Low Signal or Poor Dose-Response Insufficient number of viable cells; Low metabolic activity of cells; Test compound is not cytotoxic at the tested concentrations.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Test a wider range of concentrations for your compound.
High Variability between Replicates Uneven cell seeding; Pipetting errors; Edge effects in the microplate.Ensure proper mixing of cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile media.
B. Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition Assay)

Frequently Asked Questions (FAQs): Anti-inflammatory Assays

  • Q1: How is the anti-inflammatory activity of this compound analogs typically assessed in vitro? A1: A common method is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4]

  • Q2: My this compound analog shows potent NO inhibition, but how do I know it's not just due to cytotoxicity? A2: It is essential to perform a concurrent cytotoxicity assay (e.g., MTT) on the same cells at the same concentrations of your analog. A true anti-inflammatory effect should be observed at non-toxic concentrations. Significant cell death at a given concentration would also lead to a decrease in NO production, which could be misinterpreted as an anti-inflammatory effect.

Troubleshooting Guide: Nitric Oxide Inhibition Assay

Issue Potential Cause(s) Suggested Solution(s)
No or Low NO Production in LPS-stimulated Control Inactive LPS; Low cell density; Cells are not responsive.Use a fresh batch of LPS and ensure proper storage. Optimize cell seeding density. Check the passage number of your cells and ensure they are healthy.
High Variability in Nitrite Measurement Inaccurate pipetting; Interference from components in the culture medium.Use calibrated pipettes. Use a phenol (B47542) red-free medium for the assay, as it can interfere with the colorimetric reading.
Inconsistent Inhibition by Test Compound Poor solubility of the compound; Degradation of the compound in culture medium.Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the medium. Prepare fresh solutions of the compound for each experiment.

III. Data Presentation: Biological Activity of this compound and its Analogs

The following tables summarize the reported biological activities of this compound and some of its synthetic analogs.

Table 1: Anti-tuberculosis Activity of this compound and its Analogs

Compound Substitution on Indole Ring IC₅₀ (µM) against M. tuberculosis H37Rv [2]
This compoundNone0.24
Analog 15-Methyl> 50
Analog 25-Chloro> 50
Analog 35-Iodo> 50
Analog 46-Fluoro> 50
Analog 57-Methyl> 50
Rifampin (Control)-0.55

Table 2: Cytotoxic Activity of this compound and its N-Substituted Analogs against Vero Cells

Compound Modification CC₅₀ (µM) [5]
This compoundUnmodified687.9 ± 35.2
Analog 1N-methyl> 1000
Analog 2N-ethyl> 1000
Analog 3N-benzyl569.3 ± 25.1
Analog 4N-allyl487.6 ± 19.8
Caulerpinic AcidCarboxylic acid derivative1035.0 ± 41.3
N-ethyl Caulerpinic AcidN-ethyl, carboxylic acid1004.0 ± 38.7

Table 3: Anti-inflammatory Activity of this compound

Assay Model Concentration/Dose % Inhibition Reference
Nitric Oxide ProductionLPS-stimulated macrophages20 µM44.5%[4]
Nitric Oxide ProductionLPS-stimulated macrophages40 µM52%[4]
Acetic Acid-induced WrithingMice100 µmol/kgFavorable[6]
Formalin Test (Neurogenic Phase)Mice100 µmol/kg35.4%[6]
Formalin Test (Inflammatory Phase)Mice100 µmol/kg45.6%[6]
Capsaicin-induced Ear EdemaMice100 µmol/kg55.8%[6]
Carrageenan-induced PeritonitisMice100 µmol/kg48.3% (cell migration)[6]

IV. Experimental Protocols

General Procedure for the Synthesis of this compound Analogs

This protocol is adapted from the synthesis of halogenated this compound analogs.[2]

  • Synthesis of Diethyl 2-(3-formyl-1H-indol-2-yl)malonate derivatives: A solution of xanthate and the corresponding 3-formylindole in degassed 1,2-dichloroethane (B1671644) (DCE) is heated at reflux. Dilauroyl peroxide (DLP) is added in portions. The reaction is monitored by TLC. After completion, the solvent is removed, and the crude product is extracted and purified.

  • Synthesis of Methyl 2-(3-formyl-1H-indol-2-yl)acetate derivatives: To a solution of sodium methoxide (B1231860) in anhydrous methanol, a solution of the corresponding diethyl malonate derivative is added. The mixture is refluxed with stirring. After cooling, the reaction is quenched, and the product is extracted and purified.

  • Dimerization to form this compound analogs: To a solution of the corresponding indole-2-acetate derivative in anhydrous xylene, piperidine and diethylamine (B46881) are added. The mixture is refluxed with a Dean-Stark apparatus to remove water. The reaction progress is monitored by TLC. After completion, the solvent is concentrated, and the product is purified by column chromatography.

Protocol for Nitric Oxide Inhibition Assay

This protocol is a general guideline for measuring NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of your this compound analogs for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 20-24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Reading: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Calculation: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

V. Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through various signaling pathways. The following diagrams illustrate some of the key mechanisms.

Caption: Anti-inflammatory mechanism of this compound.

This compound is known to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα.[7] Additionally, it can bind to the glucocorticoid receptor (GR), leading to the inhibition of inflammatory gene transcription.[8]

caulerpin_apoptosis cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Analogs Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Mito->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pro-apoptotic mechanism of this compound.

This compound and its derivatives can induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[9] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade, ultimately resulting in programmed cell death.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating this compound analogs and a logical workflow for troubleshooting experimental issues.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies start Design & Synthesize This compound Analogs purify Purification & Characterization (NMR, MS, HPLC) start->purify cytotoxicity Cytotoxicity Assay (e.g., MTT) purify->cytotoxicity activity Primary Activity Screen (e.g., NO Inhibition) cytotoxicity->activity sar Structure-Activity Relationship (SAR) Analysis activity->sar western Western Blot (e.g., NF-κB, Caspases) activity->western end_node Lead Compound Identification sar->end_node gene_exp Gene Expression Analysis (qPCR) western->gene_exp gene_exp->end_node

Caption: Workflow for this compound analog evaluation.

This diagram outlines the typical steps involved in the development and evaluation of novel this compound analogs, from initial synthesis to the identification of lead compounds.

troubleshooting_logic rect_node rect_node start Unexpected Result? is_synthesis Synthesis or Biology Issue? start->is_synthesis syn_yield Low Yield? is_synthesis->syn_yield Synthesis bio_control Controls OK? is_synthesis->bio_control Biology syn_purity Impure Product? syn_yield->syn_purity No check_reagents Check Reagent Purity & Reaction Conditions syn_yield->check_reagents Yes optimize_purification Optimize Purification Method syn_purity->optimize_purification Yes end_node Problem Identified syn_purity->end_node No check_reagents->end_node optimize_purification->end_node bio_reproducible Reproducible? bio_control->bio_reproducible Yes check_protocol Review Protocol & Reagents bio_control->check_protocol No check_cells Check Cell Health & Passage Number bio_reproducible->check_cells No bio_reproducible->end_node Yes check_protocol->end_node check_cells->end_node

Caption: Troubleshooting logic for experiments.

This flowchart provides a systematic approach to troubleshooting unexpected experimental results, whether they arise during the synthesis of this compound analogs or their biological evaluation.

References

Validation & Comparative

Caulerpin vs. Dexamethasone: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-inflammatory properties of the marine-derived alkaloid, caulerpin, in comparison to the well-established synthetic glucocorticoid, dexamethasone (B1670325). This guide synthesizes experimental data on their mechanisms of action and inhibitory effects on key inflammatory mediators.

The quest for novel anti-inflammatory agents with improved safety profiles has led researchers to explore natural sources, with marine environments proving to be a rich reservoir of bioactive compounds. Among these, this compound, a bisindole alkaloid isolated from green seaweeds of the Caulerpa genus, has emerged as a promising candidate.[1][2] This guide provides a direct comparison of the anti-inflammatory effects of this compound with dexamethasone, a potent synthetic corticosteroid widely used in clinical practice.

Comparative Analysis of In Vitro Anti-inflammatory Activity

Recent studies have elucidated that this compound exerts its anti-inflammatory effects through a mechanism strikingly similar to that of dexamethasone: by binding to the glucocorticoid receptor (GR).[1][3] This shared mechanism of action makes a direct comparison of their efficacy particularly relevant for researchers in drug discovery and development.

Experimental data from studies on lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-stimulated murine peritoneal macrophages reveal that both this compound and dexamethasone significantly inhibit the production of key pro-inflammatory mediators. The following table summarizes the comparative inhibitory effects of this compound and dexamethasone on nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12).

Table 1: Comparative Inhibition of Pro-inflammatory Mediators in LPS + IFN-γ-Stimulated Macrophages

MediatorThis compound (20 µM) InhibitionThis compound (40 µM) InhibitionDexamethasone (10 µM) Inhibition
Nitric Oxide (NO)44.5%52%Significant reduction
TNF-αSignificant reductionSignificant reductionSignificant reduction
IL-6Significant reductionSignificant reductionSignificant reduction
IL-12Significant reductionSignificant reductionSignificant reduction

Data sourced from in vitro studies on murine peritoneal macrophages.[1][3] "Significant reduction" indicates a statistically significant decrease (p < 0.05) compared to stimulated, untreated cells, though specific percentages were not provided for all mediators in the source material.

In Vivo Comparative Efficacy

The anti-inflammatory potential of this compound has also been demonstrated in animal models, where its effects have been compared to dexamethasone. In a murine model of zymosan-induced peritonitis, this compound at doses of 4 mg/kg and 40 mg/kg significantly inhibited cell migration into the peritoneal cavity, an effect comparable to that of dexamethasone.[4]

Furthermore, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, treatment with this compound (4 mg/kg and 40 mg/kg) led to a reduction in pro-inflammatory cytokines (TNF-α, IFN-γ, IL-6, and IL-17) and an increase in the anti-inflammatory cytokine IL-10.[4] These effects were similar to those observed with dexamethasone treatment (3 mg/kg).[4]

Mechanistic Insights: A Shared Pathway

The primary anti-inflammatory mechanism for both dexamethasone and this compound involves their interaction with the glucocorticoid receptor.[1][5][6][7] Upon binding, the activated receptor complex translocates to the nucleus, where it modulates the expression of a wide array of genes involved in the inflammatory response.

Dexamethasone, a potent GR agonist, is known to upregulate the expression of anti-inflammatory proteins such as Annexin A1 and dual-specificity phosphatase 1 (DUSP1), while simultaneously repressing the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6][7][8][9] This leads to a broad suppression of inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[7][8]

Similarly, molecular docking and dynamics simulations have shown that this compound binds with high affinity to the ligand-binding domain of the GR.[1][3] The functional relevance of this interaction was confirmed by experiments where the anti-inflammatory effects of this compound were reversed by the GR antagonist RU486.[1][3] Additionally, this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[1][4][10]

Signaling_Pathway_Comparison cluster_this compound This compound Pathway cluster_Dexamethasone Dexamethasone Pathway This compound This compound GR_C Glucocorticoid Receptor (GR) This compound->GR_C Binds GR_C_complex This compound-GR Complex GR_C->GR_C_complex Nucleus_C Nucleus GR_C_complex->Nucleus_C Translocation NFkB_C NF-κB Pathway GR_C_complex->NFkB_C Inhibits ProInflammatory_C Pro-inflammatory Mediators (TNF-α, IL-6, NO) NFkB_C->ProInflammatory_C Induces Inflammation_C Inflammation ProInflammatory_C->Inflammation_C Dexamethasone Dexamethasone GR_D Glucocorticoid Receptor (GR) Dexamethasone->GR_D Binds GR_D_complex Dexamethasone-GR Complex GR_D->GR_D_complex Nucleus_D Nucleus GR_D_complex->Nucleus_D Translocation NFkB_D NF-κB & AP-1 Pathways GR_D_complex->NFkB_D Inhibits AntiInflammatory Anti-inflammatory Proteins (Annexin-1, DUSP1) GR_D_complex->AntiInflammatory Upregulates ProInflammatory_D Pro-inflammatory Mediators (Cytokines, COX-2) NFkB_D->ProInflammatory_D Induces Inflammation_D Inflammation AntiInflammatory->Inflammation_D Inhibits ProInflammatory_D->Inflammation_D

Caption: Comparative signaling pathways of this compound and dexamethasone.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following section details the methodologies employed in the key comparative studies.

In Vitro Anti-inflammatory Assay
  • Cell Culture and Stimulation: Murine peritoneal macrophages were cultured in appropriate media. To induce an inflammatory response, the cells were stimulated with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Treatment: Concurrently with stimulation, the macrophage cultures were treated with varying concentrations of this compound (e.g., 10, 20, and 40 µM) or dexamethasone (e.g., 10 µM) as a positive control.[3]

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the cell culture supernatants was measured using the Griess reagent assay.[1]

    • Cytokines (TNF-α, IL-6, IL-12): The levels of these pro-inflammatory cytokines in the culture supernatants were quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][3]

  • Cell Viability: The cytotoxicity of the compounds was assessed using methods such as the Alamar Blue assay to ensure that the observed reductions in inflammatory mediators were not due to cell death.[3]

Experimental_Workflow_In_Vitro cluster_analysis Analysis start Start: Isolate Murine Peritoneal Macrophages culture Culture Macrophages start->culture stimulate Stimulate with LPS + IFN-γ culture->stimulate viability Alamar Blue Assay (for Cell Viability) culture->viability treat Treat with: - this compound (10, 20, 40 µM) - Dexamethasone (10 µM) - Vehicle Control stimulate->treat incubate Incubate treat->incubate collect Collect Supernatants incubate->collect analyze Analyze Supernatants collect->analyze end End: Compare Inhibitory Effects analyze->end griess Griess Assay (for Nitric Oxide) analyze->griess elisa ELISA (for TNF-α, IL-6, IL-12) analyze->elisa

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion

The available experimental data indicates that this compound is a potent anti-inflammatory agent with a mechanism of action that mirrors the established synthetic glucocorticoid, dexamethasone, through the activation of the glucocorticoid receptor. In vitro and in vivo studies demonstrate that this compound effectively reduces the production of key pro-inflammatory mediators and cellular infiltration, with an efficacy comparable to dexamethasone in the models studied. These findings position this compound as a compelling candidate for the development of new anti-inflammatory therapies, potentially offering a natural alternative with a favorable safety profile. Further research is warranted to fully elucidate its pharmacokinetic properties and to evaluate its therapeutic potential in chronic inflammatory conditions.

References

comparative analysis of different extraction techniques for caulerpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of a Potent Marine Alkaloid

Caulerpin, a bisindole alkaloid found in green seaweeds of the Caulerpa genus, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. Efficiently extracting this valuable compound is a critical first step in harnessing its therapeutic potential. This guide provides a comparative analysis of various extraction techniques for this compound, offering a detailed look at their performance based on experimental data.

Performance Comparison of Extraction Techniques

The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound, while also considering factors such as time and solvent consumption. Below is a summary of quantitative data compiled from studies evaluating four common extraction techniques: Maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Extraction TechniqueTotal Extract Yield (%)This compound Content in Extract (%)Extraction TimeSolvent
Maceration (DMA)Data not consistently reported19.50[1]24 - 72 hoursDiethyl Ether
Soxhlet (SOX)Highest among compared methods32.06[1]8 - 16 hoursDiethyl Ether
Ultrasound-Assisted (UAE)Data not consistently reported11.84[1]Approx. 1 hourEthanol
Microwave-Assisted (MAE)Lower than SoxhletHighest among compared methods7 minutesEthanol

It is important to note that while Soxhlet extraction yields the highest amount of total crude extract, Microwave-Assisted Extraction is superior in terms of selectively extracting this compound, resulting in the highest concentration of the target compound in the extract.[1][2] MAE is also significantly faster than the other methods.[1][2]

A comprehensive search for the application of Supercritical Fluid Extraction (SFE) specifically for this compound did not yield dedicated studies. However, SFE is a recognized green technology for extracting bioactive compounds from marine algae and could be a promising area for future research in this compound isolation.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction processes. The following are protocols for the key experiments cited in the comparison.

Maceration Protocol
  • Preparation: 50 grams of dried and powdered Caulerpa spp. are placed in a suitable flask.

  • Extraction: 250 mL of diethyl ether is added to the flask, ensuring the seaweed powder is fully submerged. The flask is sealed and left at room temperature for 72 hours, with occasional agitation.

  • Filtration and Concentration: The mixture is filtered to separate the extract from the solid residue. The solvent is then evaporated under reduced pressure to yield the crude extract.

Soxhlet Extraction Protocol
  • Preparation: 55 grams of dried and powdered Caulerpa cylindracea are placed in a cellulose (B213188) thimble.

  • Extraction: The thimble is inserted into a Soxhlet apparatus. 350 mL of diethyl ether is added to the boiling flask. The extraction is carried out for 8 hours.

  • Concentration: After extraction, the solvent is evaporated from the extract using a rotary evaporator to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation: A sample of dried Caulerpa powder is suspended in ethanol.

  • Sonication: The mixture is placed in an ultrasonic bath and subjected to ultrasonic waves at a specified frequency (e.g., 40 kHz) and temperature for a designated period (e.g., 30-60 minutes).

  • Separation and Concentration: The extract is separated from the solid material by filtration or centrifugation. The solvent is then removed under vacuum to yield the final extract.

Microwave-Assisted Extraction (MAE) Protocol
  • Preparation: A sample of dried Caulerpa powder is mixed with a suitable solvent (e.g., ethanol) in a microwave-safe vessel.

  • Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation at a controlled temperature (90°C) for a short duration (7 minutes).[1][2]

  • Filtration and Concentration: The resulting mixture is filtered, and the solvent is evaporated to obtain the crude extract.

Visualizing the Process

To better understand the experimental workflow and the relationship between the different extraction techniques, the following diagrams are provided.

G cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing seaweed Fresh Caulerpa spp. drying Drying seaweed->drying grinding Grinding to Powder drying->grinding maceration Maceration grinding->maceration Solvent Addition soxhlet Soxhlet grinding->soxhlet Solvent Addition uae UAE grinding->uae Solvent Addition mae MAE grinding->mae Solvent Addition filtration Filtration / Centrifugation maceration->filtration soxhlet->filtration uae->filtration mae->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: General workflow for the extraction and purification of this compound from Caulerpa spp.

G cluster_methods Extraction Methods cluster_params Performance Parameters Maceration Maceration Time Time Efficiency Maceration->Time Low Yield This compound Yield Maceration->Yield Moderate Green Green Chemistry Aspect Maceration->Green Moderate (Solvent Use) Soxhlet Soxhlet Soxhlet->Time Moderate Soxhlet->Yield High (Total Extract) Moderate (this compound) Soxhlet->Green Low (High Energy & Solvent) UAE UAE UAE->Time High UAE->Yield Low UAE->Green High (Reduced Time & Solvent) MAE MAE MAE->Time Very High MAE->Yield Very High (this compound) MAE->Green Very High (Minimal Time & Solvent)

Caption: Comparative performance of different this compound extraction techniques.

References

A Comparative Analysis of the Biological Activities of Caulerpin and Other Bis-Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of caulerpin, a prominent marine bis-indole alkaloid, with other notable members of this chemical class, including topsentins, nortopsentins, dragmacidin D, and makaluvamines. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Overview of Bis-Indole Alkaloids

Bis-indole alkaloids are a diverse group of natural products characterized by the presence of two indole (B1671886) moieties. These compounds, frequently isolated from marine organisms such as algae and sponges, have garnered significant attention for their wide range of biological activities. Their structural complexity and potent bioactivities make them promising candidates for the development of new therapeutic agents.

Comparative Biological Activities

This section details the cytotoxic and anti-inflammatory activities of this compound and other selected bis-indole alkaloids, supported by quantitative data from various studies.

Cytotoxic Activity

The cytotoxic potential of these alkaloids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

AlkaloidCell LineIC50 (µM)Reference
This compound HCT-116 (Colon Carcinoma)119[1]
HT-29 (Colon Carcinoma)179[1]
K562 (Leukemia)4.67[2]
A549 (Lung Carcinoma)4.20[2]
HeLa (Cervical Carcinoma)1.95[2]
SK-BR-3 (Breast Adenocarcinoma)3.71[2]
Huh7 (Hepatocellular Carcinoma)0.72[2]
NCI-H460 (Lung Cancer)20.05 µg/mL[3]
HepG2 (Hepatocellular Carcinoma)24.6 µg/mL[4]
Topsentin (B55745) P388 (Murine Leukemia)4 - 40[5][6]
Nortopsentin A P388 (Murine Leukemia)7.6
Nortopsentin B P388 (Murine Leukemia)7.8
Nortopsentin C P388 (Murine Leukemia)1.7
Dragmacidin D MDA-MB-231 (Triple-Negative Breast Cancer) Spheroids8[7][8][9]
MDA-MB-468 (Triple-Negative Breast Cancer) Spheroids16[7][8][9]
Makaluvamine J PANC-1 (Pancreatic Cancer)0.054
Anti-inflammatory Activity

Several bis-indole alkaloids have demonstrated significant anti-inflammatory properties. A common assay to determine this activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

AlkaloidAssayInhibition/IC50Reference
This compound Nitrite production in LPS-stimulated macrophages44.5% inhibition at 20 µM, 52% inhibition at 40 µM[10]
Acetic acid-induced writhing in miceIC50 = 0.0945 µmol[11]
Capsaicin-induced ear edema in mice55.8% inhibition at 100 µmol/kg[11]
Carrageenan-induced peritonitis in mice48.3% reduction in recruited cells at 100 µmol/kg[11]
Geleganimine B Pro-inflammatory factors in LPS-stimulated BV2 microglial cellsIC50 = 10.2 µM[12]

Signaling Pathways and Mechanisms of Action

The biological activities of these bis-indole alkaloids are exerted through various signaling pathways. Understanding these mechanisms is crucial for their therapeutic application.

This compound: Anti-inflammatory Action via NF-κB Inhibition

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14] In response to pro-inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). This compound's inhibition of this pathway leads to a reduction in the production of inflammatory mediators.

caulerpin_nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription makaluvamine_topo_pathway Makaluvamine Makaluvamine TopoII Topoisomerase II Makaluvamine->TopoII Inhibition DNA_replication DNA Replication & Transcription TopoII->DNA_replication DNA_damage DNA Strand Breaks DNA_replication->DNA_damage Disruption Apoptosis Apoptosis DNA_damage->Apoptosis dragmacidin_apoptosis_pathway DragmacidinD Dragmacidin D Cell Cancer Cell DragmacidinD->Cell Pro_apoptotic Pro-apoptotic Signals Cell->Pro_apoptotic Induction Caspase_cascade Caspase Activation Pro_apoptotic->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

References

In Vitro Anticancer Efficacy of Caulerpin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the marine bisindole alkaloid caulerpin, derived from algae of the Caulerpa genus, has garnered significant interest for its potential therapeutic properties, its anticancer efficacy has been predominantly evaluated through in vitro studies. To date, comprehensive in vivo validation in animal models remains a critical next step to substantiate its promising preclinical profile. This guide provides an objective comparison of this compound's in vitro performance across various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Analysis of Cytotoxic Activity

This compound has demonstrated varied cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. It is noteworthy that this compound has also been observed to have no cytotoxic effects on normal cell lines such as HDF and NIH-3T3, suggesting a degree of selectivity for cancer cells.[1][2]

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)
Colorectal Cancer HCT-116119[1][2]48
HT-29179[1][2]48
HT294.04[3]Not Specified
Lung Cancer NCI-H46020.05 (µg/mL)Not Specified
A5494.20[3]Not Specified
Breast Cancer SK-BR-33.71[3]Not Specified
Cervical Cancer HeLa1.95[3]Not Specified
Leukemia K5624.67[3]Not Specified
Liver Cancer Huh70.72[3]Not Specified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the in vitro assessment of this compound's anticancer efficacy.

Cell Viability and Cytotoxicity Assay (WST-1 and Sulforhodamine B)

This protocol is fundamental for determining the dose-dependent effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specified density (e.g., 30,000 cells per well) and allowed to adhere overnight.[4]

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations.

  • Incubation: The treated cells are incubated for a defined period, typically 48 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).[1][4]

  • Viability Assessment:

    • WST-1 Assay: WST-1 reagent is added to each well and incubated for a short period. The amount of formazan (B1609692) dye produced, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.

    • Sulforhodamine B (SRB) Assay: Cells are fixed, washed, and stained with SRB dye. The incorporated dye is then solubilized, and the absorbance is measured to determine cell density.[4]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Hoechst/PI Staining)

This method is employed to determine if this compound induces programmed cell death (apoptosis) in cancer cells.

  • Cell Treatment: Cancer cells (e.g., HCT-116, HT-29) are treated with specific concentrations of this compound (e.g., IC10 and IC50 doses) for 48 hours.[5]

  • Staining: The cells are stained with Hoechst 33342 and Propidium Iodide (PI). Hoechst stains the nuclei of all cells, while PI only enters cells with compromised membranes (late apoptotic or necrotic cells).

  • Microscopy: The stained cells are visualized using fluorescence microscopy.

  • Analysis: Apoptotic cells are identified by condensed or fragmented nuclei (stained by Hoechst) and are quantified to determine the percentage of apoptosis induced by this compound.[5]

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in evaluating this compound, the following diagrams illustrate a typical experimental workflow and the key signaling pathways implicated in its anticancer activity.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis Caulerpin_Isolation This compound Isolation (from Caulerpa sp.) Treatment Treatment with Varying this compound Concentrations Caulerpin_Isolation->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (WST-1 / SRB) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Hoechst/PI Staining) Incubation->Apoptosis_Assay Migration_Assay Cell Migration Assay Incubation->Migration_Assay IC50 IC50 Value Calculation Viability_Assay->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Pathway_Analysis Signaling Pathway Analysis Migration_Assay->Pathway_Analysis

Caption: In Vitro Anticancer Evaluation Workflow for this compound.

G cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound HIF1 HIF-1α Inhibition This compound->HIF1 Mitochondria Mitochondrial Respiration Inhibition This compound->Mitochondria Apoptosis_Proteins Modulation of Apoptotic Proteins (e.g., Bcl-2, BAX) This compound->Apoptosis_Proteins Cell_Cycle Cell Cycle Arrest This compound->Cell_Cycle Angiogenesis Reduced Angiogenesis HIF1->Angiogenesis inhibits ROS Increased ROS Production Mitochondria->ROS leads to Apoptosis Induction of Apoptosis ROS->Apoptosis Apoptosis_Proteins->Apoptosis Proliferation Decreased Cell Proliferation Cell_Cycle->Proliferation inhibits

Caption: Key Signaling Pathways Modulated by this compound's Anticancer Activity.

References

A Comparative Guide to the Bioactivities of Caulerpin and Caulerpenyne

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 16, 2025

This guide provides a detailed comparison of the bioactive properties of caulerpin and caulerpenyne (B1231210), two prominent secondary metabolites isolated from marine algae of the Caulerpa genus. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative analysis supported by experimental data, detailed protocols, and pathway visualizations.

Introduction

This compound and caulerpenyne are well-characterized metabolites from Caulerpa, a genus of edible green macroalgae.[1] this compound is a bis-indole alkaloid, recognized for its diverse therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] In contrast, caulerpenyne is a sesquiterpene known for its cytotoxic and neurotoxic effects, which are believed to serve as a chemical defense mechanism for the algae.[4][5] This guide delineates the distinct biological activities of these two compounds, providing a basis for their potential applications in pharmacology and toxicology.

Comparative Bioactivities

The biological effects of this compound and caulerpenyne differ significantly, ranging from therapeutic to toxic. The following sections compare their performance in key bioassays.

Cytotoxicity and Anticancer Activity

Both compounds exhibit cytotoxic effects, but their potency and mechanisms of action vary. Caulerpenyne generally shows higher cytotoxicity across various cell lines.

This compound has demonstrated selective antiproliferative activity. It has been shown to inhibit the growth of colorectal cancer cells with IC50 values ranging from 20 to 31 µM.[6] Its anticancer mechanism is partly attributed to the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy.[7][8] At a concentration of 10 μM, this compound can block the induction of the HIF-1α protein under hypoxic conditions.[7]

Caulerpenyne displays more potent, broad-spectrum cytotoxicity. Studies using human hematopoietic progenitors, melanocytes, and keratinocytes have reported IC50 values ranging from 6 to 24 µM.[4] This higher potency suggests a more general cytotoxic mechanism, which may limit its therapeutic potential in cancer treatment but makes it a compound of interest for toxicological studies.

Table 1: Comparative Cytotoxicity

CompoundCell Line / ModelAssayIC50 / CC50 ValueReference
This compound Colorectal Cancer CellsMTT20 - 31 µM[6]
Vero CellsMTT687.9 ± 35.2 µM[6]
Artemia salinaBrine Shrimp Lethality81.28 µg/mL[9]
Caulerpenyne Human Hematopoietic ProgenitorsMTT, Neutral Red6 - 24 µM[4]
Human KeratinocytesMTT, Neutral Red6 - 24 µM[4]
Human MelanocytesMTT, Neutral Red6 - 24 µM[4]
Anti-inflammatory Activity

This compound is well-documented as a potent anti-inflammatory agent, while comprehensive data on caulerpenyne's anti-inflammatory properties is less available.

This compound significantly reduces the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, this compound at concentrations of 20 µM and 40 µM inhibited nitric oxide (NO) production by 44.5% and 52%, respectively, without affecting cell viability.[10] It also decreases levels of inflammatory cytokines such as TNF-α, IL-6, and IL-12.[3][11] This activity is believed to be mediated through its interaction with the glucocorticoid receptor.[3]

Caulerpenyne data in this area is limited, with research focusing primarily on its toxicity.

Table 2: Anti-inflammatory Activity of this compound

BioactivityModel SystemConcentration% Inhibition / EffectReference
Nitric Oxide ProductionLPS-stimulated Macrophages20 µM44.5%[10]
40 µM52%[10]
Ear EdemaCapsaicin-induced (in vivo)100 µmol/kg55.8%[12][13]
PeritonitisCarrageenan-induced (in vivo)100 µmol/kg48.3% reduction in recruited cells[12][13]
Antimicrobial Activity

This compound has shown moderate antibacterial activity against various bacterial species.[14] It has also been evaluated for its host-mediated antimicrobial effects, where it was found to reduce the bacterial load of Mycobacterium spp. in infected macrophages.[15]

Neuroactivity

The two compounds exhibit opposing effects on the nervous system.

This compound has been associated with neuroprotective effects.[16]

Caulerpenyne , in contrast, is known for its neurotoxicity. It acts on molecular targets such as the Na+/K+ ATPase, an enzyme crucial for maintaining neuronal membrane potential.[5] By inhibiting this pump, caulerpenyne can disrupt normal neuronal function.[17]

Signaling Pathways and Mechanisms of Action

The distinct bioactivities of this compound and caulerpenyne stem from their interactions with different molecular pathways.

caulerpin_inflammation_pathway cluster_cell Macrophage cluster_nucleus Nucleus CP This compound GR Glucocorticoid Receptor (GR) CP->GR Binds CP_GR This compound-GR Complex GR->CP_GR NFkB NF-κB CP_GR->NFkB Inhibits ProInflammatory_Genes Pro-inflammatory Gene Transcription CP_GR->ProInflammatory_Genes Inhibits Transcription NFkB->ProInflammatory_Genes Activates Cytokines TNF-α, IL-6, IL-12, NO ProInflammatory_Genes->Cytokines Leads to production of

Caption: this compound's anti-inflammatory mechanism via the Glucocorticoid Receptor.

caulerpenyne_neurotoxicity_pathway cluster_neuron Neuron Membrane cluster_ions_out Extracellular cluster_ions_in Intracellular NaK_Pump Na+/K+ ATPase Pump Na_out 3 Na+ NaK_Pump->Na_out K_in 2 K+ NaK_Pump->K_in AHP Reduced Afterhyperpolarization (AHP) NaK_Pump->AHP Leads to CYN Caulerpenyne CYN->NaK_Pump Inhibits K_out 2 K+ K_out->NaK_Pump Pumped In Na_in 3 Na+ Na_in->NaK_Pump Pumped Out Result Disrupted Neural Function AHP->Result

Caption: Caulerpenyne's neurotoxic mechanism via Na+/K+ ATPase inhibition.

Experimental Protocols

Detailed methodologies for the key bioassays discussed are provided below.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[19]

mtt_assay_workflow start Start step1 Seed cells in a 96-well plate (e.g., 5x10^4 cells/well) start->step1 step2 Incubate for 24h to allow attachment step1->step2 step3 Treat cells with various concentrations of this compound or Caulerpenyne step2->step3 step4 Incubate for a defined period (e.g., 24h, 48h) step3->step4 step5 Add MTT solution to each well (final conc. 0.5 mg/mL) step4->step5 step6 Incubate for 4h at 37°C step5->step6 step7 Add solubilization solution (e.g., DMSO, SDS-HCl) to dissolve formazan crystals step6->step7 step8 Measure absorbance at 570 nm using a microplate reader step7->step8 end Calculate IC50 step8->end

Caption: General workflow for the MTT cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of this compound or caulerpenyne in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a solvent control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[19]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. Viable cells will convert the MTT into purple formazan crystals.[19]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[20] Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.[19]

  • Data Acquisition: Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[19]

  • Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Assay

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol Details:

  • Cell Culture: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding an inflammatory agent like LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.[21]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent 2 (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[21]

    • Incubate for another 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.[21]

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage relative to the LPS-stimulated control.

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22]

Protocol Details:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.[23]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound or caulerpenyne in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized volume of the bacterial suspension to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[23] Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[22]

Conclusion

The comparative analysis of this compound and caulerpenyne reveals two compounds with distinct and, in some cases, opposing biological profiles.

  • This compound emerges as a promising therapeutic lead, demonstrating selective anticancer activity and potent anti-inflammatory effects with low general cytotoxicity.[3][6][10] Its mechanism of action, involving targets like HIF-1 and the glucocorticoid receptor, warrants further investigation for the development of novel drugs.[3][7]

  • Caulerpenyne is a potent cytotoxic and neurotoxic agent.[4][5] While its high toxicity may preclude its direct use as a therapeutic, its well-defined mechanism of inhibiting the Na+/K+ ATPase makes it a valuable tool for studying fundamental cellular processes and for toxicological research.[17]

This guide underscores the chemical diversity within the Caulerpa genus and highlights the importance of detailed characterization to unlock the potential of marine natural products in medicine and science.

References

Unveiling the Glucocorticoid Receptor Binding Affinity of Caulerpin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of caulerpin, a marine-derived bisindole alkaloid, to the glucocorticoid receptor (GR). Its performance is evaluated against established steroidal glucocorticoids, dexamethasone (B1670325) and hydrocortisone (B1673445) (cortisol), and the antagonist RU486. This document summarizes quantitative data from in silico and experimental studies, details relevant experimental protocols, and visualizes key biological and experimental workflows.

Comparative Analysis of Binding Affinity to the Glucocorticoid Receptor

The following table summarizes the binding affinity of this compound and other relevant compounds to the glucocorticoid receptor. It is important to note that the data for this compound is derived from computational studies, while the data for dexamethasone, hydrocortisone, and RU486 are from experimental binding assays. Direct comparative experimental data for this compound is not yet available in the published literature.

CompoundTypeBinding Affinity MetricValueMethodologySource
This compound Natural Compound (Agonist)Estimated Binding Free Energy-24.07 kcal/molIn Silico (Molecular Docking)[1]
Dexamethasone Synthetic Steroid (Agonist)Estimated Binding Free Energy-32.64 kcal/molIn Silico (Molecular Docking)[1]
Dissociation Constant (Kd)~5.7 - 6.7 nMRadioligand Binding Assay[2][3]
Hydrocortisone (Cortisol) Endogenous Steroid (Agonist)Dissociation Constant (Kd)~17.5 - 24.6 nMRadioligand Binding Assay[2][3]
RU486 (Mifepristone) Synthetic Steroid (Antagonist)Dissociation Constant (Kd)3 nM (3 x 10⁻⁹ M)Radioligand Binding Assay[4]

Key Observations:

  • In silico modeling suggests that this compound has a high affinity for the glucocorticoid receptor, although it is predicted to be lower than that of the potent synthetic glucocorticoid, dexamethasone.[1]

  • Dexamethasone exhibits a high binding affinity to the GR, as indicated by its low nanomolar Kd value.[2][3]

  • Hydrocortisone, the endogenous ligand for the GR, has a slightly lower binding affinity compared to dexamethasone.[2][3]

  • RU486 is a high-affinity antagonist of the glucocorticoid receptor.[4]

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

This protocol outlines a typical radioligand competitive binding assay used to determine the binding affinity of a test compound (e.g., this compound) to the glucocorticoid receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled glucocorticoid ligand to the GR (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Purified recombinant human glucocorticoid receptor

  • Radiolabeled ligand (e.g., [³H]-dexamethasone)

  • Unlabeled test compound (e.g., this compound) and reference compounds (e.g., dexamethasone, hydrocortisone)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and reference compounds in the assay buffer. Prepare a working solution of the radiolabeled ligand.

  • Binding Reaction: In microcentrifuge tubes or a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound or reference compound.

  • Incubation: Add the purified glucocorticoid receptor to initiate the binding reaction. Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: To separate the receptor-bound radioligand from the unbound radioligand, add a dextran-coated charcoal suspension to each tube/well. The charcoal adsorbs the free radioligand.

  • Centrifugation: Incubate for a short period and then centrifuge to pellet the charcoal with the adsorbed free radioligand.

  • Quantification: Carefully transfer the supernatant, containing the receptor-bound radioligand, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the competitor concentration. The data will generate a sigmoidal dose-response curve. The IC50 value is determined as the concentration of the test compound that displaces 50% of the specifically bound radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

Visualizations

Glucocorticoid Receptor Signaling Pathway

G Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., this compound, Dexamethasone) GR_complex GR-Hsp90-Hsp70 Complex GC->GR_complex Binding GR_active Activated GR Complex GR_complex->GR_active Conformational Change & Hsp Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation NFkB_AP1 NF-κB / AP-1 GR_active->NFkB_AP1 Tethering (Transrepression) GRE Glucocorticoid Response Element (GRE) on DNA GR_dimer->GRE Binding Transcription Gene Transcription (Anti-inflammatory proteins) GRE->Transcription Activation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_genes Inhibition

Caption: Glucocorticoid receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay

G Workflow of a Competitive Glucocorticoid Receptor Binding Assay prep_reagents Prepare Serial Dilutions of Test Compound & Radioligand mix Mix Radioligand, Test Compound, & Glucocorticoid Receptor incubate Incubate to Reach Equilibrium mix->incubate add_charcoal Add Dextran-Coated Charcoal centrifuge Centrifuge to Pellet Charcoal (with free radioligand) add_charcoal->centrifuge measure Measure Radioactivity of Supernatant analyze Plot Data & Determine IC50 and Ki measure->analyze

Caption: Workflow of a competitive GR binding assay.

References

Caulerpin Content: A Comparative Analysis of Invasive and Non-Invasive Caulerpa Species

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the bisindole alkaloid caulerpin across different Caulerpa species reveals significant variations in content, with invasive species often exhibiting higher concentrations. This guide provides a comparative overview of this compound levels, outlines the methodologies for its quantification, and explores a key signaling pathway influenced by this marine compound.

The green algal genus Caulerpa is known for producing a variety of bioactive secondary metabolites, among which the red pigment this compound has garnered significant attention for its potential pharmacological activities. The ecological success of certain invasive Caulerpa species has prompted researchers to investigate the role of these chemical constituents in their invasiveness. This guide synthesizes experimental data comparing this compound content in invasive and non-invasive Caulerpa species, offering valuable insights for researchers in marine biology, chemical ecology, and drug discovery.

Quantitative Comparison of this compound Content

Studies have demonstrated that the concentration of this compound can differ substantially between invasive and non-invasive species. The following table summarizes key findings from comparative analyses.

Caulerpa SpeciesInvasive/Non-InvasiveThis compound Content (µg/g dry weight, unless otherwise specified)Reference
Caulerpa cylindraceaInvasive112.43 ± 5.29 (maceration), 96.49 ± 4.54 (Soxhlet 72h)[1]
Caulerpa lentilliferaNon-Invasive8.42 ± 1.64 (maceration), 8.44 ± 3.86 (Soxhlet 72h)[1]
Caulerpa taxifoliaInvasiveConstitutes 0.05% of dry weight (500 µg/g)[2]
Caulerpa racemosaInvasiveYield of 0.1% of dry weight (1000 µg/g)[1]
Caulerpa racemosa var. cylindraceaInvasiveSignificantly higher levels of this compound compared to C. taxifolia[3]
Caulerpa taxifoliaInvasiveAbundant in caulerpenyne (B1231210), a precursor to other compounds[3]

It is important to note that the content of this compound and other secondary metabolites like caulerpenyne can be influenced by various factors, including the extraction method, environmental conditions, and the specific part of the alga being analyzed.[4][5][6] For instance, one study found that maceration resulted in a higher yield of this compound from C. cylindracea compared to the Soxhlet extraction method.[1]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for comparative studies. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed methods.

High-Performance Thin-Layer Chromatography (HPTLC)

This method offers a rapid and solvent-efficient approach for this compound quantification.[1]

1. Sample Preparation:

  • Dried and powdered algal samples are extracted using methods such as maceration or Soxhlet extraction with a suitable solvent (e.g., methanol).

  • The resulting extracts are filtered and concentrated.

2. HPTLC Analysis:

  • The extracts are applied to HPTLC plates.

  • The plates are developed in a suitable mobile phase.

  • The separated compounds are visualized under UV light at a specific wavelength (e.g., 330 nm).

  • Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

High-Performance Liquid Chromatography (HPLC)

HPLC provides high resolution and sensitivity for the separation and quantification of this compound.[7][8]

1. Sample Preparation:

  • Similar to HPTLC, algal extracts are prepared and filtered through a membrane filter (e.g., 0.45 µm) before injection.

2. HPLC Conditions:

  • Column: Inertsil C18 column (or equivalent).[8]

  • Mobile Phase: A gradient of methanol (B129727) and water is typically used.[8]

  • Detection: UV detector set at a specific wavelength (e.g., 235 nm).[8]

  • Flow Rate: Approximately 1 mL/min.[8]

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated with this compound standards.[7][8]

The following diagram illustrates a general workflow for the extraction and quantification of this compound from Caulerpa species.

G cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Quantification A Collect Caulerpa Samples B Wash and Dry Samples A->B C Grind to a Fine Powder B->C D Choose Extraction Method (Maceration, Soxhlet, etc.) C->D E Extract with Solvent (e.g., Methanol) D->E F Filter and Concentrate Extract E->F G Select Method (HPLC or HPTLC) F->G H Prepare Standards & Samples G->H I Chromatographic Separation H->I J Detect and Quantify this compound I->J

Fig. 1: Experimental workflow for this compound quantification.

Signaling Pathway Affected by this compound

This compound has been shown to exert its biological effects by modulating specific cellular signaling pathways. One notable mechanism is the inhibition of Hypoxia-Inducible Factor 1 (HIF-1) activation and mitochondrial respiration.[2] HIF-1 is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is implicated in cancer progression.

The diagram below illustrates the inhibitory effect of this compound on the HIF-1 signaling pathway.

G cluster_0 Cellular Response to Hypoxia Hypoxia Hypoxia Mitochondria Mitochondrial Respiration (Complex I) Hypoxia->Mitochondria ROS ROS Production Mitochondria->ROS HIF1a_stabilization HIF-1α Stabilization ROS->HIF1a_stabilization HIF1 HIF-1 Complex (HIF-1α + HIF-1β) HIF1a_stabilization->HIF1 VEGF VEGF Expression HIF1->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis This compound This compound This compound->Mitochondria Inhibits

Fig. 2: this compound's inhibition of the HIF-1 signaling pathway.

By inhibiting mitochondrial respiration at complex I, this compound reduces the production of reactive oxygen species (ROS), which are known to stabilize HIF-1α under hypoxic conditions.[2] This leads to a downstream suppression of HIF-1 target genes, such as vascular endothelial growth factor (VEGF), which is critical for angiogenesis, the formation of new blood vessels.[2] This mechanism highlights the potential of this compound as a lead compound in the development of anticancer therapies.

References

Encapsulated Caulerpin Demonstrates Superior Efficacy Over Free Caulerpin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis reveals that nano-encapsulation of caulerpin, a marine-derived bisindole alkaloid, significantly enhances its therapeutic efficacy in preclinical cancer models when compared to its free, unformulated state. This guide provides an objective comparison of the performance of free versus encapsulated this compound, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

The encapsulation of this compound within lipid-based nanocarriers, such as cubosomes, has been shown to overcome limitations associated with the free compound, including poor bioavailability and rapid metabolism.[1][2] In vitro studies on pancreatic cancer cells (BxPC-3) have demonstrated that encapsulated this compound is significantly more effective at inducing apoptosis, characterized by cytoskeletal disruption and cell shrinkage, than the free form.[1][2][3] This enhanced therapeutic effect is attributed to the improved protection and sustained intracellular availability of this compound when delivered via a nanoformulation.[1][2][3]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity of free and encapsulated this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

FormulationCancer Cell LineIC50 ValueIncubation TimeReference
Free this compound HCT-116 (Colorectal)119 µM48 hours[4]
Free this compound HT-29 (Colorectal)179 µM48 hours[4]
Free this compound Huh7 (Liver)0.7 µMNot Specified[5]
Encapsulated this compound (Cubosomes) BxPC-3 (Pancreatic)Significantly Outperformed Free CompoundNot Specified[1][2][6]

Note: A direct IC50 value comparison for encapsulated this compound was not available in the reviewed literature, however, studies consistently report its superior performance over the free form.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

This compound Encapsulation in Cubosomes

This protocol describes the formulation of this compound-loaded cubosomes using a Pluronic-free surfactant mixture.

  • Preparation of Lipid Phase: Monoolein (B16389) is melted at 40°C.

  • Incorporation of this compound: Pure this compound is added to the melted monoolein and mixed until a homogenous mixture is achieved.

  • Preparation of Aqueous Phase: Sodium taurocholate and Span 80 are dissolved in water.

  • Emulsification: The aqueous solution is added to the lipid phase.

  • Sonication: The mixture is immediately sonicated using an ultrasonic processor in two cycles (2 and 3 minutes) with 90% amplitude. The sonication is pulsed with 1 second on followed by a 1-second break.

  • Characterization: The resulting this compound-loaded cubosomes (this compound@cub) are then characterized for encapsulation efficiency. A concentration of 0.125 mg/mL of this compound has been shown to yield an encapsulation efficiency of 92.6 ± 0.9%.[1]

Cytotoxicity Assessment: WST-1 Assay

This protocol outlines the steps for determining cell viability after treatment with this compound formulations using a Water Soluble Tetrazolium salt (WST-1) assay.

  • Cell Seeding: Seed 4 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of free or encapsulated this compound for up to 48 hours.

  • WST-1 Reagent Addition: After the incubation period, add WST-1 reagent to each well.

  • Incubation: Incubate the plate for 2.5 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm and a reference wavelength of 630 nm using a spectrophotometer.

  • Calculation of IC50: The IC50 values are calculated based on the absorbance readings, representing the concentration at which 50% of cell growth is inhibited.

Apoptosis Detection: Hoechst 33342/Propidium Iodide (PI) Double Staining

This method is used to visualize and quantify apoptotic cells following treatment.

  • Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., IC10 and IC50 doses) for 48 hours.

  • Staining: Apply the Hoechst 33342 and Propidium Iodide (PI) staining protocol.

  • Microscopy: Observe the stained cells under a fluorescence microscope.

  • Analysis: Apoptotic cells will exhibit condensed or fragmented nuclei (bright blue fluorescence from Hoechst 33342), while necrotic cells will show red fluorescence (from PI uptake). The percentage of apoptotic cells is then quantified. After 48 hours of exposure to IC50 doses of this compound, a significant increase in the percentage of apoptotic HCT-116 (34.28 ± 1.65%) and HT-29 (41.90 ± 1.65%) cells has been observed.[4]

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound's anticancer activity and a general experimental workflow.

G cluster_0 This compound-Induced Anticancer Signaling This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I inhibits NFkB NF-κB Signaling This compound->NFkB inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Mitochondria Mitochondria ROS Mitochondrial ROS (Reactive Oxygen Species) Complex_I->ROS reduces signal for HIF1a HIF-1α Stabilization ROS->HIF1a destabilizes VEGF VEGF Expression HIF1a->VEGF downregulates Angiogenesis Angiogenesis VEGF->Angiogenesis inhibits ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory downregulates

Caption: Proposed anticancer signaling pathway of this compound.

G cluster_1 Experimental Workflow: Free vs. Encapsulated this compound Efficacy start Start prep_free Prepare Free This compound Solution start->prep_free prep_encap Synthesize Encapsulated This compound (Cubosomes) start->prep_encap treatment Treat Cells with Free & Encapsulated This compound prep_free->treatment prep_encap->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., WST-1) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Hoechst/PI) treatment->apoptosis data_analysis Data Analysis (IC50, % Apoptosis) cytotoxicity->data_analysis apoptosis->data_analysis comparison Compare Efficacy data_analysis->comparison end End comparison->end

Caption: General experimental workflow for comparing efficacies.

References

Unveiling the In Vivo Toxicity Profile of Caulerpin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the in vivo toxicity of caulerpin, a marine-derived bisindole alkaloid. Through a detailed comparison with other marine natural products, this document aims to furnish a clear perspective on this compound's safety profile, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a secondary metabolite isolated from green algae of the Caulerpa genus, has garnered scientific interest for its diverse biological activities. This guide reveals that this compound exhibits a favorable in vivo safety profile, characterized by a high lethal dose (LD50) in rodent models. In stark contrast, other marine alkaloids, such as pinnatoxins, demonstrate significantly higher toxicity. This comparative analysis underscores the potential of this compound as a promising candidate for further investigation in drug discovery and development, warranting deeper exploration into its chronic toxicity and metabolic pathways.

Comparative In Vivo Toxicity Data

The following table summarizes the acute toxicity data for this compound and selected alternative marine-derived compounds. The data highlights the significantly lower toxicity of this compound compared to the pinnatoxin family of alkaloids.

CompoundAnimal ModelAdministration RouteLD50 (Lethal Dose, 50%)Observation PeriodKey Findings & Reference
This compound MouseOral> 2 g/kg15 daysNo mortality or signs of toxicity were observed.
MouseIntravenous> 0.2 g/kgNot SpecifiedThe highest administered dose did not result in mortality.
MouseOralNo mortality at 100 mg/kg14 daysNo signs of acute toxicity or significant changes in body weight were observed.[1]
Pinnatoxin E MouseIntraperitoneal57 µg/kgNot SpecifiedHighly toxic via intraperitoneal injection.[1][2]
MouseOral (gavage)2800 µg/kgNot SpecifiedMuch less toxic orally compared to intraperitoneal administration.[3]
Pinnatoxin F MouseIntraperitoneal12.7 µg/kgNot SpecifiedThe most potent of the tested pinnatoxins via intraperitoneal injection.[1][2]
MouseOral (gavage)25 µg/kgNot SpecifiedHigh oral toxicity, only slightly less potent than intraperitoneal administration.[3]
Pinnatoxin G MouseIntraperitoneal21 µg/kgNot SpecifiedPotent neurotoxin causing rapid respiratory failure.[1][2]
MouseOral (gavage)150 - 208 µg/kgUp to 30 minutes for lethal effectsRapid onset of clinical signs of toxicity leading to death.[4][5]

Experimental Protocols

The following are detailed methodologies for the key in vivo toxicity experiments cited in this guide. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rodents (typically female rats or mice) are used. Animals are acclimatized to laboratory conditions for at least five days before the study.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Preparation and Administration: The test substance (e.g., this compound) is typically dissolved or suspended in a suitable vehicle (e.g., water, saline, or a 3% aqueous gum solution). A single dose is administered to the animals by oral gavage.

  • Dosing Procedure: A stepwise procedure is used, starting with a dose expected to be non-lethal. The outcome of the first dose group determines the dose for the next group. Typically, three animals are used in each step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight. Observations are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.

  • Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Acute Intravenous Toxicity Study

This protocol describes the determination of acute toxicity following a single intravenous injection.

  • Animal Selection and Housing: Similar to the oral toxicity study, healthy young adult rodents are used and acclimatized.

  • Dose Preparation and Administration: The test substance is dissolved in a sterile, physiologically compatible vehicle. The solution is administered as a single bolus injection into a suitable vein (e.g., the lateral tail vein in mice). The volume of the injection is kept to a minimum.

  • Dosing and Observation: A range of doses is typically tested. Animals are closely monitored for immediate signs of toxicity and mortality, with continuous observation for the first few hours post-injection and then periodically for up to 14 days.

  • Endpoint Measurement: The primary endpoint is mortality. The LD50 is calculated from the dose-response data. Clinical signs of toxicity and changes in body weight are also recorded.

  • Necropsy: A gross necropsy is performed on all animals to identify any treatment-related abnormalities.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows for in vivo toxicity studies.

Acute_Oral_Toxicity_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (>= 5 days) Dose_Preparation Dose Preparation Dosing Oral Gavage (Single Dose) Dose_Preparation->Dosing Observation Clinical Observation (14 days) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis LD50 Estimation Necropsy->Data_Analysis

Workflow for an acute oral toxicity study.

Signaling_Pathway_Placeholder cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Ligand Toxic Compound (e.g., Pinnatoxin) Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Binds to Ion_Channel Ion Channel Blockade Receptor->Ion_Channel Antagonizes Signal_Transduction Disruption of Neuromuscular Signaling Ion_Channel->Signal_Transduction Leads to Cellular_Response Paralysis & Respiratory Failure Signal_Transduction->Cellular_Response Results in

Simplified signaling pathway of pinnatoxin toxicity.

References

A Comparative Analysis of the Mechanisms of Action: Caulerpin and Fenofibrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the molecular mechanisms of caulerpin, a natural bisindole alkaloid, and fenofibrate (B1672516), a synthetic fibric acid derivative. The information is intended for researchers, scientists, and professionals in drug development, with a focus on presenting supporting experimental data, detailed methodologies, and clear visual representations of the signaling pathways involved.

Overview of this compound and Fenofibrate

This compound is a bioactive compound isolated from green seaweeds of the Caulerpa genus. It is recognized for a wide spectrum of biological activities, including potent anti-inflammatory, antioxidant, and potential antidiabetic effects.[1][2][3] Its mechanisms of action are multifaceted, involving interactions with multiple cellular signaling pathways.

Fenofibrate is a well-established oral medication used clinically to treat dyslipidemia, particularly hypertriglyceridemia.[3][4] It belongs to the fibrate class of drugs, and its therapeutic effects are primarily mediated through the activation of a specific nuclear receptor that governs lipid metabolism.[5][6]

Comparative Mechanism of Action

While both this compound and fenofibrate exhibit anti-inflammatory properties, their primary molecular targets and signaling cascades differ significantly. Fenofibrate's mechanism is well-defined and centers on the activation of PPARα. This compound, on the other hand, appears to exert its effects through multiple pathways, including inhibition of the pro-inflammatory NF-κB pathway and interaction with the glucocorticoid receptor. Some studies also suggest this compound may act as a PPAR agonist, though this is not considered its primary mechanism of action.[1][7][8]

Primary Molecular Targets
FeatureThis compoundFenofibrate
Primary Target(s) Glucocorticoid Receptor (GR), NF-κB Signaling Pathway.[1][7]Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[6][9]
Secondary/Proposed Target(s) Peroxisome Proliferator-Activated Receptors (PPARs).[8][10]-
Drug Class Natural Bisindole Alkaloid.[11]Synthetic Fibric Acid Derivative (Prodrug).[9]
Active Form This compound.Fenofibric Acid.[6][12]
Signaling Pathways

Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid.[12] Fenofibric acid binds to and activates PPARα, a nuclear receptor that plays a crucial role in regulating the transcription of genes involved in lipid and lipoprotein metabolism.[5][6] The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[5][12]

The key outcomes of PPARα activation by fenofibrate include:

  • Increased Lipolysis: Upregulation of lipoprotein lipase (B570770) (LPL), which enhances the breakdown and clearance of triglyceride-rich lipoproteins.[5][13]

  • Reduced VLDL Production: Decreased hepatic synthesis and secretion of Very Low-Density Lipoprotein (VLDL) by reducing the production of apolipoprotein C-III (apoC-III), an inhibitor of LPL.[5]

  • Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL).[5][6]

  • Anti-inflammatory Effects: Suppression of inflammatory signaling pathways, such as NF-κB, leading to reduced expression of pro-inflammatory cytokines like IL-6 and TNF-α.[14][15]

cluster_0 Extracellular Space / Cytoplasm cluster_1 Nucleus cluster_2 Downstream Effects Fenofibrate Fenofibrate (Prodrug) Esterases Tissue/Plasma Esterases Fenofibrate->Esterases FA Fenofibric Acid (Active Metabolite) Esterases->FA PPARa PPARα FA->PPARa binds & activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes modulates Lipolysis ↑ Lipoprotein Lipase (↑ Triglyceride Catabolism) TargetGenes->Lipolysis VLDL ↓ ApoC-III (↓ VLDL Production) TargetGenes->VLDL HDL ↑ ApoA-I, ApoA-II (↑ HDL Levels) TargetGenes->HDL Inflammation ↓ NF-κB Activity (↓ Pro-inflammatory Cytokines) TargetGenes->Inflammation

Diagram 1: Fenofibrate's signaling pathway via PPARα activation.

This compound's anti-inflammatory effects are attributed to at least two distinct mechanisms: interaction with the glucocorticoid receptor and inhibition of the NF-κB pathway.

1. Glucocorticoid Receptor (GR) Interaction: Molecular docking and dynamics simulations have shown that this compound binds with high affinity to the ligand-binding domain of the glucocorticoid receptor (GR).[1] This interaction suggests a mechanism similar to that of corticosteroids like dexamethasone. Upon binding, the this compound-GR complex can translocate to the nucleus to regulate the expression of inflammatory genes. This mechanism is supported by experiments where the anti-inflammatory effects of this compound were partially reversed by the GR antagonist RU486.[1]

cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Cellular Response This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR binds to Complex This compound-GR Complex GR->Complex translocates to GRE GRE (on DNA) Complex->GRE binds to ProInflam ↓ Pro-inflammatory Gene Expression (e.g., NF-κB, AP-1) Complex->ProInflam inhibits AntiInflam ↑ Anti-inflammatory Gene Expression GRE->AntiInflam Cytokines ↓ TNF-α, IL-6, IL-12 ProInflam->Cytokines

Diagram 2: this compound's mechanism via the Glucocorticoid Receptor.

2. NF-κB Pathway Inhibition: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[7][16] In models of ulcerative colitis, treatment with this compound decreased the expression of the NF-κB p65 subunit in colon tissue.[7][16] By inhibiting NF-κB, this compound prevents the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[1][7]

cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->NFkB inhibits translocation DNA DNA NFkB_nuc->DNA binds to Transcription Pro-inflammatory Gene Transcription DNA->Transcription Cytokines ↓ TNF-α, IL-6, IL-1β Transcription->Cytokines

Diagram 3: this compound's inhibition of the NF-κB signaling pathway.

Comparative Efficacy and Biological Effects

The distinct mechanisms of this compound and fenofibrate lead to different primary biological outcomes, although there is some overlap in their anti-inflammatory effects.

Quantitative Data on Anti-Inflammatory Effects
ParameterModel / Cell LineThis compound EffectFenofibrate Effect
TNF-α Production LPS + IFN-γ stimulated macrophagesSignificant reduction.[1]Reduces plasma concentrations in patients.[17]
IL-6 Production LPS + IFN-γ stimulated macrophagesSignificant reduction.[1]Reduces plasma concentrations in patients.[17]
IL-12 Production LPS + IFN-γ stimulated macrophagesSignificant reduction.[1]Not prominently reported.
NF-κB Activity DSS-induced murine colitis modelDecreased NF-κB p65 expression.[7][16]Suppresses NF-κB signaling.[14][15]
Leukocyte Migration Zymosan-induced peritonitis (mice)Significant reduction at 4 and 40 mg/kg.[7]Reduces monocyte adhesion.[18]
Ear Edema Capsaicin-induced (mice)55.8% inhibition (at 100 µmol/kg).[19][20]Not a primary reported effect.
Quantitative Data on Metabolic Effects
ParameterModel / ConditionThis compound EffectFenofibrate Effect
Plasma Triglycerides -Not a primary reported effect.Significant reduction.[5][6]
HDL Cholesterol -Not a primary reported effect.Moderate increase.[5][6]
LDL Cholesterol -Not a primary reported effect.Moderate decrease.[5][6]
Blood Glucose Streptozotocin-induced diabetic ratsSignificant reduction (at 100 & 200 mg/kg).[21][22]Primarily affects lipids; minor effects on glucose.
HIF-1 Activation T47D cells (hypoxia)Inhibits HIF-1 activation.[23]Not a primary reported effect.

Experimental Protocols

In Vitro Anti-Inflammatory Assay (this compound)
  • Cell Line: Murine macrophage cell line (e.g., J774A.1).

  • Protocol: Macrophages are seeded in 96-well plates. Cells are pre-treated with various concentrations of this compound (e.g., 1-20 µM) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) for 24 hours to induce an inflammatory response.

  • Data Collection: The cell culture supernatant is collected. Levels of nitric oxide are measured using the Griess reagent. Concentrations of cytokines (TNF-α, IL-6, IL-12) are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits. Cell viability is assessed using the MTT assay to rule out cytotoxicity.[1]

Zymosan-Induced Peritonitis in Mice (this compound)
  • Animal Model: Male C57BL/6 mice.

  • Protocol: Animals are treated orally with this compound (e.g., 0.4, 4, or 40 mg/kg) or vehicle one hour before the inflammatory stimulus. Peritonitis is induced by an intraperitoneal injection of zymosan (1 mg/animal).

  • Data Collection: Six hours after zymosan injection, the animals are euthanized. The peritoneal cavity is washed with PBS. The total number of leukocytes in the peritoneal lavage fluid is counted using a Neubauer chamber. Differential cell counts are performed on stained cytospin preparations to quantify neutrophil migration.[7]

Gene Expression Analysis (Fenofibrate)
  • Model: Human hepatocytes or animal models of hyperlipidemia.

  • Protocol: Cells or animals are treated with fenofibrate. After the treatment period, total RNA is extracted from the liver or cultured cells.

  • Data Collection: The expression levels of PPARα target genes (e.g., LPL, APOA1, APOC3) are quantified using quantitative real-time PCR (qRT-PCR). Protein levels can be assessed via Western blotting. This allows for direct measurement of the transcriptional effects of PPARα activation.[5]

Summary and Conclusion

The mechanisms of action for this compound and fenofibrate, while both conferring anti-inflammatory benefits, are fundamentally different.

  • Fenofibrate acts as a specific and potent PPARα agonist . Its mechanism is well-characterized and translates directly to its clinical use as a lipid-lowering agent for treating dyslipidemia.[5][6][24] Its anti-inflammatory effects are considered a secondary, though beneficial, consequence of PPARα activation.[14]

  • This compound is a pleiotropic natural compound with robust anti-inflammatory and antioxidant properties. Its primary mechanisms involve the inhibition of the NF-κB pathway and activation of the glucocorticoid receptor , making it a potent modulator of the immune response.[1][7] While it may interact with PPARs, this is not its sole or primary mode of action.[8][10]

This comparison highlights fenofibrate as a targeted therapy for metabolic disorders and this compound as a promising, multi-target natural product for conditions driven by inflammation and oxidative stress. Further research is needed to fully elucidate this compound's therapeutic potential and its specific interactions with nuclear receptors like PPARs.

Diagram 4: High-level comparison of primary targets and outcomes.

References

A Comparative Guide to Caulerpin Synthesis: Assessing Reproducibility and Scalability for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the marine bisindole alkaloid caulerpin presents a molecule of significant interest due to its diverse biological activities, including anti-cancer and anti-tuberculosis properties. However, the advancement from laboratory curiosity to clinical application hinges on efficient, reproducible, and scalable synthetic access. This guide provides an objective comparison of prominent this compound synthesis methods, supported by available data, to aid in the selection of an appropriate synthetic strategy.

The synthesis of this compound, a symmetrical molecule, has been approached through several methodologies over the years. These routes primarily rely on the dimerization of indole-based precursors. This guide will focus on three key published methods, assessing their strengths and weaknesses in terms of yield, reaction conditions, and their potential for larger-scale production.

Comparison of this compound Synthesis Methods

The table below summarizes the key quantitative data for the three primary synthetic routes to this compound. It is important to note that direct comparative studies on the scalability and reproducibility of these methods are limited in the published literature. Therefore, assessments are based on the reported yields and reaction conditions.

Parameter Maiti and Thomson (1977) Canché-Chay et al. (2014) Li et al. (2018) "Economical Synthesis"
Overall Yield ~5%[1]11%[1][2]25.4%[3]
Key Reaction Aldol (B89426) CondensationRadical Oxidative Aromatic Substitution & Aldol CondensationNot explicitly detailed, but likely an optimized condensation
Number of Steps Not explicitly detailed3 steps[2]Not explicitly detailed
Reported Scale Laboratory scaleLaboratory scale (0.100 g of precursor)[2]Laboratory scale
Key Reagents 3-formylindol-2-yl acetic ester[1]Indole (B1671886), Xanthate, Piperidine (B6355638), Diethylamine[2]Not explicitly detailed

Analysis of Reproducibility and Scalability

Maiti and Thomson Method: As the earliest reported synthesis, this method laid the groundwork for subsequent approaches. However, its low overall yield of approximately 5% makes it less attractive for producing significant quantities of this compound.[1] The reproducibility of this method has not been extensively documented in subsequent literature, and its low yield is a significant barrier to scalability.

Canché-Chay et al. Method: This three-step synthesis offers a moderate overall yield of 11%.[1][2] The key dimerization step, an aldol condensation, was optimized to a 32% yield.[1] The use of a Dean-Stark apparatus to remove water drives the reaction to completion. While the reported scale is modest, the clear documentation of the procedure suggests a degree of reproducibility. However, the use of refluxing xylene and multiple reagents may present challenges for scaling up, including thermal control and downstream purification.

Experimental Protocols

Canché-Chay et al. Synthesis (2014)

This synthesis involves three main stages: synthesis of indole-3-carboxaldehydes, formation of methyl 2-(3-formyl-1H-indol-2-yl) acetate (B1210297) derivatives, and the final dimerization to this compound.

Step 1: General Procedure for Synthesizing Indole-3-Carboxaldehydes Phosphorus oxychloride is added dropwise to a solution of the starting indole in DMF at 0 °C for 30 minutes. The solution is then heated to 40 °C for 1 hour. The reaction is quenched with ice, followed by the addition of a sodium hydroxide (B78521) solution and refluxing for 40 minutes. The product is extracted with ethyl acetate.[2]

Step 2: General Procedure for Synthesizing Methyl 2-(3-Formyl-1H-indol-2-yl) Acetate Derivatives This step involves the reaction of the indole-3-carboxaldehyde (B46971) with a xanthate in a radical oxidative aromatic substitution.[1][2]

Step 3: General Procedure for Synthesizing this compound To a solution of the corresponding methyl 2-(3-formyl-1H-indol-2-yl) acetate derivative (0.100 g) in anhydrous xylene, piperidine and diethylamine (B46881) are added. The mixture is refluxed with a Dean-Stark separator to remove water. After the starting material is consumed (as monitored by TLC), the solvent is removed under vacuum, and the residue is purified by column chromatography.[2]

Mechanism of Action: Inhibition of HIF-1 Signaling

This compound has been shown to exert its anticancer effects in part through the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. Under hypoxic conditions, HIF-1α protein is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). This compound disrupts this process by inhibiting the accumulation of HIF-1α, thereby preventing the transcription of these pro-angiogenic genes.

HIF1_Pathway_Inhibition_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_protein HIF-1α Protein HIF1a_stabilization->HIF1a_protein HIF1a_n HIF-1α HIF1a_protein->HIF1a_n Translocation HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_n->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (Hypoxia Response Element) HIF1_complex->HRE VEGF_gene VEGF Gene Transcription HRE->VEGF_gene Angiogenesis Angiogenesis VEGF_gene->Angiogenesis This compound This compound This compound->HIF1a_stabilization Inhibits

References

Safety Operating Guide

Personal protective equipment for handling Caulerpin

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Caulerpin. The following procedures and recommendations are designed to foster a safe laboratory environment and ensure the appropriate disposal of materials. As no specific Safety Data Sheet (SDS) for this compound was identified, these guidelines are predicated on general laboratory safety principles and available toxicity data.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. Studies on this compound have indicated a low acute toxicity in some animal models[1][2]; however, potential for other toxic effects exists, and a cautious approach is warranted.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety GlassesMust meet government standards such as NIOSH (US) or EN 166 (EU) to protect against splash hazards.
Skin Protection Protective GownA long-sleeved lab coat or gown is recommended to protect the body from contact.
Chemical-resistant GlovesNeoprene or nitrile rubber gloves should be worn.[3] It is good practice to change gloves regularly or immediately if they are damaged or contamination is suspected.
Respiratory Protection Not Generally RequiredRespiratory protection is not typically necessary in a well-ventilated area. However, if there is a risk of generating airborne powder or aerosols, a fit-tested NIOSH-certified respirator should be used.
Additional Protection Shoe CoversRecommended to prevent tracking contamination to other areas.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps for working with this compound.

Caulerpin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don all required PPE B Handle this compound in a well-ventilated area or chemical fume hood A->B C Avoid direct contact, inhalation, and ingestion B->C D Wash hands thoroughly after handling C->D E Dispose of unused this compound and contaminated materials according to local regulations D->E F Decontaminate work surfaces E->F G Remove and dispose of PPE as contaminated waste F->G

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling and Disposal Procedures

Preparation:

  • Don PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above. This includes safety glasses, a protective gown, and chemical-resistant gloves.

Handling:

  • Safe Handling Practices: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid Contamination: Do not eat, drink, or smoke when using this product.[4] Avoid direct contact with skin and eyes.

  • Spill Management: In the event of a spill, use an inert absorbent material to contain it and collect it for proper disposal.

Storage:

  • Storage Conditions: Keep this compound in a dry, cool, and well-ventilated place.

Disposal:

  • Waste Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, regional, and national regulations. Avoid release into the environment.

  • PPE Disposal: Used gloves and other disposable PPE should be disposed of as contaminated waste.

  • Post-Procedure:

    • Decontamination: Thoroughly clean and decontaminate all work surfaces after handling is complete.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Procedures

  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Wash the affected area with soap and water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if easy to do so. Continue rinsing.

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caulerpin
Reactant of Route 2
Caulerpin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。